Product packaging for Methyl nonanoate(Cat. No.:CAS No. 1731-84-6)

Methyl nonanoate

Cat. No.: B163019
CAS No.: 1731-84-6
M. Wt: 172.26 g/mol
InChI Key: IJXHLVMUNBOGRR-UHFFFAOYSA-N
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Description

Methyl nonanoate is a fatty acid methyl ester obtained from the formal condensation of methanol and nonanoic acid;  a colourless liquid with a fruity odour, used in perfumes and flavours, and for medical research. It has a role as an epitope, a fragrance, an antifungal agent, an antinematodal drug and a plant metabolite. It is functionally related to a methanol and a nonanoic acid.
This compound has been reported in Daphne odora, Astragalus mongholicus, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B163019 Methyl nonanoate CAS No. 1731-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl nonanoate
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InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3
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InChI Key

IJXHLVMUNBOGRR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(=O)OC
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID8061921
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Molecular Weight

172.26 g/mol
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Physical Description

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour
Record name Methyl nonanoate
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Boiling Point

213.00 to 214.00 °C. @ 760.00 mm Hg
Record name Methyl nonanoate
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Solubility

0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water
Record name Methyl nonanoate
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Density

0.870-0.879
Record name Methyl nonanoate
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Vapor Pressure

0.21 [mmHg]
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CAS No.

1731-84-6
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Record name Methyl pelargonate
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Record name Methyl n-nonanoate
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Record name METHYL NONANOATE
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Melting Point

-35 °C
Record name Methyl nonanoate
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Foundational & Exploratory

what is the chemical structure of methyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and structure of methyl nonanoate, a fatty acid methyl ester of significant interest in the flavor, fragrance, and biomedical research sectors.

Chemical Structure and Identification

This compound is the methyl ester of nonanoic acid (also known as pelargonic acid).[1] Its structure consists of a nine-carbon aliphatic chain (the nonanoyl group) attached to a methyl group via an ester linkage.[2] This compound belongs to the class of organic compounds known as fatty acid methyl esters.[3] It is formed through the formal condensation of nonanoic acid and methanol.[4]

Key identifiers for this compound include:

  • IUPAC Name : this compound[2]

  • Synonyms : Methyl pelargonate, Nonanoic acid methyl ester, Methyl nonylate[1]

  • CAS Number : 1731-84-6[5]

  • Molecular Formula : C10H20O2[6]

The linear formula is CH3(CH2)7COOCH3.[7] Standard representations used in chemical informatics are:

  • SMILES : CCCCCCCCC(=O)OC[2][7]

  • InChI : InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3[2][8]

  • InChIKey : IJXHLVMUNBOGRR-UHFFFAOYSA-N[2][8]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[2] It possesses a characteristic fruity, wine-like, or coconut-like odor and is used as a flavoring and fragrance agent.[4][9]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 172.26 g/mol [2][6][7]
Density 0.875 g/mL at 25 °C[4][7]
Boiling Point 213-214 °C at 760 mmHg[2][4][7]
Melting Point -35 °C[2]
Flash Point 85.56 - 87 °C[10][11]
Refractive Index 1.421 at 20 °C[4][7]
Water Solubility 0.0229 mg/mL at 25 °C (practically insoluble)[2]
LogP (Octanol-Water Partition Coefficient) 3.96 - 4.32[2][3]

Structural Relationships

The chemical structure of this compound can be deconstructed into its core functional components. The diagram below illustrates the logical connectivity of these groups, starting from the terminal methyl of the alkyl chain to the methyl group of the ester.

cluster_acyl Nonanoyl Group (Acyl Chain) cluster_ester Ester Group C9_Alkyl_Chain CH3(CH2)7– Carbonyl_Group C=O C9_Alkyl_Chain->Carbonyl_Group σ-bond Ester_Oxygen –O– Carbonyl_Group->Ester_Oxygen σ-bond Methyl_Group –CH3 Ester_Oxygen->Methyl_Group σ-bond

Functional group connectivity in this compound.

Methodologies for Structural Confirmation

The identity and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry. A generalized protocol for such an analysis is outlined below.

Experimental Protocol: Structural Analysis by GC-MS and NMR

  • Objective : To confirm the molecular structure and assess the purity of a this compound sample.

  • Materials :

    • This compound sample (>96% purity).[11]

    • Appropriate deuterated solvent for NMR (e.g., CDCl3).[2]

    • Helium gas for GC-MS.

    • GC-MS and NMR (e.g., 400 MHz) spectrometers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Workflow :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).

    • Inject a small volume (e.g., 1 µL) into the GC instrument equipped with a suitable capillary column (e.g., non-polar).

    • Run a temperature program to separate the components.

    • The eluting compounds are ionized (typically by electron ionization) and analyzed by the mass spectrometer.

    • Expected Result : A primary peak at a retention time characteristic of this compound. The corresponding mass spectrum should show a molecular ion peak (M+) and a fragmentation pattern consistent with the structure (e.g., characteristic fragments for the methoxy group and alkyl chain).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow :

    • Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl3) in an NMR tube.

    • Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra.

    • Expected Result : The ¹H NMR spectrum should show distinct signals corresponding to the methyl ester protons (a singlet), the methylene protons adjacent to the carbonyl, other methylene protons in the chain, and the terminal methyl protons of the alkyl chain. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the methoxy carbon, and the carbons of the alkyl chain.[2]

Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity Confirmation GCMS->Purity Structure Structural Elucidation NMR->Structure

Workflow for analytical confirmation.

References

The Botanical Essence: A Technical Guide to Methyl Nonanoate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of methyl nonanoate, a fatty acid methyl ester with applications in flavor, fragrance, and as a potential bioactive compound, across various plant species. This document provides a comprehensive overview of its presence, biosynthesis, and the methodologies for its extraction and quantification, tailored for a scientific audience.

Natural Sources of this compound

This compound has been identified as a volatile or semi-volatile component in a diverse range of plants. Its presence contributes to the characteristic aroma and flavor profiles of many fruits and herbs. Quantitative data, where available, is summarized below.

Table 1: Quantitative Analysis of this compound in Various Plant Species
Plant SpeciesCommon NamePlant PartConcentration/Relative Abundance (%)Reference
Humulus lupulusHops ('Chinook')Cones (Essential Oil)0.3[1]
Humulus lupulusHops (Various)Cones (Essential Oil)Not Detected - 0.5[2]
Origanum vulgareOreganoAerial Parts (Essential Oil)Not explicitly quantified in reviewed literature; likely a minor component.[3][4][5][6]
Pelargonium graveolensRose GeraniumAerial Parts (Essential Oil)Not explicitly quantified in reviewed literature; likely a minor component.[2][7][8]
Malus domesticaAppleFruitPresent, but not individually quantified in reviewed broad volatile analyses.
Daphne odoraWinter DaphneNot specifiedReported as a constituent.
Astragalus mongholicusMongolian MilkvetchNot specifiedReported as a constituent.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to fatty acid metabolism. It is a two-stage process involving the synthesis of the fatty acid precursor, nonanoic acid, followed by its esterification.

Fatty Acid Synthesis (FAS) Pathway

The synthesis of nonanoic acid, a nine-carbon saturated fatty acid, occurs in the plastids via the fatty acid synthase (FAS) complex. This pathway commences with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions.

Fatty Acid Synthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase (FAS) Complex Fatty Acid Synthase (FAS) Complex Acetyl-CoA->Fatty Acid Synthase (FAS) Complex Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Fatty Acid Synthase (FAS) Complex C4-ACP C4-ACP Fatty Acid Synthase (FAS) Complex->C4-ACP Chain Elongation Cycles C6-ACP C6-ACP C4-ACP->C6-ACP + Malonyl-ACP C8-ACP C8-ACP C6-ACP->C8-ACP + Malonyl-ACP Nonanoyl-ACP (C9) Nonanoyl-ACP (C9) C8-ACP->Nonanoyl-ACP (C9) + Malonyl-ACP (Termination) Nonanoic Acid Nonanoic Acid Nonanoyl-ACP (C9)->Nonanoic Acid Thioesterase

Biosynthesis of Nonanoic Acid via the Fatty Acid Synthase Complex.
Esterification of Nonanoic Acid

The final step in the formation of this compound is the methylation of the carboxyl group of nonanoic acid. This reaction is catalyzed by a class of enzymes known as carboxyl methyltransferases, which belong to the SABATH family of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While a specific "nonanoic acid methyltransferase" has not been definitively isolated and characterized in all this compound-producing plants, the existence of this enzyme activity is strongly inferred from the presence of the final product and the well-established role of SABATH methyltransferases in the formation of other volatile methyl esters.[1][9][10][11][12][13]

Esterification of Nonanoic Acid Nonanoic Acid Nonanoic Acid Carboxyl Methyltransferase (putative) Carboxyl Methyltransferase (putative) Nonanoic Acid->Carboxyl Methyltransferase (putative) S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM)->Carboxyl Methyltransferase (putative) This compound This compound Carboxyl Methyltransferase (putative)->this compound S-adenosyl-L-homocysteine (SAH) S-adenosyl-L-homocysteine (SAH) Carboxyl Methyltransferase (putative)->S-adenosyl-L-homocysteine (SAH) Steam Distillation Workflow Plant Material Plant Material Distillation Distillation Plant Material->Distillation Steam Generation Steam Generation Steam Generation->Distillation Condensation Condensation Distillation->Condensation Vapor Separation Separation Condensation->Separation Condensate Essential Oil Essential Oil Separation->Essential Oil GC-MS Analysis Workflow Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra & Retention Time Compound Identification Compound Identification Data Analysis->Compound Identification Library Matching Quantification Quantification Data Analysis->Quantification Peak Area vs. Calibration Curve

References

An In-depth Technical Guide to the Biosynthesis of Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl nonanoate, a fatty acid methyl ester, is a valuable compound with applications in flavors, fragrances, and as a biochemical research tool. While primarily produced through chemical synthesis, understanding its potential biological synthesis routes is crucial for developing sustainable, bio-based production platforms. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. As a dedicated, multi-step pathway for this specific molecule is not extensively documented, this guide focuses on the biosynthesis of its core precursors—nonanoic acid and a methyl donor—and the subsequent enzymatic esterification. Detailed experimental protocols for enzymatic synthesis and quantitative data from related reactions are provided to support research and development efforts.

Introduction: The Nature of this compound Biosynthesis

This compound (also known as methyl pelargonate) is the methyl ester of nonanoic acid, a nine-carbon saturated fatty acid. In biological systems, its formation is not typically governed by a single, dedicated metabolic pathway. Instead, its biosynthesis is understood as a modular process involving two principal stages:

  • The Biosynthesis of the C9 Acyl Chain: The formation of nonanoic acid, an odd-chain fatty acid, through a modified fatty acid synthesis (FAS) pathway.

  • Enzymatic Methylation/Esterification: The attachment of a methyl group to the nonanoic acid backbone, a reaction that can be catalyzed by several classes of enzymes.

This guide will dissect each of these stages, providing a theoretical framework and practical methodologies for its biocatalytic production.

Part I: Biosynthesis of the Nonanoate Backbone

The synthesis of odd-chain fatty acids like nonanoic acid diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of using acetyl-CoA (C2) as the starter unit, the process is initiated with propionyl-CoA (C3).

Generation of the Propionyl-CoA Primer

Propionyl-CoA is a key metabolic intermediate that can be generated through several pathways, making it accessible from various cellular carbon sources.[1] Key routes include:

  • Catabolism of Amino Acids: The breakdown of certain amino acids, such as threonine, valine, isoleucine, and methionine, is a primary source of propionyl-CoA in many organisms.[2][3]

  • β-oxidation of Odd-Chain Fatty Acids: The degradation of longer odd-chain fatty acids yields acetyl-CoA units until the final three-carbon propionyl-CoA moiety remains.[1]

  • De Novo Synthesis from Central Metabolites: Engineered pathways can produce propionyl-CoA directly from central metabolites like glucose. A common strategy involves converting pyruvate to oxaloacetate, which then enters the aspartate biosynthesis pathway to produce threonine. Threonine deaminase can then generate α-ketobutyrate, which is subsequently converted to propionyl-CoA by the pyruvate dehydrogenase (PDH) complex.[4]

Chain Elongation via Fatty Acid Synthase (FAS)

Once formed, propionyl-CoA serves as the primer for the Type II Fatty Acid Synthase (FAS) machinery. The process proceeds as follows:

  • Priming: The β-Ketoacyl-ACP Synthase III (FabH) catalyzes the initial condensation reaction between propionyl-CoA and malonyl-ACP (the two-carbon donor).[5]

  • Elongation Cycles: The resulting five-carbon chain undergoes three successive cycles of elongation. In each cycle, two carbons are added from malonyl-CoA, followed by a series of reduction, dehydration, and second reduction steps, analogous to even-chain fatty acid synthesis.

  • Termination: After three elongation cycles, a nine-carbon acyl chain (nonanoyl) is attached to the Acyl Carrier Protein (ACP). A specialized thioesterase (TE) is required to hydrolyze the thioester bond, releasing free nonanoic acid and regenerating the ACP.[6][7] The chain-length specificity of the thioesterase is a critical determinant of the final product.[8]

The overall pathway from a precursor like threonine to nonanoyl-CoA is visualized in the diagram below.

Caption: Proposed biosynthetic pathway for nonanoic acid and nonanoyl-CoA.

Part II: Enzymatic Formation of this compound

Once nonanoic acid or its activated form (nonanoyl-CoA) is synthesized, the final esterification step can occur. There are three plausible enzymatic routes for this conversion.

Route 1: Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are highly versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[9] This route involves the direct condensation of free nonanoic acid and methanol.

Nonanoic Acid + Methanol ⇌ this compound + H₂O

This reaction is reversible, and high yields often require the removal of the water byproduct. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, are commonly used due to their stability and ease of reuse.[10][11]

Route 2: Alcohol Acyltransferase (AAT) Catalysis

Alcohol acyltransferases (AATs, EC 2.3.1.84) catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[12] This pathway requires the activation of nonanoic acid to nonanoyl-CoA.

Nonanoyl-CoA + Methanol → this compound + Coenzyme A

AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers.[13] These enzymes often exhibit broad substrate specificity, accepting a range of acyl-CoAs and alcohols, suggesting that an appropriate AAT could effectively synthesize this compound if provided with the necessary precursors.[12][14]

Route 3: Fatty Acid O-Methyltransferase Catalysis

A third potential pathway involves a fatty acid O-methyltransferase (EC 2.1.1.-), which uses S-adenosyl-L-methionine (SAM) as the methyl donor.[15] SAM is a universal methyl group donor in numerous biological reactions.[16]

Nonanoic Acid + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine

This route directly methylates the carboxylic acid group and is catalyzed by a specific class of methyltransferases.

Methyl_Nonanoate_Formation NonanoicAcid Nonanoic Acid Lipase Lipase NonanoicAcid->Lipase Methyltransferase Fatty Acid O-Methyltransferase NonanoicAcid->Methyltransferase NonanoylCoA Nonanoyl-CoA AAT Alcohol Acyltransferase (AAT) NonanoylCoA->AAT Methanol Methanol Methanol->Lipase Methanol->AAT SAM S-Adenosyl -L-methionine SAM->Methyltransferase MethylNonanoate This compound Lipase->MethylNonanoate Route 1 AAT->MethylNonanoate Route 2 Methyltransferase->MethylNonanoate Route 3

Caption: Three potential enzymatic routes for the final synthesis of this compound.

Quantitative Data

While kinetic data for the specific synthesis of this compound is limited in the literature, data from lipase-catalyzed reactions with nonanoic acid and other similar substrates provide a valuable reference for experimental design.

ParameterPentyl Nonanoate Synthesis[17]8-Methylnonyl Nonanoate Synthesis[18]General FAME Synthesis[19]
Enzyme Immobilized Rhizomucor miehei lipase (RMIM)Immobilized Candida antarctica lipase B (Novozym 435)Mixed Novozym 435 & Lipozyme TL IM
Acyl Donor Nonanoic AcidThis compound (Transesterification)Palm Fatty Acid Distillate
Acyl Acceptor Pentanol8-methylnonan-1-olMethanol
Solvent Solvent-FreeSolvent-Free or Hexanet-Butanol
Temperature 45°C40-50°C30°C
Substrate Ratio 1:9 (Acid:Alcohol)1:1.2 (Ester:Alcohol)1:6 (PFAD:Methanol)
Enzyme Loading 0.2 g (for specified reaction volume)5-7% (w/w)5:95 (Novozym:Lipozyme)
Reaction Time 150 min~24 hNot Specified
Yield / Conversion 86.08%82-85%~96%

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a representative solvent-free enzymatic esterification of nonanoic acid and methanol using an immobilized lipase.

Materials:

  • Nonanoic acid (≥98% purity)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Hexane (for extraction and analysis)

  • Ethyl acetate (for extraction and analysis)

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials (e.g., 20 mL)

  • Heating orbital shaker

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Reactant Preparation: In a 20 mL screw-cap vial, add 1.58 g of nonanoic acid (10 mmol).

  • Methanol Addition: Add 0.48 g of anhydrous methanol (15 mmol, 1.5 equivalents). A molar excess of methanol can help drive the reaction equilibrium.

  • Catalyst and Desiccant: Add 100 mg of immobilized lipase (Novozym® 435) and 0.5 g of activated 3Å molecular sieves to the vial. The sieves will sequester the water produced, shifting the equilibrium towards the ester product.

  • Reaction Incubation: Seal the vial tightly and place it in a heating orbital shaker set to 50°C and 200 rpm.

  • Monitoring the Reaction: Periodically (e.g., at 2, 4, 8, and 24 hours), pause the shaker and carefully take a small aliquot (approx. 10 µL) of the reaction mixture.

  • Sample Preparation for GC: Dilute the aliquot in 1 mL of a hexane/ethyl acetate mixture (1:1 v/v). Vortex thoroughly.

  • GC Analysis: Analyze the diluted sample by GC-FID to determine the conversion of nonanoic acid to this compound. An appropriate temperature program should be used to separate the acid, alcohol, and ester peaks.

  • Reaction Termination and Workup: Once the reaction has reached the desired conversion (or equilibrium), cool the vial to room temperature.

  • Catalyst Removal: Add 5 mL of hexane to the vial and vortex. Filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane, dried, and stored for potential reuse.

  • Purification (Optional): The filtered solution contains the product, unreacted starting materials, and solvent. For high purity, the hexane can be removed under reduced pressure, and the resulting oil can be purified by vacuum distillation.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reactants (Nonanoic Acid, Methanol) start->prep add_catalyst Add Immobilized Lipase & Molecular Sieves prep->add_catalyst react Incubate at 50°C with Shaking add_catalyst->react monitor Monitor via GC-FID (Take Aliquots) react->monitor decision Conversion Complete? monitor->decision decision->react No workup Cool, Dilute with Hexane, and Filter decision->workup Yes purify Purify by Vacuum Distillation workup->purify end End purify->end

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Conclusion

The biosynthesis of this compound is best understood as a two-stage process involving the formation of a C9 fatty acid precursor followed by an enzymatic esterification event. The synthesis of the nonanoic acid backbone relies on the availability of propionyl-CoA to prime the fatty acid synthase complex. The final esterification can be achieved through multiple enzymatic strategies, with lipase-catalyzed esterification being a well-established and robust method for in vitro synthesis. For in vivo production, engineering a host organism to provide both nonanoyl-CoA and an alcohol, coupled with the expression of a suitable alcohol acyltransferase, presents a promising metabolic engineering strategy. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore and optimize the biocatalytic production of this valuable ester.

References

physical and chemical properties of methyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nonanoate

Introduction

This compound, also known as methyl pelargonate, is a fatty acid methyl ester (FAME) with the chemical formula C10H20O2.[1][2] It is formed from the formal condensation of nonanoic acid and methanol.[1][3] This colorless liquid is characterized by a fruity, wine-like, or coconut-like odor and is found naturally in various fruits and foods such as apples, bananas, grapes, and baked potatoes.[3][4] Due to its pleasant aroma, it is frequently used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[5][6] Beyond its applications in the flavor and fragrance industries, this compound serves as a valuable chemical intermediate in organic synthesis, a solvent in various formulations, and has applications in biochemical research, particularly in studies related to lipid metabolism.[2][5][7]

Physical and Chemical Properties

This compound is a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C10H20O2[1][2][5][8][9][10]
Molecular Weight 172.26 g/mol [1][10][11]
Appearance Clear, colorless liquid[1][5]
Odor Fruity, wine-like, coconut-like[1][4]
Density 0.870 - 0.879 g/mL at 20-25 °C[1][5][8][11][12]
Boiling Point 213 - 215 °C at 760 mmHg[1][3][5][8][11]
Melting Point -35 °C[1][3]
Flash Point 87 °C (188.6 °F) - closed cup[11][12]
Water Solubility 0.0229 mg/mL at 25 °C[1][13]
logP (Octanol/Water Partition Coefficient) 4.32[1][13]
Refractive Index 1.419 - 1.428 at 20°C[1][5][8][11]
Vapor Pressure 0.21 mmHg[1]
Chemical Properties

This compound is a stable compound under normal conditions.[14] It is a combustible liquid and should be kept away from flames and hot surfaces.[12][14] Incompatible materials include strong oxidizing agents.[14] Like other esters, it can undergo hydrolysis in the presence of acids or bases to yield nonanoic acid and methanol.[2][15]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyDataSource(s)
¹H NMR Spectra available, acquired on a Varian A-60 instrument.[1]
¹³C NMR In CDCl3, characteristic shifts are observed at (ppm): 174.21 (C=O), 51.35 (-OCH3), and a series of peaks for the alkyl chain including 34.19, 31.95, 29.35, 29.30, 29.25, 25.10, 22.75, and 14.10 (-CH3).[1][16]
Mass Spectrometry (GC-MS) Electron Ionization (EI) mass spectra show major fragments (m/z) at 74.0 and 87.0.[1]
Infrared (IR) IR spectra are available from the Coblentz Society's collection.[9]
Near Infrared (NIR) NIR spectra are also available for this compound.[17]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods, most notably through Fischer-Speier esterification or enzymatic synthesis.

This classic method involves the acid-catalyzed reaction between nonanoic acid (also known as pelargonic acid) and methanol.[18][19]

Materials:

  • Nonanoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid weight).[20]

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[20]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation to yield the final product.[20]

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_products Products Nonanoic_Acid Nonanoic Acid Reflux Heat under Reflux Nonanoic_Acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst H₂SO₄ Catalyst Acid_Catalyst->Reflux Extraction Solvent Extraction Reflux->Extraction Water Water Reflux->Water Neutralization Neutralization (NaHCO₃) Drying Drying (MgSO₄) Neutralization->Drying Extraction->Neutralization Distillation Distillation Drying->Distillation Methyl_Nonanoate This compound Distillation->Methyl_Nonanoate Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_products Products Nonanoic_Acid Nonanoic Acid Incubation Incubation (40-60°C) Nonanoic_Acid->Incubation Methanol Methanol Methanol->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration to remove enzyme Incubation->Filtration Water Water Incubation->Water Distillation Vacuum Distillation Filtration->Distillation Methyl_Nonanoate This compound Distillation->Methyl_Nonanoate Saponification cluster_hydrolysis Alkaline Hydrolysis (Saponification) cluster_acidification Acidification Methyl_Nonanoate This compound Reflux Heat under Reflux Methyl_Nonanoate->Reflux NaOH Sodium Hydroxide (NaOH) NaOH->Reflux Sodium_Nonanoate Sodium Nonanoate Reflux->Sodium_Nonanoate Methanol Methanol Reflux->Methanol Nonanoic_Acid Nonanoic Acid Sodium_Nonanoate->Nonanoic_Acid + HCl HCl Hydrochloric Acid (HCl)

References

A Technical Guide to Methyl Nonanoate as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methyl nonanoate, a volatile organic compound (VOC) with significant roles in various scientific and industrial fields. It covers its physicochemical properties, natural occurrence, biological significance, and detailed analytical protocols.

Introduction

This compound (also known as methyl pelargonate) is the fatty acid methyl ester that results from the formal condensation of nonanoic acid and methanol.[1] It is a colorless liquid characterized by a fruity, wine-like, or coconut-like odor.[1][2] As a VOC, it contributes to the aroma profile of numerous fruits, beverages, and other natural products.[2][3] Its applications are diverse, ranging from its use as a flavoring and fragrance agent to its role as a research chemical in studies of lipid metabolism and as a potential antifungal and antinematodal agent.[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its volatility, solubility, and interactions in various matrices. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₂[1][4]
Molecular Weight 172.26 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Odor Fruity, coconut, waxy, wine-like[2][5]
Boiling Point 213-214 °C at 760 mmHg[1][3]
Melting Point -35 °C[1][5]
Density 0.870 - 0.879 g/mL at 20-25 °C[1][2]
Vapor Pressure 0.193 - 0.21 mmHg at 25 °C[1][5]
Water Solubility 22.5 - 22.9 mg/L at 25 °C (practically insoluble)[3][5]
Solubility Soluble in alcohol, ether, and other organic solvents[1][6]
logP (o/w) 3.96 - 4.32[1][7]
Refractive Index 1.419 - 1.428 at 20 °C[1][5]
Flash Point 85.56 °C (186 °F)[5]

Natural Occurrence and Biological Significance

This compound is a widely distributed natural compound, identified as a volatile component in a variety of plants, fruits, and animal products.

Occurrence:

  • Fruits: It is found in apples, bananas, blackberries, grapes, starfruit, and strawberries.[2][3]

  • Beverages: It has been reported in white wine and rooibos tea.[2][3]

  • Other Foods: It is a component of blue cheeses, butter, baked potatoes, and honey.[2][3][8]

  • Plants: It has been identified in various plants, including Daphne odora and Astragalus mongholicus.[1]

Biological Roles:

  • Flavor and Aroma: Its primary role in foods and beverages is as a contributor to the overall flavor and aroma profile, often imparting sweet and fruity notes.[4][9]

  • Semiochemical: In the biological world, VOCs like this compound often act as semiochemicals, mediating interactions between organisms. While its specific role as a pheromone or kairomone is an area of ongoing research, its presence in floral scents suggests a potential role in attracting pollinators.[10][11]

  • Antimicrobial and Nematicidal Activity: Research has shown that this compound exhibits antifungal properties and is toxic to certain nematodes, such as the root-knot and soybean cyst nematodes, at low concentrations.[1][3]

Biosynthesis

This compound is a fatty acid methyl ester (FAME). The biosynthesis of FAMEs in biological systems and through chemical synthesis typically involves the esterification or transesterification of fatty acids.[12][13]

Chemical Synthesis:

  • Fischer Esterification: The most common laboratory and industrial synthesis involves heating nonanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][14][15]

  • Transesterification: It can also be produced via a transesterification reaction where triglycerides are reacted with methanol in the presence of an acid or base catalyst to produce a mixture of fatty acid methyl esters and glycerol.[12][13][16]

  • Biocatalysis: A greener approach involves using lipase enzymes to catalyze the esterification of nonanoic acid with methanol.[14]

The general pathway for acid-catalyzed esterification is depicted below.

G NA Nonanoic Acid (CH₃(CH₂)₇COOH) Protonation Protonation of Carbonyl Oxygen NA->Protonation + MeOH Methanol (CH₃OH) Attack Nucleophilic Attack by Methanol MeOH->Attack H_plus Acid Catalyst (e.g., H₂SO₄) H_plus->Protonation Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Deprotonation Proton Transfer & Elimination of Water Intermediate->Deprotonation MN This compound (CH₃(CH₂)₇COOCH₃) Deprotonation->MN Water Water (H₂O) Deprotonation->Water +

Fischer esterification pathway for this compound synthesis.

Experimental Protocols

The analysis of this compound, particularly from complex biological matrices, is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME).[17][18]

Protocol: Analysis of this compound by HS-SPME-GC-MS

This protocol provides a generalized methodology for the extraction and analysis of volatile this compound from a liquid or solid sample matrix.

1. Materials and Reagents:

  • Sample vials (e.g., 20 mL) with PTFE/silicone septa caps.

  • SPME fiber assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for broad-range VOC analysis.[19][20]

  • Heating block or water bath with magnetic stirring capabilities.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • This compound standard for identification and quantification.

  • Appropriate solvent (e.g., hexane or methanol) for creating standard solutions.[21][22]

2. Sample Preparation:

  • Accurately weigh or measure a precise amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a headspace vial.

  • For quantitative analysis, add a known amount of an appropriate internal standard if necessary.

  • Seal the vial immediately with the septum cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial into the heating block set to a predetermined temperature (e.g., 40-70°C) to facilitate the release of volatiles into the headspace.[19][23]

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).[20]

  • Manually or automatically insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.[23]

  • Allow the fiber to adsorb the VOCs for a fixed extraction time (e.g., 30-60 minutes). This step should be optimized for the specific matrix and analyte.[19][20]

  • After extraction, retract the fiber into its needle sheath and immediately transfer it to the GC injection port for analysis.[17]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Insert the SPME fiber into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes onto the GC column.[20] Keep the fiber in the inlet for a sufficient time (e.g., 3-5 minutes) to ensure complete desorption.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • GC Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[18][24]

  • Oven Temperature Program: An example program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp at 5-10°C/min to 250°C.

    • Hold at 250°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: ~230°C.

    • Quadrupole Temperature: ~150°C.

5. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).

  • The mass spectrum of this compound is characterized by key fragment ions, including a prominent peak at m/z 74 (McLafferty rearrangement) and m/z 87.[1]

  • Quantification can be performed by creating a calibration curve using standard solutions and an internal standard.

The workflow for this analytical procedure is visualized below.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. Place Sample in Vial Seal 2. Seal Vial Sample->Seal Equilibrate 3. Equilibrate & Heat Sample Seal->Equilibrate Expose 4. Expose SPME Fiber to Headspace Equilibrate->Expose Retract 5. Retract Fiber Expose->Retract Desorb 6. Thermal Desorption in GC Inlet Retract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometry Detection Separate->Detect Identify 9. Identification (Retention Time, MS Library) Detect->Identify Quantify 10. Quantification (Calibration Curve) Identify->Quantify

General workflow for HS-SPME-GC-MS analysis of VOCs.

References

The Role of Methyl Nonanoate in Insect Communication: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Methyl nonanoate, a fatty acid methyl ester with a characteristic fruity odor, has been identified as a volatile organic compound (VOC) in various natural sources, including honey and certain floral scents.[1][2] Its presence in these biologically relevant contexts suggests a potential role in insect communication. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research specifically elucidating the function of this compound as a primary pheromone or kairomone for any particular insect species. While related methyl esters have well-documented roles as semiochemicals, the specific involvement of this compound in mediating insect behavior remains an under-investigated area of chemical ecology. This technical guide summarizes the available, albeit limited, information on this compound in contexts relevant to insect communication and outlines the established experimental protocols that can be adapted to investigate its potential semiochemical activity.

Introduction to this compound

This compound (C10H20O2) is the methyl ester of nonanoic acid.[2] It is recognized for its pleasant fruity aroma and is utilized in the fragrance and flavor industries.[3] In the natural world, it has been identified as one of the dominant VOCs in certain types of honey, where it contributes to the overall scent profile.[1] The presence of this compound in honey suggests a potential link to the chemical ecology of honey bees (Apis mellifera) and other hive-related insects, although its specific function in bee communication has not been explicitly defined.[1]

Potential Roles in Insect Communication: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, the well-established roles of other structurally similar methyl esters in insect communication provide a framework for hypothesizing its potential functions.

  • Pheromones: Many insects utilize fatty acid esters as components of their pheromone blends. For instance, in Drosophila melanogaster, methyl laurate, methyl myristate, and methyl palmitate have been identified as pheromones that mediate mating and attraction behaviors.[4] These compounds are detected by specific olfactory sensory neurons expressing receptors like Or47b and Or88a.[4] Given this precedent, it is plausible that this compound could function as a component of a pheromone blend in some insect species, potentially involved in aggregation, sex attraction, or trail marking.

  • Kairomones: Kairomones are semiochemicals emitted by one species that benefit a receiving species. Floral scents, which often contain a complex mixture of volatile compounds including methyl esters, are a primary example of kairomones that attract pollinators.[5][6] Methyl salicylate, for instance, is a common floral volatile that attracts a variety of pollinating insects.[7][8] The identification of this compound in floral scents would suggest a role as a kairomone for pollinators of those particular plant species. Furthermore, predators and parasitoids often eavesdrop on the pheromones of their prey or hosts to locate them. If this compound were a component of an insect's pheromone, it could also function as a kairomone for its natural enemies.

Methodologies for Investigating the Semiochemical Role of this compound

To ascertain the precise role of this compound in insect communication, a series of established experimental protocols can be employed. These methodologies are designed to first determine if an insect can detect the compound and then to characterize the behavioral response it elicits.

Electroantennography is a technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus. It is a powerful tool for screening potential semiochemicals.[9][10]

Experimental Protocol for Electroantennography:

  • Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, while the reference electrode is inserted into the basal end. The electrodes are filled with a saline solution to ensure electrical conductivity.[10]

  • Stimulus Preparation: A dilution series of this compound in a suitable solvent (e.g., hexane or paraffin oil) is prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A control pipette contains filter paper with the solvent alone.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of air is then passed through the pipette, delivering the odorant to the antenna.

  • Data Recording and Analysis: The electrical response of the antenna (the EAG response) is amplified and recorded. The amplitude of the response is measured in millivolts (mV). Responses to different concentrations of this compound are compared to the solvent control. A significantly larger response to this compound than to the control indicates that the insect's antenna can detect the compound.

Below is a table of hypothetical EAG response data, illustrating how such data would be presented.

Table 1: Hypothetical Electroantennographic (EAG) Responses of a Model Insect Species to this compound

Concentration of this compound (µg/µl)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
0.010.3 ± 0.05
0.10.8 ± 0.10
11.5 ± 0.18
102.1 ± 0.25
1002.3 ± 0.22

Once detection by the antenna is confirmed, behavioral bioassays are necessary to determine the function of the compound (e.g., attractant, repellent, aphrodisiac).

Experimental Protocol for a Two-Choice Olfactometer Assay:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odors are introduced.[11]

  • Odor Delivery: A stream of purified air is passed through each arm. This compound is introduced into the airflow of one arm (the "treatment" arm), while the solvent control is introduced into the other arm(s) (the "control" arm).

  • Insect Release: A single insect is released into the central chamber and allowed a set amount of time to choose an arm.

  • Data Collection: The first choice of the insect (which arm it enters) and/or the amount of time spent in each arm is recorded.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a similar statistical analysis. A significant preference for the treatment arm indicates attraction, while a significant avoidance indicates repulsion.

Table 2: Hypothetical Behavioral Response of a Model Insect Species in a Two-Choice Olfactometer

Treatment ArmControl ArmNo ChoiceTotal Insects% Attractionp-value
This compoundSolvent
4218107070%<0.05

Signaling Pathways and Visualizations

The perception of an odorant like this compound begins with its interaction with olfactory receptors on the dendrites of olfactory sensory neurons (OSNs) located in the insect's antennae. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response.

The following diagram illustrates the general pathway for olfactory signal transduction in insects.

Olfactory_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_osn Olfactory Sensory Neuron (OSN) cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillum Lymph OR_Complex Odorant Receptor Complex (OR/Orco) OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change OSN_Membrane OSN Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission via Axon Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavioral_Response Behavioral Response Higher_Brain_Centers->Behavioral_Response Motor Command

Caption: Generalized insect olfactory signaling pathway.

The process of identifying and characterizing a new semiochemical like this compound follows a logical progression of experiments.

Experimental_Workflow Observation Natural History Observation (e.g., this compound in Honey) Hypothesis Hypothesis Generation (e.g., Attractant for Honey Bees) Observation->Hypothesis EAG Electroantennography (EAG) - Does the insect detect it? Hypothesis->EAG GC_EAD Gas Chromatography-EAD (GC-EAD) - Is it present in active natural extracts? Hypothesis->GC_EAD Behavior Behavioral Bioassays (e.g., Olfactometer) - Is it an attractant/repellent? EAG->Behavior Field_Trials Field Trials - Is it effective in a natural setting? Behavior->Field_Trials GC_EAD->Behavior Identification Identification as a Semiochemical (Pheromone/Kairomone) Field_Trials->Identification

Caption: Experimental workflow for semiochemical identification.

Conclusions and Future Directions

The role of this compound in insect communication is a promising but largely unexplored field of study. Its presence in honey and the established semiochemical functions of related methyl esters strongly suggest its potential biological activity. The lack of specific research on this compound presents a clear opportunity for novel investigations in chemical ecology.

Future research should focus on:

  • Screening: Conducting broad EAG screening of various insect species, particularly those associated with flowers and honey, to identify species that can detect this compound.

  • Behavioral Studies: For species that show a positive EAG response, conducting rigorous behavioral bioassays to characterize the role of this compound as an attractant, repellent, or other behavior-modifying chemical.

  • Identification in Natural Blends: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with EAG (GC-EAD) to determine if this compound is a component of natural pheromone or floral scent blends that elicit a behavioral response.

  • Receptor Identification: For species that exhibit a clear behavioral response, identifying the specific olfactory receptors that bind to this compound.

By following the established methodologies outlined in this guide, researchers can systematically investigate the role of this compound and contribute valuable data to our understanding of the complex chemical language of insects. Such research could have significant implications for the development of new, targeted pest management strategies and for a deeper understanding of insect-plant and insect-insect interactions.

References

Methyl Nonanoate's Undefined Role in Apis Mellifera Communication: A Technical Examination of Related Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While methyl nonanoate is recognized as a volatile organic compound present in honey, likely originating from floral nectar, there is a notable absence of scientific literature and empirical data to classify it as a semiochemical in bees (Apis mellifera).[1] A thorough review of current research does not support a role for this compound in modulating bee behavior or physiology in the way that pheromones or other semiochemicals do.

This technical guide, therefore, addresses the core interest of the query—fatty acid methyl esters in bee communication—by focusing on scientifically validated methyl esters that are integral to the social fabric of the honey bee colony. For researchers, scientists, and drug development professionals, understanding the function, detection, and experimental validation of these analogous compounds provides a robust framework for the study of chemical communication in bees. This document will present quantitative data, detailed experimental protocols, and signaling pathway diagrams related to established methyl ester semiochemicals in Apis mellifera.

Data Presentation: Quantitative Effects of Methyl Ester Semiochemicals

Several methyl esters are key components of the Brood Ester Pheromone (BEP) and the Queen Retinue Pheromone (QRP), exerting significant influence on worker bee behavior and colony dynamics.[2][3] The tables below summarize the quantitative findings from various studies.

Table 1: Components and Effects of Brood Ester Pheromone (BEP)

Methyl Ester ComponentTypical Function/EffectQuantitative Data/Observation
Methyl PalmitateComponent of BEP; induces capping of worker cells; stimulates brood care.One of four fatty acid methyl esters that elicits cell capping behavior just hours before the cell is closed.[4]
Methyl OleateComponent of BEP and QRP; inhibits worker ovary development; attracts queen retinue.A key component of the ten-ester blend that comprises the Brood Pheromone.[3]
Methyl StearateComponent of BEP; influences queen rearing.Increases the acceptance of queen cups during queen rearing.
Methyl LinoleateComponent of BEP; influences queen rearing.Enhances the production and administration of royal jelly to larvae.
Methyl LinolenateComponent of BEP; attracts parasitic mites.Elicits a weak attractive response from the parasitic mite Varroa destructor.[5]

Table 2: Components and Effects of Queen Retinue Pheromone (QRP)

Methyl Ester ComponentGlandular SourceFunction/EffectQuantitative Data/Observation
Methyl (Z)-octadec-9-enoate (Methyl Oleate)Multiple Glandular SourcesSynergistically attracts worker bees to form a retinue around the queen.Inactive alone, but elicits attraction in the presence of the five core Queen Mandibular Pheromone (QMP) components.[6]

Experimental Protocols

The identification and characterization of methyl esters as semiochemicals in bees rely on a combination of analytical chemistry and behavioral bioassays.

Protocol 1: Electroantennography (EAG)

This protocol outlines the general procedure for measuring the electrical response of a bee's antenna to volatile compounds.

  • Insect Preparation: An adult worker bee is immobilized, often by chilling. One antenna is carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

  • Odorant Delivery: A test compound (e.g., a synthetic methyl ester) is dissolved in a solvent (like hexane) and applied to a piece of filter paper inside a glass pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna. A control pipette with solvent only is used for comparison.

  • Signal Recording: The summed potential from the depolarization of olfactory receptor neurons is amplified and recorded. The amplitude of the EAG response indicates the degree of antennal stimulation by the compound.[7]

  • Data Analysis: The responses to the test compound are compared to the solvent control and often to a known positive control (a compound known to elicit a strong response).

Protocol 2: Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the chemical components of a pheromone blend.

  • Sample Collection: Samples are collected from the source of the potential semiochemical. This could be a solvent wash of a bee's cuticle, a whole-body extract, or a headspace volatile collection from live bees.

  • Extraction: For a whole-body extract, individual bees (e.g., foragers or nurses) are placed in a vial with a solvent like hexane and agitated to extract the compounds of interest. An internal standard is often added for precise quantification.

  • GC-MS Analysis: The extract is injected into a gas chromatograph. The sample is vaporized and travels through a column that separates the compounds based on their physicochemical properties. As each compound elutes from the column, it enters a mass spectrometer, which fragments the molecules and detects the resulting ions.

  • Compound Identification: The retention time in the GC and the mass spectrum are compared to those of known standards and libraries to identify the chemical structure of each compound, such as ethyl oleate.

  • Quantification: The area of the peak for each compound is compared to the peak area of the internal standard to determine its concentration in the original sample.

Protocol 3: Behavioral Bioassay (Retinue Assay)

This assay is used to determine the behavioral effect of a compound, specifically its attractiveness to worker bees in the context of queen attendance.

  • Arena Setup: A small arena, such as a petri dish, is prepared.

  • Stimulus Preparation: A "lure" is created. This could be a small object (e.g., a glass bead) treated with the synthetic compound or blend being tested. A control lure is treated with solvent only.

  • Bee Introduction: A group of young worker bees (typically 5-10) is introduced into the arena.

  • Observation: The lure is introduced, and the number of bees touching, licking, or antennating the lure (the "retinue") is counted at regular intervals over a set period.

  • Data Analysis: The average retinue size for the test lure is compared to the control lure. A significantly larger retinue for the test lure indicates that the compound is attractive and functions as a retinue pheromone component.

Mandatory Visualization

The following diagrams illustrate the logical workflows and biological pathways central to the study of bee semiochemicals.

Semiochemical_Identification_Workflow cluster_collection Step 1: Sample Collection cluster_analysis Step 2: Chemical Analysis cluster_synthesis Step 3: Synthesis cluster_validation Step 4: Biological Validation Collection Solvent Wash / SPME / Whole-Body Extract GC_EAD GC-EAG/ GC-MS Analysis Collection->GC_EAD Extract Identification Compound Identification & Quantification GC_EAD->Identification Data Synthesis Chemical Synthesis of Putative Compounds Identification->Synthesis Identified Structures EAG EAG with Synthetic Compound Synthesis->EAG Synthetic Compound Behavior Behavioral Bioassays (e.g., Retinue, Choice Test) Synthesis->Behavior Synthetic Compound

Caption: Workflow for the identification and validation of a bee semiochemical.

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Brain Odorant Methyl Ester (Odorant) Pore Sensillum Pore Odorant->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Enters Sensillum Lymph OR Olfactory Receptor (OR) OBP->OR Transport & Binding ORN Olfactory Receptor Neuron (ORN) Membrane OR->ORN Activates Receptor AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potential (Signal Transduction) Brain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->Brain Signal Processing Behavior Behavioral Response Brain->Behavior Elicits Behavior

Caption: Generalized olfactory signaling pathway in a honey bee antenna.

Conclusion

While this compound is a constituent of the honey bee's chemical environment, it lacks the scientific validation necessary to be classified as a semiochemical that directly influences bee behavior or physiology. However, the study of other fatty acid methyl esters, such as methyl oleate, methyl palmitate, and methyl linoleate, provides a clear and compelling picture of how this class of molecules plays a critical role in bee communication.[3][6] These compounds are integral to the complex chemical dialogues that regulate queen care, brood rearing, and overall colony homeostasis. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers aiming to explore the nuanced world of chemical ecology in Apis mellifera. Future research may yet uncover a subtle role for this compound, but for now, the focus remains on the well-established methyl ester pheromones that are proven to shape the lives of honey bees.

References

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nonanoate, a fatty acid methyl ester (FAME), is a significant contributor to the aroma profile of numerous natural products and is widely utilized as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the sensory characteristics of this compound, including its distinct odor and flavor profile. It details quantitative sensory data, outlines experimental protocols for its analysis, and describes the underlying physiological mechanisms of its perception. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development who are investigating the properties and applications of this compound.

Introduction

This compound (C₁₀H₂₀O₂), also known as methyl pelargonate, is a colorless liquid characterized by a distinct fruity aroma.[1] It is a naturally occurring compound found in a variety of fruits, beverages, and other biological sources, including apples, bananas, blackberries, baked potatoes, blue cheeses, beef fat, hop oil, and white wine.[2] Its pleasant and multifaceted aroma has led to its extensive use in the food and fragrance industries.[3] Understanding the detailed sensory profile and the mechanisms of its perception is crucial for its effective application and for the development of novel products.

Sensory Profile of this compound

The sensory characteristics of this compound are complex, with a dominant fruity note complemented by a range of underlying nuances.

Odor Profile: The primary odor of this compound is described as fruity, with specific descriptors including:

  • Waxy: A fatty, candle-like note.

  • Wine-like: Reminiscent of the aroma of white wine.[4]

  • Coconut: A creamy, tropical coconut scent.[2][5]

  • Pear: A sweet, juicy pear-like aroma.[4]

  • Tropical: General notes of tropical fruits.[4]

  • Green: A fresh, slightly unripe fruit character.[2]

  • Celery: A subtle vegetative note.[2]

Flavor Profile: When tasted, this compound imparts a flavor profile that mirrors its aroma, with additional characteristics. At concentrations of 1 to 10 ppm, its taste is described as:

  • Winey [2]

  • Waxy [2]

  • Green [2]

  • Celery [2]

  • Pear [2]

  • Unripe Fruit Nuance [2]

Quantitative Sensory Data

Precise measurement of sensory thresholds is essential for understanding the potency of an aroma or flavor compound.

ParameterValueReference
Taste Threshold 1 - 10 ppm[2]
Odor Threshold Not definitively determined[6][7]

Note: While some safety data sheets indicate the odor threshold is "not determined," the VCF Online database lists an entry for the odor threshold of this compound in air (mg/m³), but the specific value requires a login for access.[8]

Experimental Protocols for Sensory Analysis

The sensory characteristics of this compound can be systematically evaluated using established analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample containing this compound.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, wine), a solvent extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.

    • For solid samples (e.g., fruit), headspace analysis can be employed.

    • Fatty acid methyl esters (FAMEs), including this compound, can be prepared from lipids through transesterification. This typically involves reaction with methanolic HCl or BF3-methanol.[9]

  • GC-O System:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5, DB-Wax) is used for separation.

    • The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.

  • Analysis:

    • A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.

    • The data from the chemical detector is correlated with the olfactometry data to identify the compounds responsible for the specific aromas.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation Sample Sample (e.g., fruit, beverage) Extraction Extraction/Derivatization (e.g., SPME, Transesterification) Sample->Extraction GC Gas Chromatography (Separation) Split Effluent Split FID_MS FID/MS Detector (Chemical Identification) Sniffing_Port Sniffing Port (Sensory Detection) Data_Analysis Data Analysis and Compound Identification

Caption: Logical flow of a descriptive sensory panel evaluation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction with olfactory receptors (ORs) in the nasal cavity. This triggers a sophisticated signaling cascade.

The olfactory signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade:

  • Odorant Binding: this compound, being a volatile molecule, travels to the olfactory epithelium in the nasal cavity and binds to a specific olfactory receptor (OR) on the cilia of olfactory sensory neurons. While the specific receptor for this compound is not definitively identified, it is known that ORs in the OR51 family can be activated by fatty acids and their derivatives. [9]

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a heterotrimeric G-protein, specifically Gαolf.

  • Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open.

  • Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the neuron, leading to depolarization of the cell membrane. If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

Diagram of the Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_Protein G-Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Binding & Opening Depolarization Depolarization CNG_Channel->Depolarization Ions Na⁺, Ca²⁺ Ions->CNG_Channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: The G-protein coupled olfactory signaling cascade.

Conclusion

This compound possesses a rich and complex sensory profile, dominated by fruity notes with waxy, wine-like, and coconut undertones. Its distinct aroma and flavor make it a valuable component in the food and fragrance industries. The systematic evaluation of its sensory characteristics through techniques like GC-O and trained sensory panels provides crucial data for its application in product development. Furthermore, understanding the molecular mechanisms of its perception via the olfactory signaling pathway offers insights for research in sensory science and potentially for the development of novel flavor and fragrance modulators. This guide provides a foundational understanding of the sensory and physicochemical properties of this compound for professionals engaged in related research and development.

References

The Occurrence of Methyl Nonanoate in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonanoate, a fatty acid methyl ester (FAME), is a volatile organic compound with a characteristic fruity, wine-like aroma. While extensively studied in the context of flavors and fragrances, its presence and metabolic origins within fungal species are less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge regarding the discovery of this compound in the fungal species Saccharomyces cerevisiae, a widely studied model organism and key player in industrial fermentation processes. The guide details the biosynthetic pathways, proposed experimental protocols for its detection and quantification, and a summary of related quantitative data.

Discovery of this compound in Saccharomyces cerevisiae

This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae[1]. This discovery places it among the diverse array of volatile esters that contribute to the complex aroma and flavor profiles of fermented beverages and foods. While the primary fatty acid products of S. cerevisiae's fatty acid synthase (FAS) are long-chain fatty acids such as palmitic acid (C16) and stearic acid (C18), the organism is also capable of producing medium-chain fatty acids (MCFAs), which can serve as precursors for their corresponding esters[2][3].

Biosynthesis of this compound

The biosynthesis of this compound in S. cerevisiae is a two-step process involving the formation of its precursor, nonanoic acid (a C9 fatty acid), followed by its methylation.

Biosynthesis of Nonanoic Acid

The synthesis of fatty acids in S. cerevisiae is primarily carried out by the cytosolic Fatty Acid Synthase (FAS), a large multi-enzyme complex encoded by the FAS1 and FAS2 genes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for chain elongation. While the FAS typically produces even-chain fatty acids, the synthesis of odd-chain fatty acids like nonanoic acid can occur, likely initiating from a three-carbon primer, propionyl-CoA, instead of acetyl-CoA.

The general fatty acid synthesis pathway is depicted below:

Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS1, FAS2) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Propionyl_CoA Propionyl-CoA (for odd-chain) Propionyl_CoA->FAS Nonanoyl_CoA Nonanoyl-CoA (C9) FAS->Nonanoyl_CoA Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA->Nonanoic_Acid Thioesterase

Caption: Generalized pathway for fatty acid synthesis in S. cerevisiae.

Methylation of Nonanoic Acid

The final step in the formation of this compound is the methylation of the carboxyl group of nonanoic acid. This reaction is catalyzed by an O-methyltransferase, which utilizes S-adenosylmethionine (SAM) as the methyl donor. While the heterologous expression of methyltransferases, such as the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT), has been shown to produce FAMEs in engineered S. cerevisiae, the specific endogenous methyltransferase responsible for fatty acid methylation in wild-type yeast has not been definitively identified[1].

The proposed methylation reaction is illustrated in the following diagram:

Methylation_Pathway Nonanoic_Acid Nonanoic Acid Methyltransferase O-Methyltransferase Nonanoic_Acid->Methyltransferase SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase Methyl_Nonanoate This compound Methyltransferase->Methyl_Nonanoate SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH

Caption: Proposed methylation of nonanoic acid to form this compound.

Quantitative Data

However, studies on related medium-chain fatty acid ethyl esters provide some context for the potential production levels. For instance, the concentrations of ethyl hexanoate and ethyl octanoate, which are also produced by S. cerevisiae, can range from micrograms to milligrams per liter in fermented beverages. It is plausible that the endogenous production of this compound falls within a similar range.

The following table summarizes the production of other relevant fatty acid derivatives in S. cerevisiae to provide a comparative perspective.

CompoundStrainCulture ConditionsTiterReference
Fatty Acid Ethyl Esters (FAEEs)Engineered S. cerevisiaeHigh-cell-density fermentation> 230 mg/L[2]
Octanoic AcidEngineered S. cerevisiaeFermentation87 mg/L[4]
Hexanoic AcidEngineered S. cerevisiaeFermentation33 mg/L[5]

Experimental Protocols

The following section outlines a general workflow for the extraction, identification, and quantification of this compound from a Saccharomyces cerevisiae culture. This protocol is based on established methods for the analysis of volatile organic compounds in yeast.

Experimental Workflow

Experimental_Workflow cluster_culture Yeast Culture cluster_extraction Extraction cluster_analysis Analysis Culture 1. Cultivate S. cerevisiae Centrifugation 2. Centrifuge to separate cells and supernatant Culture->Centrifugation Extraction 3. Headspace Solid-Phase Microextraction (HS-SPME) of supernatant Centrifugation->Extraction GCMS 4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->GCMS Identification 5. Identification based on retention time and mass spectrum GCMS->Identification Quantification 6. Quantification using an internal standard Identification->Quantification

Caption: Workflow for the analysis of this compound from yeast culture.

Detailed Methodology

1. Yeast Cultivation:

  • Inoculate Saccharomyces cerevisiae into a suitable liquid medium (e.g., YPD broth).

  • Incubate the culture at a controlled temperature (e.g., 30°C) with shaking for a defined period to reach the desired growth phase.

2. Sample Preparation:

  • Harvest the culture and centrifuge to separate the yeast cells from the supernatant.

  • Transfer a defined volume of the supernatant to a headspace vial.

  • Add an internal standard (e.g., a deuterated analog of this compound or a different fatty acid methyl ester not expected to be in the sample) of a known concentration to the vial for quantification.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a specific temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time to adsorb the volatile compounds.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

  • Separate the volatile compounds on a suitable GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

  • Use a temperature program that allows for the separation of this compound from other volatile compounds.

  • Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

5. Identification and Quantification:

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Regulation

The specific signaling pathways that directly regulate the production of this compound in S. cerevisiae have not been elucidated. However, the synthesis of its precursors, nonanoic acid and SAM, is tightly regulated by the cell's metabolic state.

  • Fatty Acid Synthesis Regulation: The activity of the Fatty Acid Synthase (FAS) is regulated by the availability of its substrates, acetyl-CoA and malonyl-CoA, and by feedback inhibition from long-chain acyl-CoA species. The expression of the FAS genes is also subject to transcriptional regulation in response to nutrient availability.

  • SAM Synthesis Regulation: The synthesis of S-adenosylmethionine is linked to the metabolism of methionine and is regulated by the availability of ATP and methionine.

The following diagram illustrates the high-level regulatory inputs into the biosynthesis of FAMEs:

Regulatory_Pathway Nutrient_Availability Nutrient Availability (Carbon, Nitrogen) Central_Metabolism Central Carbon Metabolism Nutrient_Availability->Central_Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA SAM_Synthesis SAM Synthesis Central_Metabolism->SAM_Synthesis FAS_Regulation FAS Gene Expression & Activity Acetyl_CoA->FAS_Regulation Fatty_Acids Fatty Acids (including Nonanoic Acid) FAS_Regulation->Fatty_Acids FAME_Synthesis FAME Synthesis Fatty_Acids->FAME_Synthesis SAM S-Adenosylmethionine SAM_Synthesis->SAM SAM->FAME_Synthesis Methyl_Nonanoate This compound FAME_Synthesis->Methyl_Nonanoate

Caption: High-level regulation of FAME synthesis in S. cerevisiae.

Conclusion

The discovery of this compound in Saccharomyces cerevisiae adds another layer to our understanding of the metabolic capabilities of this important fungus. While the general biosynthetic pathway can be inferred from our knowledge of fatty acid and one-carbon metabolism, further research is required to elucidate the specific enzymes involved, particularly the endogenous methyltransferase, and to quantify the production levels under various conditions. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence and regulation of this volatile ester, which may have implications for the flavor and aroma of fermented products and for potential biotechnological applications.

References

Methyl Nonanoate as a Putative Biomarker: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of non-invasive biomarkers is a critical pursuit in modern medicine for the early diagnosis, prognosis, and monitoring of diseases. Volatile organic compounds (VOCs), present in bodily fluids and exhaled breath, have emerged as promising candidates due to their association with various metabolic processes that are altered in pathological states. Methyl nonanoate, a fatty acid methyl ester, has been identified as a VOC. This technical guide provides a comprehensive overview of the current landscape of this compound as a potential biomarker, with a focus on its analytical determination and the broader context of VOCs in disease diagnostics. While direct, quantitative evidence linking this compound to specific diseases remains nascent, this document will explore related findings and provide the foundational knowledge for future research in this area.

Introduction to this compound and Volatile Organic Compounds as Biomarkers

This compound (C10H20O2) is the methyl ester of nonanoic acid, a nine-carbon saturated fatty acid.[1] It is a colorless liquid with a characteristic fruity odor and is found in various natural sources, including fruits and fermented products.[1] As a volatile organic compound, it has the potential to be released from the body through various excretory routes, including breath, urine, and sweat, reflecting underlying physiological or pathophysiological processes.

The analysis of VOCs is a burgeoning field in medical diagnostics, offering a non-invasive window into the body's metabolism.[2][3][4][5][6] Alterations in metabolic pathways due to diseases such as cancer, infectious diseases, and neurodegenerative disorders can lead to the production of specific VOC profiles that can be detected and used for diagnostic purposes.[2][4][7]

While the Human Metabolome Database indicates the presence of this compound in human urine, specific concentration ranges in healthy or diseased populations are not yet established.

Current Research on VOCs in Disease

Although direct evidence for this compound as a biomarker is limited, research into other VOCs provides a strong rationale for investigating its potential. Below are examples of established VOC biomarkers in diseases where this compound could plausibly play a role.

Tuberculosis (TB)

The diagnosis of tuberculosis, particularly in resource-limited settings, could be significantly improved with a non-invasive breath test. Research has focused on identifying VOCs produced by Mycobacterium tuberculosis. While this compound itself has not been definitively identified as a key biomarker, other methyl-containing esters and volatile compounds have been investigated.

Table 1: Exemplary Volatile Organic Compound Biomarkers for Tuberculosis

CompoundSample TypeFindingReference
Methyl PhenylacetateBreathDetected in a small percentage of healthy individuals, suggesting potential as a specific marker.[8]
Methyl NicotinateBreathDetected in cigarette smoke, highlighting the need to control for confounding factors.[8]
Methyl p-AnisateIn vitro cultureIdentified as a specific marker of M. tuberculosis metabolism.[8]
HeptanalBreathPreviously identified as a human breath biomarker for TB.[9]
Parkinson's Disease (PD)

The diagnosis of Parkinson's disease, a progressive neurodegenerative disorder, is primarily clinical. The identification of objective biomarkers is a major research goal. The analysis of VOCs in sebum and exhaled breath is a promising avenue.

Table 2: Exemplary Volatile Organic Compound Biomarkers for Parkinson's Disease

CompoundSample TypeFindingReference
Perillic aldehydeSebumAltered levels identified in PD patients, with a scent similar to the characteristic odor of PD.[3]
EicosaneSebumAltered levels identified in a distinct volatiles-associated signature of PD.[3]
Various VOCsBreath & SebumPooled analysis showed a mean area under the receiver operating characteristic curve of 0.85 for distinguishing PD from healthy controls.[2]
Liver Disease

Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to more severe liver damage. Urinary metabolomics has been used to identify potential biomarkers.

Table 3: Exemplary Urinary Biomarkers for Non-alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

CompoundFindingReference
7-methylxanthineIdentified as a marker for NAFLD.[10][11]
2-methylguanosineIdentified as a marker for NAFLD.[10][11]
3-indoleacetic acidCould distinguish NASH from NAFLD samples.[10][11]
l-carnitineCould distinguish NASH from NAFLD samples.[10][11]

Experimental Protocols for this compound Analysis

The gold standard for the analysis of volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for the separation and identification of individual components in a complex mixture.

Sample Collection and Preparation

3.1.1. Exhaled Breath Condensate (EBC)

  • Collection: Subjects breathe tidally for a specified period (e.g., 10-15 minutes) into a cooled collection device. The exhaled breath condenses on the cold surface.

  • Storage: The collected EBC is immediately aliquoted and stored at -80°C until analysis.

  • Preparation: For analysis, EBC samples are thawed. A pre-concentration step, such as solid-phase microextraction (SPME), is often employed to increase the concentration of VOCs. A SPME fiber is exposed to the headspace of the EBC sample for a defined time and temperature to adsorb the volatile analytes.

3.1.2. Urine

  • Collection: Mid-stream urine samples are collected in sterile containers.

  • Storage: Samples are centrifuged to remove cellular debris, and the supernatant is stored at -80°C.

  • Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate VOCs from the urine matrix. For liquid-liquid extraction, an organic solvent (e.g., hexane) is added to the urine sample, followed by vigorous mixing and centrifugation to separate the organic layer containing the VOCs. The organic extract is then concentrated before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed VOCs are thermally desorbed onto the analytical column. For liquid extracts, a small volume is injected.

  • Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). A typical temperature program starts at a low temperature, which is gradually increased to elute the compounds.

  • Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification and Quantification: The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by creating a calibration curve using known concentrations of the standard.

Signaling Pathways and Conceptual Frameworks

While a specific signaling pathway for the production of this compound in a disease context is not yet elucidated, a general framework for the generation of VOC biomarkers can be conceptualized.

Caption: Conceptual pathway of VOC biomarker production.

This diagram illustrates how a disease state can lead to alterations in metabolic pathways, resulting in the production of a VOC biomarker that is then released from the body and detected in biological samples.

Experimental and Analytical Workflow

The process of identifying and validating a VOC biomarker like this compound involves a multi-step workflow.

Caption: Experimental workflow for VOC biomarker analysis.

This workflow outlines the key steps from sample collection to the identification and validation of a potential VOC biomarker.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate as a non-invasive biomarker for disease. While direct evidence linking it to specific pathologies is currently lacking, the broader field of VOC analysis provides a strong impetus for further investigation. The methodologies and frameworks presented in this guide offer a roadmap for researchers to explore the potential of this compound and other VOCs in their respective fields.

Future research should focus on:

  • Targeted quantitative studies: Measuring the concentration of this compound in large, well-characterized patient cohorts for diseases like tuberculosis, Parkinson's disease, and liver disease, compared to healthy controls.

  • Metabolic pathway elucidation: Investigating the endogenous and microbial metabolic pathways that may lead to the production of this compound in different disease states.

  • Standardization of methods: Developing and validating standardized protocols for the collection, preparation, and analysis of this compound in various biological matrices to ensure reproducibility and comparability across studies.

By addressing these key areas, the scientific community can move closer to determining the true potential of this compound as a clinically useful biomarker.

References

Methodological & Application

Application Note: Synthesis of Methyl Nonanoate from Nonanoic Acid via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl nonanoate from nonanoic acid through Fischer esterification. This method is a robust and widely used acid-catalyzed esterification suitable for laboratory and pilot-scale production. This document includes a comprehensive experimental protocol, tables summarizing key quantitative data, and a visual representation of the experimental workflow to aid researchers in the efficient synthesis and purification of this compound, a valuable intermediate in various chemical and pharmaceutical applications.

Introduction

This compound, the methyl ester of nonanoic acid, is a fatty acid methyl ester (FAME) with applications as a fragrance, flavoring agent, and a specialty chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Fischer esterification is a classic and effective method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5] This application note details a standard laboratory procedure for the synthesis of this compound using nonanoic acid and methanol with sulfuric acid as the catalyst.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Nonanoic AcidC₉H₁₈O₂158.24253-2540.906
MethanolCH₄O32.0464.70.792
This compoundC₁₀H₂₀O₂172.26213-2150.877
Table 2: Typical Reaction Parameters for Fischer Esterification of Nonanoic Acid
ParameterValueNotes
Reactant Molar Ratio (Methanol:Nonanoic Acid)10:1An excess of methanol is used to drive the reaction equilibrium towards the product.
CatalystConcentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is essential for the reaction.
Catalyst Loading~2-3 mol% relative to nonanoic acidA catalytic amount is sufficient to achieve a reasonable reaction rate.
Reaction Temperature65-70 °C (Reflux)The reaction is typically carried out at the boiling point of the alcohol (methanol).
Reaction Time4-6 hoursReaction progress can be monitored by TLC or GC.
Reported Yield>90%Yields can vary based on reaction scale and purification efficiency.
Table 3: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃)δ 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂CO-), 1.62 (quint, 2H, -CH₂CH₂CO-), 1.28 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 174.4, 51.4, 34.1, 31.8, 29.2, 29.1, 24.9, 22.6, 14.1
IR (neat) (cm⁻¹)2927 (C-H, alkane), 2856 (C-H, alkane), 1743 (C=O, ester), 1465 (C-H, bend), 1171 (C-O, ester)

Experimental Protocol

Materials and Equipment
  • Nonanoic acid (≥98%)

  • Methanol (anhydrous, ≥99.8%)

  • Concentrated sulfuric acid (95-98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add nonanoic acid. Add a 10-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol% with respect to the nonanoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the reaction mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation. The boiling point of this compound is approximately 82-84 °C at 11 mmHg.[6] Collect the fraction that distills at the correct temperature and pressure.

Visualization

Fischer Esterification Reaction Scheme

fischer_esterification nonanoic_acid Nonanoic Acid (CH₃(CH₂)₇COOH) methyl_nonanoate This compound (CH₃(CH₂)₇COOCH₃) nonanoic_acid->methyl_nonanoate H₂SO₄ (cat.) Reflux methanol Methanol (CH₃OH) methanol->methyl_nonanoate plus + water Water (H₂O) experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification arrow arrow reactants Combine Nonanoic Acid and Methanol catalyst Add H₂SO₄ reactants->catalyst reflux Reflux (4-6h) catalyst->reflux quench Quench with Water reflux->quench extract Extract with Et₂O quench->extract wash_h2o Wash with H₂O extract->wash_h2o wash_nabicarb Wash with NaHCO₃ wash_h2o->wash_nabicarb wash_brine Wash with Brine wash_nabicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

References

gas chromatography-mass spectrometry analysis of methyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl nonanoate is a fatty acid methyl ester (FAME) that finds applications in the fragrance, flavor, and pharmaceutical industries.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various sample matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and quality control.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves sample preparation, typically through derivatization of nonanoic acid or dilution of a standard, followed by GC separation and MS detection.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Dilution Standard Dilution GC_Injection GC Injection Standard_Dilution->GC_Injection Derivatization Derivatization of Nonanoic Acid Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

For accurate quantification, sample preparation is critical. The following are two common protocols.

a) Preparation of Calibration Standards

  • Stock Solution: Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as hexane or methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

b) Derivatization of Nonanoic Acid (Acid-Catalyzed Methylation)

For samples containing nonanoic acid, derivatization to its methyl ester is necessary for GC analysis.

  • To the sample containing nonanoic acid, add 2 mL of a 1.2% (w/v) solution of hydrochloric acid in methanol.

  • Add 0.2 mL of toluene as a co-solvent.

  • Securely cap the reaction vial and heat at 100°C for 1 to 1.5 hours.[2]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial.

  • Vortex the mixture thoroughly to extract the this compound into the hexane layer.[2]

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Ion Source Temperature230°C
Transfer Line Temperature280°C

Data Presentation

Quantitative Data

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum. The key diagnostic ions are presented in the table below.

m/zRelative Intensity (%)Ion Fragment
74100[CH₃OC(=O)H₂]⁺ (McLafferty rearrangement product)
8743[CH₃OCO(CH₂)₂]⁺
4124[C₃H₅]⁺
4320[C₃H₇]⁺
5516[C₄H₇]⁺

Data sourced from PubChem CID 15606.[1]

Signaling Pathways and Logical Relationships

The process of GC-MS analysis can be visualized as a logical flow from sample introduction to data interpretation.

GC-MS Process Sample_Introduction Sample Introduction (Injector) Separation Separation by Polarity and Boiling Point (GC Column) Sample_Introduction->Separation Carrier Gas Flow Ionization Ionization (EI Source) Separation->Ionization Elution Mass_Analysis Mass-to-Charge Ratio Analysis (Mass Analyzer) Ionization->Mass_Analysis Ion Acceleration Detection Ion Detection (Detector) Mass_Analysis->Detection Ion Separation Data_Output Data Output (Chromatogram and Mass Spectrum) Detection->Data_Output

Caption: Logical flow of the GC-MS analysis process.

References

Application Note and Protocol: Solid-Phase Microextraction (SPME) for the Analysis of Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nonanoate is a fatty acid methyl ester (FAME) characterized by a fruity, wine-like aroma. It is found in various natural products, including fruits and wines, and is also used as a flavoring and fragrance agent.[1] Accurate and sensitive quantification of this compound is crucial in quality control for food and beverage industries, as well as in various research applications. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[2][3] This application note provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of Headspace SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[2]

Experimental

3.1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatile compounds including esters like this compound.[4][5][6] Alternatively, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber can be used.[7][8]

  • SPME Fiber Holder: Manual or autosampler holder.

  • Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: Heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

  • Analytical Standards: this compound (≥99.8% purity).[8]

  • Solvent: Methanol or hexane for stock solution preparation.

  • Sodium Chloride (NaCl): Analytical grade, for salting-out effect.

3.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A mid-polar capillary column such as a DB-WAX or a non-polar column like a DB-5MS is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

Experimental Protocol

4.1. SPME Fiber Conditioning

Before its first use, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a temperature slightly above the intended desorption temperature (e.g., 270 °C) for 30-60 minutes.[6] The fiber should be reconditioned for a shorter period (e.g., 5-10 minutes) between analyses to prevent carryover.

4.2. Sample and Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water or the sample matrix to create a calibration curve.

  • Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 1-5 g or mL) into a headspace vial. For solid samples, homogenization or grinding may be necessary.

  • Salting-Out (Optional but Recommended): Add a known amount of NaCl (e.g., 1 g or to saturation) to the vial.[9] This increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.

4.3. Headspace SPME Procedure

  • Incubation/Equilibration: Seal the vial and place it in the heating block or water bath. Allow the sample to equilibrate at a set temperature (e.g., 60-70 °C) for a specific time (e.g., 15-60 minutes) with agitation.[5][6][7][8]

  • Extraction: Introduce the SPME fiber through the vial's septum and expose it to the headspace for a defined extraction time (e.g., 20-60 minutes) while maintaining the temperature and agitation.[5][6][7][8]

  • Fiber Retraction: After extraction, retract the fiber into the needle.

4.4. GC-MS Analysis

  • Desorption: Immediately insert the SPME needle into the GC injection port. Extend the fiber to desorb the analytes. The injector should be in splitless mode to maximize the transfer of analytes to the column.

  • Chromatographic and Mass Spectrometric Conditions: The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column.

Parameter Condition
Injector Temperature 250 °C[6][7][8]
Desorption Time 2-5 minutes[5][7][8]
Injector Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 15 °C/min to 240 °C, hold for 5 min
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound are m/z 74, 87, 143, and 172.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of fatty acid methyl esters using headspace SPME techniques. Note that specific values for this compound may vary depending on the exact experimental conditions and matrix. The data presented for this compound is based on a study using SPME-arrow, which may have different performance characteristics than standard SPME.[7][8]

Analyte SPME Fiber Matrix Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
This compoundDVB-PDMS (Arrow)Aqueous>0.99Not specified0.5 - 10.5 µg/L (calibration range)Not specified[7][8]
Other FAMEsVariousVarious>0.99Analyte dependentAnalyte dependent80-120General

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Vialing Place Sample in Headspace Vial Sample->Vialing Salting Add NaCl (Optional) Vialing->Salting Seal Seal Vial Salting->Seal Equilibrate Equilibrate and Heat (e.g., 60-70°C) Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry. The described method is robust, sensitive, and environmentally friendly due to the absence of organic solvents in the extraction step. By carefully optimizing the SPME parameters, researchers can achieve reliable and accurate quantification of this compound in a variety of sample matrices.

References

Application Notes and Protocols for the Use of Methyl Nonanoate as an Internal Standard in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing methyl nonanoate as an internal standard (IS) in quantitative gas chromatography (GC) analysis. The protocols outlined below are applicable to a range of analytes, with a particular focus on fatty acid methyl esters (FAMEs), and can be adapted for other volatile and semi-volatile compounds.

Introduction to Internal Standards in GC Analysis

Quantitative analysis in gas chromatography relies on the precise and accurate measurement of analyte peak areas. However, variations in injection volume, instrument response, and sample preparation can introduce errors. An internal standard is a compound of known concentration that is added to both the calibration standards and the unknown samples. By comparing the peak area of the analyte to the peak area of the internal standard, variations in the analytical process can be compensated for, leading to more accurate and reproducible results.

Key characteristics of an ideal internal standard include:

  • It should be chemically similar to the analyte(s) of interest.

  • It must not be naturally present in the sample matrix.

  • It should have a retention time that is close to, but well-resolved from, the analyte peaks.

  • It should be stable and not react with the sample components.

This compound (C10H20O2) is a fatty acid methyl ester that is well-suited as an internal standard for the analysis of various organic compounds, particularly for other fatty acid methyl esters.[1] Its properties, such as being a colorless liquid with a fruity odor, make it easy to handle in a laboratory setting.[2][3]

Data Presentation: Quantitative Parameters

The following tables provide typical concentration ranges and GC parameters for the use of this compound as an internal standard in the analysis of Fatty Acid Methyl Esters (FAMEs) in a biodiesel matrix. These parameters can serve as a starting point for method development for other applications.

Table 1: Typical Concentrations for Internal Standard and Calibration Standards

ComponentConcentration Range (in solvent)Purpose
This compound (IS) 10 mg/mLAdded to all calibration standards and samples at a consistent concentration for normalization.
Analyte(s) (e.g., FAMEs) 0.5 - 50 mg/mLTo construct a calibration curve covering the expected concentration range of the analytes in samples.

Table 2: Example GC Method Parameters for FAME Analysis

ParameterValue
Gas Chromatograph Agilent 7890 Series GC or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar/low-polarity capillary column[4]
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate standard solutions for calibration and sample analysis.

Materials:

  • This compound (analytical standard grade, ≥99.5% purity)

  • Analyte(s) of interest (analytical standard grade)

  • High-purity solvent (e.g., n-heptane, toluene, or hexane)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes and syringes

Protocol:

  • Internal Standard Stock Solution (10 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Mix thoroughly by inverting the flask several times.

  • Analyte Stock Solution (Concentration depends on analyte):

    • Prepare a stock solution of the analyte(s) of interest in the same manner as the internal standard stock solution. The concentration will depend on the expected range in the samples.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the analyte stock solution.

    • To each calibration standard, add a constant volume of the Internal Standard Stock Solution to achieve the same final IS concentration in every standard. For example, add 1 mL of the 10 mg/mL IS stock solution to each 10 mL volumetric flask before diluting to the mark with the analyte dilution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg of biodiesel) into a vial.

    • Add a known amount of the internal standard (e.g., 100 mg of this compound).

    • Dissolve the mixture in a known volume of solvent (e.g., 10 mL of toluene).

    • For complex matrices, a sample extraction step may be necessary prior to the addition of the internal standard.

GC Analysis Protocol

Objective: To perform the GC analysis of calibration standards and samples.

Procedure:

  • Instrument Setup:

    • Set up the GC instrument according to the parameters outlined in Table 2. These parameters may require optimization for your specific instrument and application.

    • Equilibrate the system by injecting a solvent blank one or two times to ensure the system is clean and stable.

  • Calibration Curve Analysis:

    • Analyze the prepared calibration standards, starting with the lowest concentration and proceeding to the highest.

    • Inject a solvent blank between standards if carryover is suspected.

  • Sample Analysis:

    • Inject the prepared sample solutions into the GC system.

  • Data Processing:

    • Integrate the peaks for the analyte(s) and the internal standard (this compound).

    • Calculate the response ratio for each calibration standard: Response Ratio = (Analyte Peak Area / Internal Standard Peak Area) .

    • Plot the response ratio against the concentration of the analyte in the standards.

    • Perform a linear regression to obtain the calibration curve, equation (y = mx + c), and the coefficient of determination (R²). An R² value of ≥0.995 is generally considered acceptable.

    • Calculate the response ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte(s).

Visualizations

The following diagrams illustrate the key workflows and concepts in using an internal standard for GC analysis.

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification IS_Stock Internal Standard Stock Solution (this compound) Calibration_Standards Calibration Standards (Analyte + IS) IS_Stock->Calibration_Standards Sample_Prep Sample Preparation (Sample + IS) IS_Stock->Sample_Prep Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards GC_Injection GC Injection Calibration_Standards->GC_Injection Sample_Prep->GC_Injection Data_Acquisition Data Acquisition (Chromatogram) GC_Injection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS Areas) Data_Acquisition->Peak_Integration Response_Ratio Calculate Response Ratios Peak_Integration->Response_Ratio Calibration_Curve Generate Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Response_Ratio->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

logical_relationship Analyte_Conc Analyte Concentration Analyte_Area Analyte Peak Area Analyte_Conc->Analyte_Area proportional to Calibration_Curve Linear Calibration Curve (Response Ratio vs. Analyte Conc.) Analyte_Conc->Calibration_Curve Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Area->Response_Ratio IS_Conc Internal Standard Concentration (Constant) IS_Area Internal Standard Peak Area IS_Conc->IS_Area proportional to IS_Area->Response_Ratio Response_Ratio->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

References

Application of Methyl Nonanoate in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl nonanoate, also known as methyl pelargonate, is a fatty acid methyl ester recognized for its characteristic fruity and floral aroma. This versatile compound is a valuable ingredient in the flavor and fragrance industry, contributing to the sensory profiles of a wide array of consumer products. These application notes provide a comprehensive overview of its use, supported by detailed experimental protocols for its evaluation and application.

Synonyms: Methyl pelargonate, Nonanoic acid methyl ester[1] CAS Number: 1731-84-6[1] Molecular Formula: C10H20O2[1] Molecular Weight: 172.27 g/mol [1]

Physicochemical and Organoleptic Properties

This compound is a colorless to almost colorless clear liquid with a distinct aroma profile that is leveraged in both flavor and fragrance formulations.[1] Its stability and low volatility make it a preferred choice for enhancing the sensory experience of various products.[1]

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[1]
Odor Sweet, fruity, pear, waxy, tropical, winey[1]
Taste At 1-10 ppm: winey, waxy, green, celery, pear with an unripe fruit nuance. Below 10 ppm: sweet, coconut-like flavor.[2]
Boiling Point 213-215 °C[1]
Density 0.870 g/mL[1]
Refractive Index 1.420[1]
Vapor Pressure 0.21 mmHg[3]
Solubility Soluble in alcohol and dipropylene glycol. Insoluble in water.The Good Scents Company

Applications in Flavor and Fragrance

This compound is widely utilized as a flavoring agent in food products and as a fragrance component in perfumes, cosmetics, and personal care items.[1][4] Its fruity and sweet notes are reminiscent of ripe fruits, enhancing the overall sensory appeal of the products it is incorporated into.[1]

Application CategorySpecific ProductsRecommended Usage Level
Fragrances Perfumes, Colognes, Body LotionsUp to 3.0% in the fragrance concentrate
Cosmetics Creams, Soaps, ShampoosVaries based on product type and desired scent intensity
Food & Beverages Baked Goods, Confectionery, BeveragesFEMA GRAS status; used in accordance with good manufacturing practices.

Regulatory Status

Regulatory BodyStatusDetails
FDA (Food and Drug Administration) Approved as a flavoring agent21 CFR 172.515
FEMA (Flavor and Extract Manufacturers Association) Generally Recognized as Safe (GRAS)FEMA No. 2724
JECFA (Joint FAO/WHO Expert Committee on Food Additives) No safety concern at current levels of intake when used as a flavoring agentJECFA Flavor Number: 179

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound in a Fragrance Formulation

This protocol outlines the procedure for identifying the odor contribution of this compound in a complex fragrance mixture using Gas Chromatography-Olfactometry (GC-O).

Objective: To separate the volatile components of a fragrance and have a sensory panelist identify the specific elution time and odor character of this compound.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium (carrier gas)

  • Fragrance oil containing this compound

  • This compound standard

  • Solvent (e.g., ethanol)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of the fragrance oil in ethanol.

    • Prepare a 0.1% solution of the this compound standard in ethanol.

  • GC-O Instrument Setup:

    • Install the capillary column in the GC.

    • Set the carrier gas (Helium) flow rate to 1.5 mL/min.

    • Set the injector temperature to 250°C.

    • Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes.

    • Split the column effluent 1:1 between the FID and the ODP.

    • Set the FID temperature to 280°C.

    • Humidify the air supply to the ODP to prevent nasal dehydration of the panelist.

  • Analysis:

    • Inject 1 µL of the this compound standard solution to determine its retention time and odor descriptor.

    • Inject 1 µL of the fragrance oil solution.

    • A trained sensory panelist will sniff the effluent from the ODP and record the retention times and odor descriptors of all perceived scents.

    • The panelist should specifically note the retention time and odor character corresponding to this compound.

  • Data Analysis:

    • Compare the retention time of the peak identified by the panelist in the fragrance oil chromatogram with the retention time of the this compound standard.

    • Correlate the odor descriptor provided by the panelist with the known aroma profile of this compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Fragrance_Oil Fragrance Oil Dilution Dilution in Ethanol Fragrance_Oil->Dilution Standard This compound Standard Standard->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Effluent Splitting Separation->Detection FID FID Detection Detection->FID ODP Olfactory Detection Port (Human Assessor) Detection->ODP Chromatogram Chromatogram (FID) FID->Chromatogram Aromagram Aromagram (ODP) ODP->Aromagram Correlation Correlation of Retention Time & Odor Descriptor Chromatogram->Correlation Aromagram->Correlation Identification Identification of This compound Correlation->Identification

Workflow for GC-O Analysis
Protocol 2: Sensory Panel Evaluation of this compound in a Beverage

This protocol describes how to conduct a sensory panel to evaluate the flavor contribution of this compound in a beverage.

Objective: To determine the sensory threshold of this compound in a specific beverage base and to characterize its flavor profile at different concentrations.

Materials:

  • Beverage base (e.g., carbonated water with a neutral flavor)

  • This compound

  • Ethanol (for stock solution)

  • Graduated cylinders and pipettes

  • Opaque, odorless sample cups with lids

  • Random three-digit codes for sample labeling

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Data collection forms or software

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists who are regular consumers of the beverage type.

    • Train panelists on the basic principles of sensory evaluation, including aroma and flavor identification and intensity scaling.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions of this compound in the beverage base at concentrations ranging from below to above the expected detection threshold (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Prepare a control sample of the beverage base with no added this compound.

    • Label each sample cup with a unique three-digit random code.

  • Sensory Evaluation (Triangle Test for Threshold Determination):

    • Present panelists with three samples, two of which are identical (either both control or both with a specific concentration of this compound) and one is different.

    • Ask panelists to identify the odd sample.

    • The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.

  • Sensory Evaluation (Descriptive Analysis):

    • Present panelists with the control and the samples with varying concentrations of this compound.

    • Ask panelists to rate the intensity of specific flavor attributes (e.g., fruity, sweet, waxy, coconut) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

  • Data Analysis:

    • Analyze the triangle test data using statistical tables to determine the significance level.

    • For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes across the different concentrations.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_testing Sensory Testing cluster_analysis Data Analysis Panelist Panelist Selection & Training Triangle_Test Triangle Test (Threshold) Panelist->Triangle_Test Descriptive_Analysis Descriptive Analysis (Flavor Profile) Panelist->Descriptive_Analysis Sample_Prep Sample Preparation (Control & Dosed) Sample_Prep->Triangle_Test Sample_Prep->Descriptive_Analysis Stats_Triangle Statistical Analysis of Triangle Test Triangle_Test->Stats_Triangle ANOVA ANOVA of Descriptive Data Descriptive_Analysis->ANOVA Conclusion Conclusion on Threshold & Flavor Contribution Stats_Triangle->Conclusion ANOVA->Conclusion

Workflow for Sensory Panel Evaluation
Protocol 3: Stability Testing of a Fragrance Containing this compound in a Cosmetic Cream

This protocol details the methodology for assessing the stability of a fragrance containing this compound in a cosmetic cream base under accelerated conditions.

Objective: To evaluate the physical and chemical stability of the fragrance, specifically the odor profile, in a cosmetic cream over time.

Materials:

  • Cosmetic cream base

  • Fragrance oil containing this compound

  • Glass jars with airtight lids

  • Oven/Incubator set at 40°C

  • Refrigerator set at 4°C

  • Light exposure chamber (optional)

  • pH meter

  • Viscometer

  • GC-MS for chemical analysis (optional)

Procedure:

  • Sample Preparation:

    • Prepare a batch of the cosmetic cream containing the fragrance oil at the desired concentration.

    • Prepare a control batch of the cream base without the fragrance.

    • Package the samples in glass jars.

  • Storage Conditions:

    • Store samples under the following conditions:

      • Accelerated: 40°C

      • Control: Room Temperature (approx. 25°C)

      • Refrigerated: 4°C

      • (Optional) Light Exposure: In a light chamber with controlled UV and visible light exposure.

  • Evaluation Schedule:

    • Evaluate the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Evaluation Parameters:

    • Organoleptic: Evaluate the color, odor, and appearance of the cream. A trained sensory panel should assess any changes in the fragrance profile, noting any off-odors or decrease in intensity.

    • Physicochemical: Measure the pH and viscosity of the cream at each time point.

    • (Optional) Chemical Analysis: Use GC-MS to quantify the concentration of this compound and other key fragrance components at each time point to assess chemical degradation.

  • Data Analysis:

    • Compare the results from the samples stored under accelerated conditions to the control samples.

    • Any significant changes in odor, color, pH, or viscosity may indicate an instability issue.

    • The data from the accelerated conditions can be used to predict the shelf life of the product under normal storage conditions.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation over Time cluster_analysis Data Analysis & Conclusion Sample_Prep Prepare Cream with & without Fragrance Accelerated 40°C Sample_Prep->Accelerated Room_Temp 25°C (Control) Sample_Prep->Room_Temp Refrigerated 4°C Sample_Prep->Refrigerated Organoleptic Organoleptic (Odor, Color) Accelerated->Organoleptic Physicochemical Physicochemical (pH, Viscosity) Accelerated->Physicochemical Chemical Chemical Analysis (GC-MS, Optional) Accelerated->Chemical Room_Temp->Organoleptic Room_Temp->Physicochemical Room_Temp->Chemical Refrigerated->Organoleptic Refrigerated->Physicochemical Refrigerated->Chemical Comparison Compare Stored Samples to Control Organoleptic->Comparison Physicochemical->Comparison Chemical->Comparison Shelf_Life Predict Shelf Life Comparison->Shelf_Life

Workflow for Fragrance Stability Testing

Natural Occurrence

This compound is found naturally in a variety of fruits, vegetables, and other botanicals, which contributes to their characteristic aromas.

Examples of Natural Sources:

  • Apple

  • Banana

  • Blackberry

  • Blue Cheeses

  • Hop Oil

  • Starfruit

  • White Wine

  • Bourbon Vanilla

  • Mountain Papaya

  • Rooibos Tea

Conclusion

This compound is a key ingredient in the palette of flavorists and perfumers. Its pleasant fruity and sweet characteristics, combined with its stability, make it a versatile component for a wide range of applications. The protocols provided here offer a framework for the scientific evaluation of its sensory properties and stability, ensuring its effective and reliable use in product development.

References

Application Notes and Protocols for Electroantennography (EAG) Response to Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing Electroantennography (EAG) to investigate the olfactory responses of insects to the volatile ester, methyl nonanoate. EAG is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus. This method is invaluable for screening potential insect attractants, repellents, or other behavior-modifying semiochemicals.

Introduction to Electroantennography (EAG)

The insect antenna is a primary olfactory organ, equipped with a vast array of olfactory receptor neurons (ORNs) that detect volatile chemical cues from the environment. These cues are critical for locating food sources, mates, and suitable oviposition sites. Electroantennography measures the gross electrical potential changes across the antenna that result from the depolarization of numerous ORNs upon stimulation with a specific odorant. The resulting signal, or EAG, provides a rapid and sensitive measure of an insect's peripheral olfactory response to a given compound. This technique is widely employed in chemical ecology, agriculture, and pest management research to identify biologically active compounds.

This compound as a Test Odorant

This compound (CAS: 1731-84-6) is a fatty acid methyl ester with a characteristic fruity, wine-like odor. It is found in various fruits and other natural sources. Its potential role as a semiochemical for various insect species makes it a compound of interest for EAG studies. Such investigations can determine whether an insect species can detect this compound and can provide a dose-dependent characterization of the antennal response, offering insights into its potential as an attractant, repellent, or other behavior-modifying chemical.

Quantitative Data Summary

The following table represents hypothetical EAG response data from a selected insect species to varying concentrations of this compound. This data is for illustrative purposes to demonstrate typical results obtained from an EAG dose-response experiment. Actual responses will vary depending on the insect species, its physiological state, and specific experimental conditions.

Concentration of this compound (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.150.040
0.010.520.0922.1
0.11.150.1859.5
12.080.25115.1
101.950.29107.4
1001.810.26100

Note: The normalized response is calculated relative to the response to a standard reference compound or, as in this hypothetical case, the response at a high concentration. The solvent control is a non-stimulatory solvent such as paraffin oil or hexane.

Experimental Protocols

This section details the methodology for conducting EAG analysis of insect responses to this compound.

Materials and Reagents
  • Insects: Adult insects of the target species (e.g., moths, beetles, flies).

  • This compound: High purity standard (>95%).

  • Solvent: Hexane or paraffin oil (for dilution of the test compound).

  • Saline Solution (Insect Ringer's solution): For electrode filling. A typical composition is: NaCl (7.5 g/L), KCl (0.35 g/L), CaCl2 (0.21 g/L), and NaHCO3 (0.2 g/L) in distilled water.

  • Electrodes: Silver/silver chloride (Ag/AgCl) wires or glass capillary electrodes.

  • Micropipette Puller: For fabricating glass capillary electrodes.

  • Filter Paper Strips: For applying the odor stimulus.

  • Pasteur Pipettes: For delivering the odor stimulus.

Instrumentation
  • Dissection Microscope

  • Micromanipulators

  • EAG Probe/Amplifier

  • Data Acquisition System (with appropriate software)

  • Faraday Cage: To shield the preparation from electrical noise.

  • Air Delivery System: To provide a continuous, purified, and humidified air stream over the antenna.

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stim_prep Stimulus Preparation (this compound Dilutions) stim_delivery Stimulus Delivery (Puff) stim_prep->stim_delivery insect_prep Insect Immobilization ant_prep Antenna Excision & Mounting insect_prep->ant_prep stabilize Antenna Stabilization in Air Stream ant_prep->stabilize record EAG Recording stabilize->record measure Measure Response Amplitude (mV) stim_delivery->measure normalize Data Normalization (Control Subtraction) measure->normalize dose_response Dose-Response Curve Generation normalize->dose_response

Caption: Experimental workflow for EAG analysis.

Detailed Methodologies
  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.

    • Prepare a control pipette containing filter paper treated with the solvent only.

  • Insect and Antenna Preparation:

    • Immobilize the insect (e.g., by chilling or using a restraining tube).

    • Carefully excise one antenna at its base using fine scissors or a sharp blade under a dissection microscope.

    • Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure good electrical contact.

    • Insert Ag/AgCl wires into the back of the glass electrodes to make electrical contact.

  • EAG Recording:

    • Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference.

    • Position the outlet of the air delivery system to provide a constant, gentle stream of purified and humidified air over the antenna.

    • Insert the tip of the stimulus pipette into a hole in the main air delivery tube, close to the antenna.

    • Allow the antenna to stabilize for a few minutes, monitoring the baseline signal.

    • Begin a recording and deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette.

    • Present the stimuli in order of increasing concentration, with a solvent control presented at the beginning and end of the series.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Replicate the experiment with several individual insects to ensure the reliability of the results.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection (in millivolts) for each EAG response.

    • Subtract the average response to the solvent control from the responses to the this compound stimuli to correct for any mechanical stimulation.

    • For dose-response studies, the responses can be normalized by expressing them as a percentage of the response to a standard reference compound or the highest response in the series.

Insect Olfactory Signaling Pathway

The detection of this compound by an insect's antenna initiates a cascade of events within the olfactory receptor neurons, leading to a neural signal being sent to the brain.

Olfactory_Signaling_Pathway odorant This compound (Odorant) obp Odorant Binding Protein (OBP) odorant->obp Enters Sensillum Lymph receptor Olfactory Receptor (OR) + Orco Co-receptor obp->receptor Transports to Receptor ion_channel Ion Channel Opening (Cation Influx) receptor->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization ap Action Potential Generation depolarization->ap brain Signal to Antennal Lobe (Brain) ap->brain

Caption: Generalized insect olfactory signaling pathway.

Pathway Description
  • Odorant Binding: Volatile molecules of this compound enter the sensillum lymph through pores in the cuticle of the antennal sensilla.

  • Transport: In the lymph, the hydrophobic odorant molecule may bind to an Odorant Binding Protein (OBP), which transports it to the olfactory receptors located on the dendritic membrane of the ORNs.

  • Receptor Activation: The odorant-OBP complex interacts with a specific Olfactory Receptor (OR). In most insects, this OR forms a heterodimer with a highly conserved co-receptor (Orco). This binding event causes a conformational change in the receptor complex.

  • Ion Channel Opening: The OR-Orco complex functions as a ligand-gated ion channel. Upon activation, it opens, allowing an influx of cations (such as Na+ and Ca2+) into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane, generating a receptor potential.

  • Signal to Brain: If the depolarization is strong enough to reach the threshold, it triggers action potentials that travel down the axon of the neuron to the antennal lobe of the insect's brain for further processing.

These application notes provide a comprehensive framework for researchers to design and execute EAG experiments to assess the olfactory activity of this compound in their insect species of interest. The provided protocols and background information are intended to serve as a starting point, and optimization may be required based on the specific insect and experimental conditions.

Application Notes and Protocols for Field Trials of Methyl Nonanoate as an Insect Attractant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonanoate, a fatty acid methyl ester, has been identified as a potential insect attractant due to its presence in various natural sources and its role as a plant metabolite.[1] While extensive field trial data for this compound is not widely available in public literature, its chemical properties suggest its potential as a semiochemical for pest management. These application notes provide a comprehensive framework for designing and conducting field trials to evaluate the efficacy of this compound as an insect attractant. The protocols are based on established methodologies for testing semiochemical-based pest control agents.

Data Presentation

Effective evaluation of this compound requires systematic data collection and analysis. The following tables provide a template for organizing quantitative data from field trials.

Table 1: Trap Catch Data for Different Concentrations of this compound

Treatment IDThis compound Concentration (mg/lure)Mean No. of Target Insects Captured (per trap/week)Standard DeviationMean No. of Non-Target Insects Captured (per trap/week)Standard Deviation
T11[Insert Data][Insert Data][Insert Data][Insert Data]
T25[Insert Data][Insert Data][Insert Data][Insert Data]
T310[Insert Data][Insert Data][Insert Data][Insert Data]
T4 (Positive Control)Standard Attractant[Insert Data][Insert Data][Insert Data][Insert Data]
T5 (Negative Control)Solvent Only[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Species Composition of Captured Insects

Trap Type/TreatmentTarget Species (Scientific Name)% of Total CatchNon-Target Species 1 (Scientific Name)% of Total CatchNon-Target Species 2 (Scientific Name)% of Total Catch...
This compound (1mg)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]...
This compound (5mg)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]...
This compound (10mg)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]...
Positive Control[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]...
Negative Control[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]...

Experimental Protocols

Lure Preparation

Objective: To prepare lures with varying concentrations of this compound for field testing.

Materials:

  • This compound (purity ≥ 95%)

  • High-purity volatile solvent (e.g., hexane)

  • Lure substrate (e.g., rubber septa, plastic vials with controlled-release membranes)[2]

  • Micropipettes

  • Glass vials with caps

  • Vortex mixer

Procedure:

  • Prepare stock solutions of this compound in the chosen solvent at various concentrations.

  • For each treatment group, carefully apply a precise volume of the corresponding this compound solution onto the lure substrate.[2]

  • For the negative control, apply only the solvent to the lure substrate.[2]

  • Allow the solvent to evaporate completely in a fume hood before deploying the lures in traps.

  • Store prepared lures in airtight containers in a cool, dark place until use.

Field Trial Design and Trap Deployment

Objective: To design a robust field trial to assess the attractiveness of this compound to target insect species.

Experimental Design:

  • A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field heterogeneity.[2]

  • The experimental site should be divided into a minimum of 4-5 blocks (replicates).[2]

  • Within each block, all treatments (different concentrations of this compound, a positive control, and a negative control) are randomly assigned to experimental plots.[2][3]

Trap Selection and Placement:

  • The choice of trap depends on the target insect species. Common types include Delta traps or McPhail traps.[2][4]

  • Traps should be placed with sufficient distance between them (typically 20-50 meters apart) to avoid interference.[2]

  • Hang traps at a height appropriate for the target insect's flight behavior.

Procedure:

  • Establish the experimental plots and blocks at the trial site.

  • Randomly assign the prepared lures (treatments) to the traps within each block.

  • Deploy the traps according to the experimental design.

  • Ensure each trap is clearly labeled with the treatment and replicate number.

Data Collection and Monitoring

Objective: To systematically collect data on insect capture to evaluate the efficacy of this compound.

Procedure:

  • Inspect the traps at regular intervals (e.g., weekly).

  • Count and record the number of target and non-target insects captured in each trap.

  • If necessary, collect specimens for species identification.

  • Replace sticky liners or collection containers as needed.[2]

  • Replace lures at appropriate intervals based on their expected field life.

  • Record environmental data such as temperature, humidity, and wind speed, which can influence insect activity.

Data Analysis

Objective: To statistically analyze the collected data to determine the effectiveness of this compound.

Procedure:

  • Compile the trap catch data for each treatment and replicate.

  • Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare the mean number of insects captured among the different treatments.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments are significantly different from each other.

  • Analyze the specificity of this compound by comparing the proportion of target versus non-target insects captured.

Visualizations

Field_Trial_Workflow cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring & Collection cluster_analysis Phase 4: Analysis & Conclusion lure_prep Lure Preparation (Varying Concentrations) trap_setup Trap Setup and Random Assignment lure_prep->trap_setup site_selection Trial Site Selection exp_design Experimental Design (RCBD) site_selection->exp_design exp_design->trap_setup deployment Trap Deployment in Field trap_setup->deployment data_collection Weekly Trap Inspection & Insect Counting deployment->data_collection specimen_id Specimen Identification data_collection->specimen_id stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis specimen_id->stat_analysis conclusion Efficacy Conclusion stat_analysis->conclusion

Caption: Experimental workflow for a field trial of an insect attractant.

Olfactory_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response attractant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) attractant->obp Binding orn Olfactory Receptor Neuron (ORN) obp->orn Transport receptor_activation Receptor Activation orn->receptor_activation g_protein G-Protein Cascade receptor_activation->g_protein second_messenger Second Messenger Production g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential Generation ion_channel->action_potential brain Signal to Brain action_potential->brain behavior Behavioral Response (e.g., Attraction) brain->behavior

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols for the Formulation of Methyl Nonanoate in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonanoate, a fatty acid methyl ester, has demonstrated potential as a biorational pesticide. Its utility in pest management stems from its insecticidal and repellent properties. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for the management of common agricultural pests such as spider mites, aphids, and whiteflies. These guidelines are intended to assist researchers in developing and testing effective and environmentally conscious pest control strategies.

Data Presentation: Efficacy of this compound and Related Compounds

Pest Species Active Ingredient Formulation Type Efficacy Metric Value Citation
Myzus persicae (Green Peach Aphid)Coconut Fatty Acid Methyl Esters (including this compound)NanoemulsionRepellency Index (RI)28.93%[1][2][3]
Bemisia tabaci (Whitefly)Methyl BenzoateNot SpecifiedLC50 (Adults)0.2%
Bemisia tabaci (Whitefly)Sucrose OctanoateNot SpecifiedLC50 (Adults)880 ppm[4][5]
Tetranychus urticae (Two-spotted Spider Mite)Prunus laurocerasus seed extract (contains 7-Octadecenoic acid, methyl ester)Ethanolic ExtractLC50 (Adult Females, 72h)4.5%[6]

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the hypothesized mechanism of action, the following diagrams are provided in DOT language.

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_prep Formulation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A This compound Stock Solution C Emulsifiable Concentrate / Nanoemulsion Formulation A->C B Emulsifier & Surfactant B->C F Application of Formulation (Leaf Dip or Spray Tower) C->F C->F Test Concentrations D Pest Rearing (e.g., M. persicae on pepper plants) E Preparation of Test Arenas (e.g., Leaf Discs) D->E E->F G Introduction of Pests F->G H Incubation (Controlled Environment) G->H I Mortality/Repellency Assessment H->I J LC50 / RI Calculation I->J K Statistical Analysis J->K mechanism_of_action cluster_contact Contact cluster_effect Physiological Effect cluster_outcome Outcome A This compound Formulation B Insect Cuticle A->B Direct Contact C Disruption of Cuticular Waxes B->C D Penetration of Lipoprotein Matrix C->D E Cell Membrane Disruption D->E F Increased Water Loss (Desiccation) E->F G Cell Lysis E->G H Insect Mortality F->H G->H

References

Application Notes and Protocols for the Extraction of Methyl Nonanoate from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonanoate, the methyl ester of nonanoic acid (also known as pelargonic acid), is a fatty acid methyl ester (FAME) that may be present in various biological tissues.[1][2] Its analysis is crucial for understanding lipid metabolism and identifying potential biomarkers. Accurate quantification of this compound in complex biological matrices such as adipose, liver, and muscle tissues requires robust and efficient extraction methods. Nonanoic acid, its precursor, is a medium-chain fatty acid that can be found in various natural sources and is involved in fatty acid metabolism.

This document provides detailed application notes and protocols for the extraction of this compound from biological tissues, focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While direct extraction of this compound is possible, it is often present as its precursor, nonanoic acid. Therefore, a derivatization step to convert nonanoic acid to this compound is frequently necessary and is also detailed below.

Biological Significance of Nonanoic Acid and its Methyl Ester

Nonanoic acid is a naturally occurring saturated fatty acid. In mammals, it can be a metabolic byproduct and has been studied for its various biological activities.[1][3] For instance, 8-methyl nonanoic acid, a related compound, is a degradation product of dihydrocapsaicin and has been shown to influence energy and glucose homeostasis.[4][5] The esterification of nonanoic acid to this compound is a key step for its analysis by GC-MS and can also occur endogenously.[2]

cluster_0 Metabolic Context Nonanoic Acid Nonanoic Acid This compound This compound Nonanoic Acid->this compound Esterification (Derivatization for Analysis) Fatty Acid Metabolism Fatty Acid Metabolism Nonanoic Acid->Fatty Acid Metabolism Incorporation

Metabolic context of nonanoic acid and this compound.

Comparison of Extraction Methods

The choice of extraction method depends on factors such as the sample matrix, the required sensitivity, and the available equipment. Below is a qualitative and quantitative comparison of common methods for the extraction of medium-chain FAMEs like this compound from biological tissues.

Qualitative Comparison

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Principle Partitioning of the analyte between two immiscible liquid phases.Adsorption of the analyte onto a coated fiber.[6]
Solvent Usage HighMinimal to none
Sample Throughput Can be low unless automated.Can be high with automation.
Selectivity Moderate, can be improved with solvent choice.High, dependent on fiber coating.
Matrix Effects Can be significant.Generally lower due to cleaner extracts.
Ease of Automation Possible but can be complex.Readily automated.

Quantitative Comparison (Representative Values for Medium-Chain FAMEs)

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Recovery 80-110%85-105% (analyte dependent)
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/g to µg/gpg/g to ng/g
Limit of Quantification (LOQ) ng/g to µg/gpg/g to ng/g

Experimental Protocols

Tissue Homogenization (General Protocol)

This initial step is critical for ensuring efficient extraction from solid tissues.

Materials:

  • Biological tissue (adipose, liver, or muscle)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater or rotor-stator)

Protocol:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Place the tissue in a pre-chilled mortar and add liquid nitrogen.

  • Grind the tissue to a fine powder using the pestle.

  • Transfer the powdered tissue to a tube containing an appropriate volume of ice-cold homogenization buffer.

  • Further homogenize the sample using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved.

  • Keep the homogenate on ice for immediate use or store at -80°C.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting lipids, including this compound, from tissue homogenates.

Materials:

  • Tissue homogenate

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Glass centrifuge tubes

Protocol:

  • To 100 µL of tissue homogenate in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

cluster_lle Liquid-Liquid Extraction Workflow start Tissue Homogenate add_solvent Add Chloroform:Methanol (2:1) start->add_solvent vortex1 Vortex add_solvent->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge (2,000 x g, 10 min) vortex2->centrifuge phase_separation Phase Separation centrifuge->phase_separation collect_organic Collect Lower Organic Layer phase_separation->collect_organic Lipid-rich phase dry Dry with Na2SO4 collect_organic->dry evaporate Evaporate under Nitrogen dry->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute end GC-MS Analysis reconstitute->end

Workflow for Liquid-Liquid Extraction of this compound.
Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that is excellent for trace-level analysis and is easily automated.[6]

Materials:

  • Tissue homogenate

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heated agitator

  • GC-MS with an SPME-compatible inlet

Protocol:

  • Place 1 mL of tissue homogenate into a 10 mL headspace vial.

  • If necessary, adjust the pH of the sample to enhance the volatility of the analyte. For FAMEs, a neutral to slightly acidic pH is often suitable.

  • Seal the vial with a septum cap.

  • Place the vial in a heated agitator (e.g., at 60°C) and allow it to equilibrate for 10 minutes.

  • Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with continuous agitation.

  • Retract the fiber into the needle and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.

cluster_spme Solid-Phase Microextraction Workflow start Tissue Homogenate in Vial equilibrate Equilibrate at 60°C start->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber agitate Agitate for 30 min expose_fiber->agitate retract_fiber Retract Fiber agitate->retract_fiber desorb Thermal Desorption in GC Inlet retract_fiber->desorb end GC-MS Analysis desorb->end

Workflow for Solid-Phase Microextraction of this compound.
Protocol 3: Derivatization of Nonanoic Acid to this compound

This step is necessary if the primary target is the total nonanoic acid content in the tissue, which needs to be converted to its more volatile methyl ester for GC-MS analysis.[7]

Materials:

  • Dried lipid extract (from LLE)

  • BF₃-methanol (14%) or methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Heater block or water bath

Protocol:

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol reagent.

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer, which contains the fatty acid methyl esters (including this compound).

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]

GC Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the concentration.

MS Parameters (Typical):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: m/z 74 (base peak), 87, 143, and 172 (molecular ion).[9]

Quantification: Quantification is typically performed using an internal standard method. A suitable internal standard would be a deuterated analog of this compound or a FAME with a different chain length that is not present in the sample (e.g., methyl decanoate). A calibration curve is generated by analyzing standards of known concentrations.

Conclusion

The successful extraction and quantification of this compound from biological tissues hinge on the careful selection and execution of the sample preparation and analytical methods. Liquid-Liquid Extraction is a classic and effective method, particularly for larger sample amounts, while Solid-Phase Microextraction offers a sensitive, solvent-minimized alternative suitable for high-throughput screening. For accurate quantification of total nonanoic acid, a derivatization step to form this compound is essential. The protocols provided herein serve as a comprehensive guide for researchers to reliably measure this compound in various biological matrices.

References

Troubleshooting & Optimization

resolving co-elution issues of methyl nonanoate in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on the co-elution of methyl nonanoate.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the overlapping of two or more peaks in a chromatogram, is a frequent challenge in the GC analysis of complex mixtures like Fatty Acid Methyl Esters (FAMEs). This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor resolution and co-eluting peaks involving this compound in your GC analysis.

dot

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound co-elution in GC analysis?

A1: Co-elution involving this compound, a saturated FAME, typically occurs with other FAMEs of similar volatility and polarity. Common co-eluents can include:

  • Branched-chain FAMEs: These can have boiling points very close to their straight-chain counterparts.

  • Unsaturated FAMEs: Depending on the stationary phase, some unsaturated FAMEs may have similar retention times to saturated FAMEs of slightly shorter or longer carbon chains.

  • Positional isomers of other FAMEs.

The primary causes are often related to suboptimal GC method parameters.

Q2: How do I choose the right GC column to improve the separation of this compound?

A2: The choice of the GC column's stationary phase is critical for resolving FAMEs.[1]

  • High-Polarity Columns: For complex FAME mixtures, a high-polarity stationary phase, such as a biscyanopropyl polysiloxane column (e.g., HP-88, DB-23, or SP-2560), is highly recommended.[1][2] These columns provide excellent selectivity for FAMEs, including the separation of cis and trans isomers, by interacting with the double bonds of unsaturated FAMEs.[1]

  • Mid-Polarity Columns: Phenyl-substituted columns can also offer different selectivity compared to non-polar phases.

  • Non-Polar Columns: While common, non-polar columns (e.g., DB-1ms, HP-5ms) separate primarily by boiling point. This can be insufficient for resolving structurally similar FAMEs that have very close boiling points.

Q3: How can I optimize the temperature program to resolve co-eluting peaks?

A3: Temperature programming is a powerful tool for improving resolution.[2]

  • Lower the initial temperature: This increases the retention of early-eluting compounds, potentially improving their separation.[2]

  • Decrease the ramp rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly enhance separation, especially for closely eluting compounds.

  • Introduce an isothermal hold: A hold at a specific temperature before the elution of the critical pair can sometimes improve their separation.

Q4: What is the effect of the carrier gas flow rate on the resolution of this compound?

A4: The carrier gas flow rate affects both the speed of analysis and the efficiency of the separation.

  • Optimal Flow Rate: Every column has an optimal flow rate (or linear velocity) that provides the best resolution. Operating too far above or below this optimum will decrease efficiency and worsen resolution.

  • Adjusting the Flow Rate: If your current flow rate is significantly higher than the optimum to achieve a faster analysis, reducing it may improve resolution. Conversely, a very low flow rate can lead to band broadening due to diffusion. It is advisable to determine the optimal flow rate for your column and carrier gas (e.g., Helium or Hydrogen).

Data Presentation

The choice of stationary phase significantly impacts the elution order and resolution of FAMEs. The following table provides a qualitative comparison of the expected performance of different column types for the separation of this compound from potential co-eluents.

Stationary Phase TypePolarityPrimary Separation MechanismExpected Resolution of this compound from Unsaturated FAMEs
100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarBoiling PointPoor to Moderate
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)Low-PolarityBoiling Point / PolarityModerate
Polyethylene Glycol (e.g., DB-WAX)PolarPolarityGood
Biscyanopropyl Polysiloxane (e.g., HP-88)High-PolarityPolarity / ShapeExcellent

Experimental Protocols

Protocol 1: GC Method for FAME Analysis with a High-Polarity Column

This protocol is a starting point for the analysis of FAMEs, including this compound, and is designed to provide good resolution.

1. Sample Preparation (Transesterification): Fatty acids in the sample must be converted to their corresponding methyl esters. A common method is base-catalyzed transesterification:

  • To approximately 200 mg of your oil sample, add 2 mL of heptane and 0.1 mL of 2N methanolic KOH.[2]

  • Vortex the mixture for 30 seconds.[2]

  • Allow the phases to separate for 30 minutes at room temperature.[2]

  • Transfer the upper heptane layer to a GC vial for analysis.[2]

2. GC-FID Parameters:

ParameterRecommended Setting
GC System Agilent GC with FID or equivalent
Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Injector Split/Splitless, 250 °C
Split Ratio 50:1 (can be optimized)
Injection Volume 1 µL
Oven Program
   Initial Temperature140 °C, hold for 5 min[1]
   Ramp 14 °C/min to 240 °C[1]
   Hold10 min at 240 °C[1]
Detector FID at 260 °C
   H2 Flow30 mL/min
   Air Flow400 mL/min
   Makeup Gas (N2)25 mL/min

dot

GC_Workflow SamplePrep Sample Preparation (Transesterification) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (HP-88 Column) Injection->Separation Detection Detection (FID) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Identification) Detection->DataAnalysis Result Result: Resolved Chromatogram DataAnalysis->Result

Caption: A general experimental workflow for GC-FID analysis of FAMEs.

References

Technical Support Center: Quantification of Volatile Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the quantification of volatile fatty acid esters (VFAEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of VFAEs, primarily using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Sample Preparation & Derivatization

Q1: Why is derivatization necessary for the analysis of volatile fatty acids (VFAs)?

A1: Direct analysis of free fatty acids by gas chromatography (GC) is often challenging. Due to their high polarity, they can interact with the GC column's stationary phase, leading to poor peak shape and inaccurate quantification.[1] Derivatization converts the polar carboxyl group of the fatty acids into less polar and more volatile esters, typically fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[2][3] This process allows for separation based on boiling point, degree of unsaturation, and molecular geometry.[1]

Q2: My derivatization reaction seems to be incomplete, resulting in low analyte response. What could be the cause?

A2: Incomplete derivatization is a common issue that can lead to inaccurate quantification. Several factors can contribute to this problem:

  • Presence of Water: Many derivatization reagents, such as boron trifluoride-methanol (BF3-Methanol), are highly sensitive to moisture.[3][4] Water can hinder the esterification reaction. Ensure all glassware is dry and use high-purity, low-moisture reagents.

  • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing agent can lead to an incomplete reaction. It's crucial to follow established protocols and optimize the reagent volume for your specific sample matrix.

  • Suboptimal Reaction Time and Temperature: Derivatization reactions require specific temperatures and durations to proceed to completion. These parameters may need to be optimized for different types of samples.[2] For example, a common method using BF3-Methanol involves heating at 60-100°C for a specified time.[1][2]

  • Sample Matrix Interference: Components within the sample matrix can interfere with the derivatization process. It may be necessary to perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization to remove these interfering substances.[5]

Q3: I am observing extraneous "ghost" peaks in my chromatogram after derivatization. What is their origin?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram and can interfere with the quantification of target analytes.[6] Common sources include:

  • Contaminated Reagents: Impurities in solvents or derivatization reagents can introduce contaminants that appear as peaks.[7] Always use high-purity reagents and solvents.

  • Septum Bleed: Particles from the injection port septum can be introduced into the system, especially after repeated injections.[8] Regular replacement of the septum is recommended.

  • Sample Carryover: Residuals from a previous, more concentrated sample can be injected with the current sample.[7] Implementing a thorough cleaning procedure for the syringe and injection port between runs can mitigate this.

  • Degradation of Derivatization Reagent: Some derivatization agents can degrade over time, producing byproducts that result in ghost peaks.[3] It is important to adhere to the storage conditions and expiration dates of your reagents.

Chromatographic & Quantification Issues

Q4: My peaks are tailing or fronting, affecting integration and quantification. How can I improve peak shape?

A4: Poor peak shape is a frequent problem in GC analysis.[9]

  • Peak Tailing: This is often caused by active sites in the GC system (e.g., inlet liner, column) that interact with polar analytes.[10]

    • Solutions: Use a deactivated inlet liner and a column specifically designed for the analysis of fatty acids, such as those with a polyethylene glycol (PEG) stationary phase.[11] Ensure proper column installation and consider increasing the column temperature.[9]

  • Peak Fronting: This is typically a sign of column overload.[9]

    • Solutions: Reduce the injection volume or the concentration of the sample. Alternatively, use a column with a thicker film or a larger internal diameter to increase its capacity.[9]

Q5: I am experiencing poor resolution between certain VFAE peaks. What can I do?

A5: Inadequate separation of analytes can make accurate quantification impossible.[12] To improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can enhance separation.[6]

  • Select an Appropriate Column: For complex mixtures of VFAEs, especially those with cis/trans isomers, a highly polar cyanosilicone stationary phase is often recommended.[11] Longer columns also generally provide better resolution.[13]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. Optimizing this parameter can improve peak separation.[6]

Q6: My calibration curve is non-linear, or the R-squared value is poor. What are the potential causes?

A6: A reliable calibration curve is essential for accurate quantification.[14] Issues with linearity can arise from:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[14] If this is the case, you may need to dilute your more concentrated standards or use a non-linear regression model.

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal, leading to non-linearity.[15] Preparing calibration standards in a matrix that mimics the actual samples (matrix-matched calibration) can help to correct for this.[14]

  • Inaccurate Standard Preparation: Errors in the dilution of stock solutions will directly impact the accuracy of the calibration curve.[16]

  • Inappropriate Calibration Range: The concentration range of your standards should encompass the expected concentration of your unknown samples. Extrapolation beyond the calibration range can lead to significant errors.[17]

Troubleshooting Matrix Effects

Q7: What are matrix effects and how can they impact my VFAE quantification?

A7: Matrix effects occur when components of the sample matrix, other than the analyte of interest, alter the analyte's response in the analytical instrument.[15] This can lead to either an underestimation (ion suppression) or an overestimation (ion enhancement) of the true analyte concentration.[18] In VFAE analysis, complex matrices from biological or food samples can be a significant source of error.[5]

Q8: How can I identify and mitigate matrix effects in my experiments?

A8: Several strategies can be employed to address matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples is a common and effective approach to compensate for matrix effects.[14]

  • Standard Addition: This method involves adding known amounts of the standard to the sample itself. While accurate, it can be more time-consuming.[19]

  • Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components before analysis.[5]

  • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte of interest is a robust way to correct for matrix effects, as they are affected in a similar manner.[14]

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the preparation of fatty acid methyl esters (FAMEs).[2]

  • Sample Preparation: Place an aliquot of your lipid extract (approximately 10 mg) into a screw-capped glass tube and dry it under a stream of nitrogen.[2]

  • Reagent Addition: Add 1-2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the dried sample.[1][3]

  • Reaction: Tightly cap the tube and heat it at 60-100°C for 5-10 minutes.[2][3] The optimal time and temperature may need to be determined empirically for specific sample types.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane.[3]

  • Phase Separation: Vortex the tube thoroughly to extract the FAMEs into the organic layer.[1]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.[3]

Table 1: Comparison of Derivatization Methods
Derivatization MethodReagentAdvantagesDisadvantages
Acid-Catalyzed BF₃-Methanol or HCl-MethanolEffective for both free fatty acids and transesterification of lipids.[2][20]Sensitive to moisture, can be time-consuming.[4]
Base-Catalyzed Methanolic KOH or NaOCH₃Rapid reaction at room temperature, avoids degradation of labile fatty acids.[21]Does not derivatize free fatty acids.[21]
Silylation BSTFA + TMCSEffective for a wide range of compounds.[1]Derivatives can be sensitive to moisture.
Table 2: Typical GC Parameters for VFAE Analysis
ParameterSettingRationale
Column Fused silica capillary column with a polar stationary phase (e.g., DB-FATWAX UI, StabilWax-DA)Provides good separation for polar VFAEs.[22][23]
Injector Temperature 250 °CEnsures rapid volatilization of the sample.[6]
Oven Program Initial temp: 50-100°C, hold for 1-5 min, then ramp at 5-10°C/min to 225-250°C, hold for 5 min.Allows for separation of volatile compounds at the beginning and elution of higher boiling point esters later.[21]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust and provides good quantitative data.[20] MS provides structural information for identification.[24]
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Split Ratio 10:1 to 50:1Prevents column overload and ensures sharp peaks.[25]

Visualizations

experimental_workflow VFAE Quantification Workflow sample Sample Collection extraction Lipid Extraction sample->extraction e.g., Folch method derivatization Derivatization to VFAEs extraction->derivatization e.g., BF3-Methanol gc_analysis GC Analysis derivatization->gc_analysis Injection data_processing Data Processing & Quantification gc_analysis->data_processing Chromatogram

Caption: A generalized workflow for the quantification of VFAEs.

troubleshooting_workflow Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions Check for active sites - Use deactivated liner - Check column condition - Increase temperature check_tailing->tailing_solutions Yes fronting_solutions Column Overload - Reduce sample concentration - Decrease injection volume - Use higher capacity column check_fronting->fronting_solutions Yes good_peak Good Peak Shape check_fronting->good_peak No tailing_solutions->good_peak fronting_solutions->good_peak

Caption: A decision tree for troubleshooting common peak shape issues in GC.

References

Technical Support Center: Optimizing SPME for Methyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing Solid Phase Microextraction (SPME) fibers for the analysis of methyl nonanoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for analyzing this compound?

A1: For the analysis of fatty acid methyl esters (FAMEs) like this compound, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is highly recommended.[1][2] This type of fiber demonstrated superior performance in studies optimizing FAME analysis from aqueous samples.[1][2] The DVB component is effective for volatile and semi-volatile compounds, including those with aromatic groups, while the PDMS provides a non-polar phase suitable for hydrophobic molecules like this compound.[3][4]

Q2: What are the key properties of this compound to consider for SPME fiber selection?

A2: When selecting an SPME fiber, four major criteria should be considered: molecular weight, polarity, analyte concentration, and sample matrix complexity.[5] this compound is a fatty acid methyl ester with the following key properties:

  • Molecular Weight: 172.26 g/mol . This places it in the semi-volatile range. For semi-volatile compounds, absorptive fibers like PDMS or those with larger pores like DVB are generally a good choice.

  • Polarity: It is a very hydrophobic, non-polar molecule with low water solubility.[6] This makes non-polar or bipolar fibers, which operate on the principle of "like dissolves like," more effective.

  • Boiling Point: 213 °C.[6] This relatively high boiling point means that heating the sample (headspace SPME) can significantly improve its volatility and extraction efficiency.[7]

Q3: How can I optimize the extraction parameters for this compound analysis?

A3: Optimization of extraction parameters is critical for achieving high sensitivity and reproducibility.[8] Key parameters to consider are:

  • Extraction Mode: Headspace (HS) SPME is generally preferred for volatile and semi-volatile analytes in complex or dirty matrices as it protects the fiber from non-volatile components.

  • Temperature: Increasing the extraction temperature generally enhances the extraction rate for semi-volatile compounds by increasing their vapor pressure.[7] An optimized temperature of 70 °C has been reported for FAMEs.[1][2]

  • Time: The extraction time should be sufficient to allow for equilibrium or near-equilibrium between the sample, headspace, and fiber. A 20-minute extraction time was found to be optimal for FAMEs.[1][2]

  • pH: Adjusting the pH of the sample can influence the volatility of analytes. For FAMEs in an aqueous matrix, adjusting the pH to 2 was found to be optimal.[1][2]

  • Agitation: Agitating the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace, reducing the time needed to reach equilibrium.[7]

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of polar organic compounds, driving them into the headspace and improving extraction efficiency.[5]

Q4: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?

A4: Headspace (HS) SPME is the most common and recommended method for volatile and semi-volatile compounds like this compound, especially when dealing with complex matrices. The key advantages of HS-SPME are that it prevents the fiber from being contaminated by non-volatile, high-molecular-weight substances in the sample matrix, which can extend the fiber's lifespan and improve analytical performance. Direct Immersion (DI) is typically used for less volatile or more polar analytes that are difficult to extract from the headspace.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Response 1. Inappropriate fiber choice. 2. Insufficient extraction time or temperature. 3. Incorrect fiber conditioning. 4. GC inlet leak or incorrect desorption temperature/time. 5. Fiber degradation or breakage.1. Use a DVB/PDMS or similar bipolar/non-polar fiber.[1][2] 2. Optimize extraction time and temperature (e.g., 20 min at 70 °C).[1][2] 3. Condition the fiber according to the manufacturer's instructions before first use and briefly between injections. 4. Check the GC system for leaks. Ensure the inlet temperature is sufficient for thermal desorption (e.g., 250 °C).[9] Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) for better peak focusing.[7] 5. Visually inspect the fiber. Replace if damaged.
Poor Reproducibility (High %RSD) 1. Inconsistent extraction time, temperature, or agitation. 2. Variable sample volume or headspace volume. 3. Inconsistent fiber placement in the headspace. 4. Matrix effects.1. Use an autosampler for precise control over all extraction parameters.[2] If manual, keep all parameters strictly consistent. 2. Maintain a constant sample and headspace volume for all samples and standards. A recommended ratio is 1:1 liquid to headspace.[1] 3. Ensure the fiber is exposed at the same depth in the vial headspace for every run.[7] 4. Use matrix-matched calibration or the standard addition method to compensate for matrix effects.[8]
Carryover (Analyte peaks in blank runs) 1. Incomplete desorption of the analyte from the fiber. 2. Contamination of the GC inlet or column.1. Increase desorption time and/or temperature. 2. Implement a fiber cleaning step after each injection. A thermal cleaning in a separate clean vial or a chemical cleaning (e.g., in the headspace of methanol) can be effective.[1] 3. Bake out the GC inlet and column as per instrument guidelines.
Peak Broadening or Splitting 1. Slow desorption from the fiber into the GC column. 2. Large inner diameter (I.D.) of the GC inlet liner. 3. Incorrect GC oven starting temperature (too high).1. Ensure the GC inlet is set to splitless mode during injection to focus the analytes onto the column.[7] 2. Use a narrow-bore inlet liner (e.g., 0.75-1.0 mm I.D.) to reduce dead volume and improve peak shape.[7] 3. Start the GC oven at a lower temperature to cryofocus the analytes at the head of the column before starting the temperature ramp.

Fiber Performance Data

The selection of an appropriate fiber phase is critical. The table below summarizes the suitability of common SPME fibers for this compound and similar compounds based on their physicochemical properties.

Fiber CoatingPolarityPrimary Extraction MechanismSuitability for this compound (Semi-volatile, Non-polar)Rationale
Polydimethylsiloxane (PDMS) Non-polarAbsorptionGoodEffective for non-polar, semi-volatile compounds.[4] Thinner films (e.g., 30 µm) are often better for higher molecular weight analytes to ensure efficient desorption.
Divinylbenzene/PDMS (DVB/PDMS) BipolarAdsorption/AbsorptionExcellent (Recommended) This mixed-phase fiber is highly effective for a wide range of compounds, including FAMEs.[1][2] The porous DVB structure is excellent for trapping volatile and semi-volatile analytes.[3]
Carboxen/PDMS (CAR/PDMS) BipolarAdsorption/AbsorptionFair to GoodPrimarily recommended for very volatile, low molecular weight compounds (<150 amu). It may retain semi-volatiles like this compound too strongly, leading to incomplete desorption.
Polyacrylate (PA) PolarAbsorptionPoorBest suited for polar analytes.[4] Its polarity is not a good match for the non-polar this compound.
DVB/CAR/PDMS BipolarAdsorption/AbsorptionGoodA "triple-phase" fiber suitable for a very broad range of analytes.[10][11] It is a strong candidate and can be tested if a DVB/PDMS fiber is unavailable.

Experimental Protocols

Protocol: Headspace SPME-GC/MS Analysis of this compound

This protocol is adapted from an optimized method for the analysis of fatty acid methyl esters in aqueous samples.[1][2]

1. Sample Preparation:

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • If required, add an internal standard.

  • Adjust the sample pH to 2 using an appropriate acid (e.g., H₂SO₄).

  • Add salt (e.g., NaCl) to saturation to enhance analyte transfer to the headspace (optional, but recommended).[5]

  • Immediately seal the vial with a septum cap.

2. SPME Extraction (using an autosampler):

  • Place the vial in the autosampler tray.

  • Incubation/Equilibration: Heat the sample at 70 °C for 14 minutes with agitation to allow the sample to reach thermal equilibrium.[1]

  • Extraction: Expose the DVB/PDMS SPME fiber to the headspace of the vial for 20 minutes at 70 °C with continued agitation.[1]

  • After extraction, retract the fiber into the needle.

3. GC/MS Desorption and Analysis:

  • Injection: Immediately transfer the fiber to the GC injection port, heated to 250 °C.

  • Desorption: Desorb the analytes from the fiber for 4 minutes in splitless mode.[1]

  • GC Separation: Utilize a suitable capillary column (e.g., a mid-polarity column like one containing a polyethylene glycol phase or a 5% phenyl-methylpolysiloxane phase). An example oven program could be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detection: Use a mass spectrometer in scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

4. Fiber Cleaning:

  • After desorption, the fiber should be cleaned to prevent carryover.

  • Thermal Cleaning: Bake the fiber in the injection port or a separate conditioning station at a temperature recommended by the manufacturer (e.g., 280 °C) for 10 minutes.[1]

  • Chemical Cleaning (Optional): For stubborn carryover, a chemical cleaning step can be added before thermal cleaning by exposing the fiber to the headspace of a vial containing methanol for 2 minutes.[1]

Visualizations

Caption: SPME fiber selection workflow for this compound.

SPME_Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC/MS Analysis cluster_cleaning 4. Post-Analysis prep1 Sample into Vial prep2 Add IS / Adjust pH prep1->prep2 prep3 Seal Vial prep2->prep3 ext1 Incubate & Equilibrate (e.g., 70°C, 14 min) prep3->ext1 ext2 Expose Fiber (e.g., 20 min) ext1->ext2 ext3 Retract Fiber ext2->ext3 an1 Desorb in GC Inlet (e.g., 250°C, 4 min) ext3->an1 an2 Chromatographic Separation an1->an2 an3 MS Detection an2->an3 clean1 Fiber Cleaning (Thermal/Chemical) an3->clean1 data Data Analysis clean1->data

Caption: Experimental workflow for HS-SPME-GC/MS analysis.

References

reducing degradation of methyl nonanoate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of methyl nonanoate, ensuring accurate and reliable analytical results.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the sample preparation of this compound.

Problem IDIssuePotential CausesRecommended Solutions
MN-DEG-001 Low recovery of this compound Incomplete Extraction: The solvent may not be effectively extracting the analyte from the sample matrix.- Optimize Solvent Choice: For nonpolar compounds like this compound, use nonpolar solvents like hexane or heptane for extraction.[1] - Increase Extraction Time/Agitation: Vortex or shake the sample vigorously with the solvent for a longer duration to ensure thorough extraction.[2] - Perform Multiple Extractions: Extract the sample two or three times with fresh solvent and combine the extracts.
Analyte Adsorption: this compound may adsorb to the surfaces of glassware, filter membranes, or vials.- Use Silanized Glassware: Deactivated glass surfaces can reduce analyte adsorption. - Pre-rinse Equipment: Rinse all glassware and equipment with the extraction solvent before use. - Choose Appropriate Filter Material: For organic solvents, use PTFE or nylon syringe filters. If unsure about leachates, rinse the filter with the solvent before use.[3]
Degradation during Concentration: Evaporating the solvent to concentrate the sample can lead to loss of the volatile this compound.- Gentle Nitrogen Stream: Concentrate the extract under a gentle stream of nitrogen at room temperature.[2] - Use a Kuderna-Danish Concentrator: This apparatus is designed for gentle solvent evaporation.
MN-CONT-001 Presence of contaminant peaks in chromatogram Solvent Impurities: The extraction solvent may contain impurities that co-elute with the analyte.- Use High-Purity Solvents: Always use HPLC or GC-grade solvents.[1] - Run a Solvent Blank: Analyze a sample of the solvent alone to identify any contaminant peaks.[1]
Leachables from Plasticware/Filters: Phthalates and other plasticizers can leach from plastic tubes, pipette tips, and filter materials.- Use Glassware: Whenever possible, use glass tubes and pipettes. - Solvent-Resistant Plastics: If plastics must be used, ensure they are compatible with the organic solvents used. - Pre-rinse Filters: As mentioned in MN-DEG-001, rinse filters to remove potential leachables.[3]
Cross-Contamination: Residue from previous samples or standards can carry over.- Thoroughly Clean Glassware: Wash glassware with a laboratory-grade detergent, rinse with deionized water, and then with the extraction solvent. - Run Blank Samples: Analyze a blank sample (matrix without the analyte) between experimental samples to check for carryover.
MN-VAR-001 Inconsistent or variable results between replicates Non-homogenous Sample: The analyte may not be evenly distributed throughout the sample matrix, especially in solid samples like soil.- Homogenize the Sample: Thoroughly mix or grind the sample before taking a subsample for extraction. - Increase Sample Size: A larger starting sample mass can sometimes improve reproducibility.
Inaccurate Pipetting: Errors in pipetting small volumes of standards or samples can lead to significant variability.- Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated. - Use Appropriate Pipette Size: Use a pipette with a volume range that is appropriate for the volume being dispensed.
Inconsistent Extraction Procedure: Variations in extraction time, agitation speed, or temperature can affect extraction efficiency.- Standardize the Protocol: Ensure that every sample is processed using the exact same procedure.

Frequently Asked Questions (FAQs)

Degradation of this compound

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and biodegradation.[2]

  • Hydrolysis: This is a chemical process where the ester bond is broken by a reaction with water, yielding nonanoic acid and methanol. This reaction is catalyzed by both acidic and basic conditions and is generally slow at a neutral pH.[4]

  • Biodegradation: This involves the breakdown of this compound by microorganisms present in the environment, such as in soil or water.[2]

Q2: What are the degradation products of this compound?

A2: The primary degradation products from hydrolysis are nonanoic acid and methanol.

Q3: How can I minimize the degradation of this compound during sample storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store at Low Temperatures: Store samples at 4°C or, for long-term storage, at -20°C to slow down both chemical and biological degradation processes.

  • Control pH: If possible, maintain the sample at a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Use Amber Vials: To prevent potential photodegradation from exposure to light, store samples in amber glass vials.[2]

  • Minimize Headspace: Fill the storage vial as much as possible to reduce the amount of oxygen available for potential oxidation.

Sample Preparation

Q4: What is the best solvent for extracting this compound?

A4: For gas chromatography (GC) analysis, nonpolar solvents such as hexane and heptane are recommended. For reversed-phase high-performance liquid chromatography (HPLC), a polar mobile phase, typically a mixture of acetonitrile and water or methanol and water, is used.[1]

Q5: Do I need to derivatize this compound before GC or HPLC analysis?

A5: No, derivatization is generally not necessary for the analysis of this compound by GC or HPLC as it is already an ester.[1]

Q6: How can I remove water from my organic extract?

A6: To remove residual water from your organic extract, you can pass it through a small column containing anhydrous sodium sulfate.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol describes a method for extracting this compound from soil samples for subsequent analysis by GC-MS or HPLC.

Materials:

  • Soil sample, sieved (2 mm mesh)

  • Hexane (GC or HPLC grade)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • 2 mL autosampler vials

Procedure:

  • Sample Weighing: Weigh 10 g of the sieved soil sample into a glass centrifuge tube.

  • Solvent Addition: Add 20 mL of hexane to the centrifuge tube.

  • Extraction: Tightly cap the tube and vortex at high speed for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the soil particles from the hexane extract.

  • Collection: Carefully transfer the hexane supernatant to a clean glass tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration (if necessary): Under a gentle stream of nitrogen, evaporate the solvent to the desired final volume.

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for analysis.

Protocol 2: Analysis of this compound by GC-MS

This protocol provides a general method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range 40-400 m/z

Visualizations

cluster_0 Hydrolysis This compound This compound Nonanoic Acid Nonanoic Acid This compound->Nonanoic Acid Methanol Methanol This compound->Methanol Water Water Water->Nonanoic Acid Water->Methanol Acid/Base Catalyst Acid/Base Catalyst Acid/Base Catalyst->this compound

Caption: Hydrolysis of this compound.

start Start: Soil Sample weigh Weigh Sample start->weigh extract Extract with Solvent weigh->extract separate Separate Solids extract->separate dry Dry Extract separate->dry concentrate Concentrate dry->concentrate analyze Analyze concentrate->analyze

Caption: Sample Preparation Workflow for Soil.

issue Issue: Low Analyte Recovery cause1 Incomplete Extraction? issue->cause1 cause2 Analyte Adsorption? issue->cause2 cause3 Degradation? issue->cause3 solution1 Optimize Solvent & Extraction Time cause1->solution1 Yes solution2 Use Silanized Glassware & Appropriate Filters cause2->solution2 Yes solution3 Control Temperature & pH cause3->solution3 Yes

Caption: Troubleshooting Low Recovery.

References

troubleshooting poor peak shape of methyl nonanoate in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Poor Peak Shape of Methyl Nonanoate

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shapes, specifically for this compound, during gas chromatography (GC) analysis. The following questions and answers address common issues like peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound peak to show significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[1] The causes can be broadly categorized as either chemical interactions or physical disruptions in the flow path.[2]

  • Chemical Interactions (Activity): Tailing that affects only certain compounds, particularly polar ones like this compound, often points to active sites within the GC system. These sites, such as exposed silanol groups in the injector liner or on the column wall, can cause reversible adsorption of the analyte, delaying its elution and causing the peak to tail.[3][4]

  • Physical/Flow Path Disruptions: If all peaks in the chromatogram are tailing, the cause is more likely physical.[2][5] This can include:

    • Poor Column Installation: An improper cut of the capillary column can create turbulence and unswept volumes.[1][3] Likewise, setting the column at an incorrect height in the inlet can disrupt the sample path.[1][5]

    • Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites for interaction.[6] Debris from the septum or ferrules can also physically obstruct the column inlet.[6]

    • Low Temperatures: If the injector or detector temperature is set too low, it can lead to incomplete vaporization or condensation, resulting in tailing peaks.[6]

To distinguish between a flow path problem and chemical activity, you can inject a non-active hydrocarbon standard. If the hydrocarbon peak does not tail, the issue is likely due to chemical interactions with your this compound analyte.[4]

G cluster_physical Physical / Flow Path Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed for This compound q1 Do all peaks in the chromatogram exhibit tailing? start->q1 p1 Check Column Installation (Cut & Position) q1->p1  Yes c1 Replace with a New, Deactivated Inlet Liner q1->c1  No, primarily  polar peaks p2 Inspect Liner for Debris or Contamination p3 Verify Inlet & Detector Temperatures are Sufficient p_result Correct Installation, Replace Liner, or Adjust Temperatures c2 Trim 10-20 cm from the Front of the GC Column c3 Condition the Column According to Manufacturer c_result System Activity Reduced G start Peak Fronting Observed q1 Dilute sample or reduce injection volume. Does fronting improve? start->q1 cause1 Cause: Column Overload q1->cause1  Yes q2 Is sample solvent polarity incompatible with the stationary phase? q1->q2  No solution1 Solution: Reduce amount of sample injected. Use a higher split ratio if applicable. cause1->solution1 cause2 Cause: Solvent Mismatch q2->cause2  Yes other Consider other issues: - Column degradation - Poor injection technique q2->other  No solution2 Solution: Prepare sample in a solvent compatible with the mobile phase or change column. cause2->solution2

References

Technical Support Center: Stability of Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of methyl nonanoate in various solvents. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Troubleshooting Guide

Issue ID Problem Potential Causes Recommended Actions & Solutions
MN-STAB-001 Loss of this compound concentration over time in solution. Hydrolytic Degradation: The ester bond is susceptible to cleavage by water, especially under acidic or basic conditions, forming nonanoic acid and methanol.1. Solvent Selection: Use anhydrous (dry) solvents whenever possible. If an aqueous solution is necessary, buffer it to a slightly acidic to neutral pH (around 5-7) to minimize the rate of hydrolysis. 2. Storage: Store solutions in tightly sealed containers, preferably with a desiccant, to prevent moisture absorption from the atmosphere.
MN-STAB-002 Appearance of new, unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). 1. Transesterification: If the solvent is an alcohol (e.g., ethanol, isopropanol), this compound can undergo transesterification to form a new ester and methanol. This reaction is catalyzed by acids or bases. 2. Oxidative Degradation: Although saturated, the alkyl chain can undergo slow oxidation, especially if exposed to heat, light, or in the presence of metal ion catalysts.1. Solvent Choice: Avoid using alcohol-based solvents if possible, especially for long-term storage or if acidic/basic conditions are present. If an alcohol is required, use methanol to avoid transesterification. 2. Inert Atmosphere: For long-term storage, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen. 3. Storage Conditions: Store solutions in the dark and at reduced temperatures (e.g., 4°C) to slow down oxidative processes.
MN-STAB-003 Inconsistent analytical results or poor reproducibility. 1. Incomplete Dissolution: this compound has limited solubility in highly polar solvents like water.[1] 2. Adsorption: The compound may adsorb to the surfaces of containers or analytical equipment, especially if they are not properly cleaned or are made of certain plastics.1. Solubility Check: Ensure the concentration of this compound is below its solubility limit in the chosen solvent. For aqueous systems, consider the use of a co-solvent. The solubility in PBS (pH 7.2) is approximately 0.1 mg/mL. 2. Proper Equipment Handling: Use high-quality glass or chemically resistant plasticware. Ensure all equipment is thoroughly cleaned and dried before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and transesterification.[1] Hydrolysis is the cleavage of the ester bond by water to form nonanoic acid and methanol, and it is accelerated by both acidic and basic conditions. Transesterification can occur if this compound is dissolved in an alcohol other than methanol, where the methoxy group is exchanged with the alkoxy group of the solvent alcohol, a reaction also catalyzed by acids and bases.[2]

Q2: How does solvent polarity affect the stability of this compound?

A2: While this compound is soluble in many organic solvents, its stability can be influenced by the solvent's protic nature.[1] Protic solvents, especially water and alcohols, can participate directly in degradation reactions (hydrolysis and transesterification, respectively). In aprotic solvents (e.g., hexane, toluene, dichloromethane), this compound is generally more stable, provided that water and other reactive impurities are minimized.

Q3: What is the recommended solvent for long-term storage of this compound?

A3: For long-term storage, a dry, aprotic, non-polar solvent such as hexane or heptane is recommended. The solution should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to minimize any potential for degradation.

Q4: Can I use ethanol to prepare a stock solution of this compound?

A4: While this compound is soluble in ethanol, it is not ideal for long-term storage or for reactions sensitive to the presence of ethyl nonanoate.[1] If ethanol is used as a solvent, there is a risk of transesterification, especially if acidic or basic catalysts are present, which would result in the formation of ethyl nonanoate and methanol.[2] For short-term use where minor impurities are not critical, it may be acceptable.

Quantitative Stability Data

Table 1: Representative Hydrolysis Rate of a Fatty Acid Methyl Ester at Different pH Values

pHConditionRelative Hydrolysis RatePrimary Degradation Product
2Strongly AcidicHighCarboxylic Acid + Methanol
5-7Slightly Acidic to NeutralLowCarboxylic Acid + Methanol
9Moderately BasicModerateCarboxylate Salt + Methanol
12Strongly BasicVery HighCarboxylate Salt + Methanol

This data is illustrative for a typical fatty acid methyl ester and should be used as a general guide. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Various Solvents by GC-MS

Objective: To determine the stability of this compound in selected solvents over time by monitoring its concentration and the appearance of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound (analytical standard)

  • Solvents to be tested (e.g., methanol, ethanol, acetonitrile, dichloromethane, water), anhydrous grade where applicable

  • Internal standard (e.g., methyl decanoate)

  • GC-MS system with a suitable capillary column (e.g., a wax or mid-polarity column)[3]

  • Autosampler vials with caps

  • Volumetric flasks and pipettes

  • Incubator or temperature-controlled chamber

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a non-reactive solvent (e.g., hexane) at a known concentration (e.g., 10 mg/mL). Also, prepare a stock solution of the internal standard.

  • Sample Preparation: In separate volumetric flasks, prepare solutions of this compound in each of the test solvents at a final concentration of, for example, 1 mg/mL. Add the internal standard to each solution at a fixed concentration.

  • Incubation: Transfer aliquots of each solution into several sealed autosampler vials. Place the vials in an incubator at a controlled temperature (e.g., 25°C or 40°C). Prepare a set of control samples to be stored at a low temperature (e.g., -20°C) where degradation is assumed to be negligible.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial for each solvent from the incubator.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

    • Use a temperature program suitable for separating this compound from its potential degradation products and the solvent. A typical program might start at 70°C, ramp to 220°C.[4]

    • The mass spectrometer should be operated in scan mode to identify any new peaks and in selected ion monitoring (SIM) mode for accurate quantification of this compound and the internal standard.

  • Data Analysis: Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point. Compare this ratio to the initial (time 0) ratio to determine the percentage of this compound remaining. Identify any new peaks by their mass spectra.

Visualizations

Hydrolysis_Pathway cluster_products methyl_nonanoate This compound products Degradation Products methyl_nonanoate->products  Hydrolysis (Acid/Base Catalyst) water Water (H₂O) nonanoic_acid Nonanoic Acid methanol Methanol Transesterification_Pathway cluster_products methyl_nonanoate This compound products Transesterification Products methyl_nonanoate->products  Transesterification (Acid/Base Catalyst) alcohol Alcohol (R-OH) (e.g., Ethanol) new_ester New Ester (R-nonanoate) methanol Methanol Experimental_Workflow prep 1. Prepare Solutions (this compound + Internal Standard in Test Solvents) incubate 2. Incubate Samples (Controlled Temperature & Time Points) prep->incubate analyze 3. GC-MS/HPLC Analysis incubate->analyze quantify 4. Quantify & Identify (Calculate % Remaining, Identify Degradants) analyze->quantify report 5. Report Stability Profile quantify->report

References

Technical Support Center: Purification of Crude Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl nonanoate. The following sections address specific issues you may encounter during common purification techniques, offering detailed experimental protocols and quantitative data to ensure the successful isolation of your target compound.

Section 1: Liquid-Liquid Extraction (Washing)

This section focuses on the initial purification of crude this compound by washing to remove water-soluble impurities such as residual catalyst, glycerol, and soaps.

Troubleshooting Guide: Liquid-Liquid Extraction
Observed Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion Formation 1. High Soap Content: Residual catalyst reacting with free fatty acids forms soaps, which act as emulsifiers.[1][2] 2. Aggressive Mixing: Vigorous shaking or stirring can lead to stable emulsions.[1] 3. High Concentration of Monoglycerides: These can also act as surfactants and stabilize emulsions.[2]1. Break the Emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase.[3] For stubborn emulsions, gentle heating or the addition of a small amount of a different organic solvent might be effective.[1] 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Acid Wash: A dilute acid wash can help to break soaps, but may require re-processing to meet specifications if free fatty acid levels become too high.[2]
Incomplete Phase Separation 1. Similar Densities: The densities of the organic and aqueous layers may be too close for a sharp separation. 2. Presence of Finely Dispersed Solids: Particulate matter can accumulate at the interface.1. Add Brine: As with emulsions, adding brine will increase the density of the aqueous phase. 2. Centrifugation: For small-scale purifications, centrifuging the mixture can force a separation. 3. Filtration: Filter the entire mixture through a bed of celite or glass wool to remove particulates before attempting separation.
Low Yield of this compound 1. Hydrolysis of the Ester: Strongly acidic or basic wash conditions can hydrolyze the this compound back to nonanoic acid and methanol. 2. Partitioning into the Aqueous Layer: While this compound has low water solubility, repeated washes can lead to some product loss.1. Use Neutral Washes: Use deionized water or a saturated sodium bicarbonate solution for initial washes to neutralize any acid catalyst.[3] 2. Minimize Wash Volume and Number: Use the minimum volume of wash solution necessary and limit the number of washes. 3. Back-Extraction: If significant product loss is suspected, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction

Q1: What is the best initial wash solution for crude this compound from an acid-catalyzed esterification?

A1: A saturated solution of sodium bicarbonate (NaHCO₃) is recommended as the first wash. This will neutralize the acid catalyst and any unreacted nonanoic acid.[3] Subsequent washes with deionized water and finally with brine will remove the resulting salts and residual water.

Q2: How can I tell if all the soap has been removed during washing?

A2: The wash water should be clear and free of any cloudiness or foaming.[4] You can also test the pH of the aqueous layer after the final water wash; it should be neutral.

Q3: My this compound layer is still cloudy after washing and separation. What should I do?

A3: The cloudiness is likely due to finely dispersed water. To remove this, dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After a suitable time, filter off the drying agent to obtain a clear solution of your product.

Experimental Protocol: Washing Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with deionized water until the aqueous layer is neutral.

  • Perform a final wash with a saturated brine solution to aid in the removal of water from the organic layer.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent. The resulting solution is ready for solvent removal or further purification.

Workflow for Troubleshooting Emulsion Formation

G start Persistent Emulsion Observed check_mixing Was mixing too vigorous? start->check_mixing gentle_inversion Action: Use gentle inversions instead of shaking. check_mixing->gentle_inversion Yes add_brine Action: Add saturated NaCl (brine) solution. check_mixing->add_brine No gentle_inversion->add_brine check_separation Does the emulsion break? add_brine->check_separation continue_purification Continue with purification. check_separation->continue_purification Yes further_action Further action required. check_separation->further_action No gentle_heating Action: Gentle warming of the separatory funnel. further_action->gentle_heating centrifugation Action: Centrifuge the mixture (small scale). further_action->centrifugation gentle_heating->check_separation centrifugation->check_separation G start Initiate Distillation of Crude this compound high_boiling_impurities High-boiling or non-volatile impurities present? start->high_boiling_impurities check_purity Is the desired purity achieved? frac_dist Fractional Distillation check_purity->frac_dist No, and closely boiling impurities suspected end Pure this compound Obtained check_purity->end Yes simple_dist Simple Distillation simple_dist->check_purity vacuum_dist Vacuum Distillation vacuum_dist->check_purity frac_dist->check_purity high_boiling_impurities->simple_dist Yes thermal_sensitivity Is the compound thermally sensitive? high_boiling_impurities->thermal_sensitivity No thermal_sensitivity->vacuum_dist Yes close_boiling_impurities Closely boiling impurities present? thermal_sensitivity->close_boiling_impurities No close_boiling_impurities->frac_dist Yes G start Poor Separation in Column Chromatography check_tlc Was the solvent system optimized with TLC? start->check_tlc optimize_tlc Action: Perform TLC with various solvent systems to find optimal separation. check_tlc->optimize_tlc No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_tlc->start reduce_load Action: Reduce the amount of sample loaded or use a larger column. check_loading->reduce_load Yes check_packing Was the column packed correctly? check_loading->check_packing No successful_separation Successful Separation reduce_load->successful_separation repack_column Action: Repack the column ensuring a uniform and crack-free bed. check_packing->repack_column No check_packing->successful_separation Yes repack_column->successful_separation

References

minimizing isomerization during methyl nonanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of methyl nonanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for synthesizing this compound are Fischer-Speier esterification and enzymatic synthesis.[1] Fischer-Speier esterification involves the reaction of nonanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] Enzymatic synthesis typically uses a lipase to catalyze the esterification of nonanoic acid or the transesterification of another nonanoate ester with methanol under milder conditions.[1]

Q2: What is isomerization in the context of this compound synthesis, and why is it a concern?

A2: Isomerization refers to the formation of branched-chain isomers of this compound (e.g., methyl 4-methylnonanoate) from the straight-chain nonanoic acid. The presence of these isomers can be problematic as they alter the physical and chemical properties of the final product, which is critical in applications like pharmaceuticals, fragrances, and flavorings where high purity is required.[3]

Q3: What are the main causes of isomerization during this compound synthesis?

A3: Isomerization is primarily caused by harsh reaction conditions, particularly in acid-catalyzed methods like Fischer-Speier esterification.[1] High temperatures and strong acid catalysts can promote rearrangement of the carbon skeleton of the nonanoic acid chain.[1] Another significant source of isomeric impurities is the use of impure starting materials.[4]

Q4: How can isomerization be minimized?

A4: To minimize isomerization, it is recommended to use milder reaction conditions.[4] This can be achieved by:

  • Employing enzymatic synthesis: Lipases operate at lower temperatures and neutral pH, which reduces the likelihood of side reactions.[1]

  • Optimizing Fischer-Speier conditions: If using this method, it is crucial to use the minimum effective amount of a milder acid catalyst (e.g., methanolic H₂SO₄ over BF₃-MeOH) and maintain careful temperature control.[1][5]

  • Ensuring high purity of starting materials: Verify the purity of nonanoic acid and methanol using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) prior to synthesis.[4]

Q5: How can I detect and quantify isomers in my this compound product?

A5: GC-MS is the most effective method for separating, identifying, and quantifying positional and geometric isomers of fatty acid methyl esters, including this compound.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Presence of unexpected peaks in GC-MS, suggesting isomers. Harsh reaction conditions: High temperatures or a strong acid catalyst in Fischer-Speier esterification may have caused isomerization of the nonanoic acid backbone.[1]Switch to a milder synthesis method: Employ enzymatic synthesis which operates under gentler conditions.[4] Optimize existing protocol: Reduce the reaction temperature and catalyst concentration. Consider using a milder acid catalyst.[1][5]
Impure starting materials: The nonanoic acid used may have contained branched-chain isomers.[4]Verify starting material purity: Analyze the nonanoic acid raw material using GC-MS to confirm its isomeric purity before starting the synthesis.[4]
Low yield of this compound. Incomplete reaction: The reaction may not have reached completion. In Fischer-Speier esterification, the accumulation of water can inhibit the forward reaction.[1]Drive the reaction to completion: For Fischer-Speier, use a Dean-Stark apparatus to remove water as it forms. For enzymatic synthesis, consider removing the methanol byproduct (if it's a transesterification) by applying a mild vacuum.[1][2]
Catalyst inactivity: The acid catalyst may be old or degraded, or the enzyme may have lost its activity.Use fresh catalyst: Ensure the acid catalyst is active. For enzymatic reactions, verify the enzyme's activity and ensure optimal reaction conditions (temperature, pH).[1]
Product discoloration (yellow or brown tint). Degradation of reactants or product: Excessive heat or high concentrations of a strong acid catalyst can lead to degradation and the formation of colored byproducts.[1]Use milder conditions: Reduce the reaction temperature and use the minimum effective amount of catalyst to prevent degradation.[1]

Quantitative Data

ParameterFischer-Speier EsterificationEnzymatic Transesterification
Reactants Nonanoic Acid, MethanolMethyl Ester, Alcohol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)[1]Immobilized Lipase[1]
Catalyst Loading 1-2% w/w[4]5-10% w/w
Reaction Temperature 70-150°C[1]30-60°C
Reaction Time 1-12 hours[7]~24 hours
Key Consideration for Isomerization Higher temperatures increase the risk of isomerization.[1]Milder conditions significantly reduce the risk of isomerization.[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is a standard method for synthesizing this compound. To minimize isomerization, it is crucial to maintain the lowest effective reaction temperature and use a moderate amount of catalyst.

Materials:

  • Nonanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus if using toluene.

  • Reactants: Charge the flask with nonanoic acid (1.0 equivalent) and an excess of methanol (e.g., 3-5 equivalents). If using, add toluene.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of nonanoic acid).

  • Reaction: Heat the mixture to reflux (typically 60-80°C). If using a Dean-Stark trap, water will begin to collect.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.[4]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an immobilized lipase for a more selective synthesis under milder conditions, which is ideal for minimizing isomerization.

Materials:

  • Nonanoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Setup: In a sealed flask, combine nonanoic acid (1.0 equivalent) and methanol (1.2 equivalents). A solvent-free system is often effective.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the reactants). Add molecular sieves if desired to adsorb the water byproduct.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C). Ensure adequate mixing.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion.

  • Catalyst Removal: Once the reaction has reached equilibrium (typically after 24 hours), separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and potentially reused.

  • Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

G Workflow for Minimizing Isomerization cluster_0 Synthesis Route Selection cluster_1 Fischer-Speier Esterification cluster_2 Enzymatic Synthesis cluster_3 Analysis and Purification start Start: High Purity Nonanoic Acid method Choose Synthesis Method start->method fs Fischer-Speier method->fs Acid-Catalyzed enz Enzymatic Synthesis method->enz Biocatalytic fs_cond Use Mild Conditions (Low Temp, Min. Catalyst) fs->fs_cond analysis GC-MS Analysis fs_cond->analysis enz_cond Optimal Conditions (40-50°C, Neutral pH) enz->enz_cond enz_cond->analysis purify Vacuum Distillation analysis->purify end Pure this compound purify->end

Caption: Decision workflow for selecting a synthesis method to minimize isomerization.

G Troubleshooting Isomer Formation start Isomers Detected in Product via GC-MS q1 Was starting material purity confirmed? start->q1 check_sm Action: Analyze nonanoic acid purity via GC-MS q1->check_sm No q2 Which synthesis method was used? q1->q2 Yes a1_yes Yes a1_no No end Synthesize with pure starting material and optimized conditions check_sm->end fs Fischer-Speier q2->fs enz Enzymatic q2->enz fs_sol Action: 1. Reduce reaction temperature. 2. Use a milder/less catalyst. 3. Switch to enzymatic synthesis. fs->fs_sol enz_sol Isomer formation is unlikely. Re-evaluate starting material purity and GC-MS data interpretation. enz->enz_sol fs_sol->end enz_sol->end

Caption: Logical troubleshooting tree for diagnosing the source of isomer formation.

References

Technical Support Center: Overcoming Matrix Effects in Methyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl nonanoate, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The matrix effect is the alteration of an analytical signal by co-eluting compounds from the sample matrix.[1] In the GC-MS analysis of this compound, matrix components can cause either signal suppression or enhancement.[1] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. In GC-MS, a common issue is "matrix-induced signal enhancement," where active sites in the GC inlet are deactivated by matrix components, leading to a higher than actual reading for the analyte.[2]

Q2: What are the common signs of matrix effects in my this compound chromatogram?

A2: Signs of matrix effects can include poor peak shape (tailing or fronting), shifting retention times, inconsistent responses for quality control samples, and a lack of reproducibility between injections. Inconsistent quantification and poor linearity in your calibration curve can also be strong indicators of matrix interference.

Q3: What is the most effective general strategy to minimize matrix effects?

A3: A comprehensive sample preparation protocol is the most effective way to reduce matrix effects.[3] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to remove interfering compounds from the sample before analysis, resulting in a cleaner extract and more accurate quantification.[2][3]

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve is recommended when you are unable to completely remove matrix interferences through sample preparation. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for signal suppression or enhancement caused by the matrix, as the standards and the samples will be affected similarly.[4]

Q5: What is a stable isotope-labeled internal standard, and why is it beneficial for this compound analysis?

A5: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C). Since the SIL standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL internal standard, these effects can be effectively normalized, leading to highly accurate and precise quantification. While a specific SIL standard for this compound may not be readily available, analogous deuterated fatty acid methyl esters can serve a similar purpose.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Column contamination.- Incompatible solvent.- Use a deactivated inlet liner or perform inlet maintenance.- Condition the column according to the manufacturer's instructions.- Ensure the sample solvent is appropriate for the GC column and conditions.
Inconsistent Quantitative Results - Significant matrix effects varying between samples.- Inefficient or inconsistent sample extraction.- Implement a more rigorous sample cleanup method (SPE or LLE).- Use a stable isotope-labeled internal standard or a suitable surrogate.- Prepare matrix-matched calibration curves.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte loss during sample cleanup steps.- Optimize the sample preparation protocol (e.g., adjust solvent pH, change SPE sorbent).- Perform recovery experiments by spiking a known amount of this compound into a blank matrix before extraction to identify the step with analyte loss.
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve chromatographic separation to resolve this compound from interfering peaks.- Enhance sample cleanup to remove the interfering compounds.- Utilize a stable isotope-labeled internal standard to compensate for the effect.
Shifting Retention Times - Changes in GC oven temperature or carrier gas flow rate.- Column aging or contamination.- Verify GC method parameters and ensure system stability.- Trim the first few centimeters of the GC column or replace it if necessary.

Data Presentation

The following table summarizes illustrative recovery data for fatty acid methyl esters (FAMEs) using different sample preparation techniques. This data is intended to provide a general comparison, as specific recovery percentages for this compound will be matrix-dependent.

Sample Preparation Method Matrix Type Analyte Class Average Recovery (%) Key Advantages Potential Limitations
Liquid-Liquid Extraction (LLE) Edible OilsFAMEs~85-95%Simple, low cost, effective for removing polar interferences.Can be labor-intensive and may use large volumes of organic solvents.[3]
Solid-Phase Extraction (SPE) Seed LipidsFAMEs>99%Highly selective, provides very clean extracts, can be automated.[2]Method development can be more complex and time-consuming.[2]
"Dilute and Shoot" Simple MatricesFAMEsNot ApplicableFast and requires minimal sample preparation.Only suitable for samples with low levels of matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline for extracting this compound from a liquid matrix, such as a beverage or a dissolved food sample.

  • Sample Preparation: Homogenize solid samples and dissolve a known amount in a suitable solvent. For liquid samples, use a measured volume directly.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., methyl decanoate or a stable isotope-labeled standard if available) to the sample.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add an equal volume of an immiscible extraction solvent (e.g., hexane or diethyl ether).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the aqueous (lower) layer and collect the organic (upper) layer containing the this compound.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for cleaning up a sample extract containing this compound using a normal-phase SPE cartridge (e.g., silica-based).

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable volume of a non-polar solvent (e.g., hexane) through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the sample extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak non-polar solvent to elute interfering compounds with low polarity.

  • Elution: Elute the this compound from the cartridge using a slightly more polar solvent or a solvent mixture (e.g., hexane with a small percentage of ethyl acetate).

  • Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for GC-MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using your chosen sample preparation method (LLE or SPE).

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., 1000 µg/mL in hexane).

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution with pure solvent.

  • Spike Blank Matrix: For each calibration level, add a small, precise volume of the corresponding working standard to a known volume of the blank matrix extract. This will create your matrix-matched calibration standards.

  • Internal Standard: If using an internal standard, add the same amount to each matrix-matched calibrator.

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as your samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization (if solid) sample->homogenize is_spike Internal Standard Spiking homogenize->is_spike extraction Extraction (LLE or SPE) is_spike->extraction cleanup Extract Cleanup & Concentration extraction->cleanup gcms GC-MS Injection cleanup->gcms data_acq Data Acquisition gcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_cal_issues Calibration Issues cluster_matrix_solutions Addressing Matrix Effects start Inconsistent or Inaccurate Quantification Results check_cal Is the calibration curve linear (R² > 0.995)? start->check_cal reprep_standards Re-prepare standards check_cal->reprep_standards No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_cal->improve_cleanup Yes check_instrument Check instrument performance reprep_standards->check_instrument matrix_match Use Matrix-Matched Calibration improve_cleanup->matrix_match use_is Use Stable Isotope-Labeled Internal Standard matrix_match->use_is end Accurate Quantification use_is->end

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

Unveiling the Scent of Attraction: A Comparative Guide to Pheromone Validation with Methyl Nonanoate as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the rigorous process of validating a chemical as a pheromone, this guide contrasts the established pheromonal activity of well-documented semiochemicals against the unevaluated potential of methyl nonanoate. For researchers, scientists, and professionals in drug development, this analysis provides a clear framework for the experimental journey from a candidate compound to a validated behavioral modifier.

While this compound, a fatty acid methyl ester, is found in various natural sources, there is currently no conclusive scientific evidence to validate its role as a pheromone in any specific insect species.[1][2] Its structural similarities to known insect pheromones, however, make it a compound of interest for future research. This guide will use the established validation protocols and data from two well-documented pheromones—the sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera), 8-methyl-2-decyl propanoate, and oviposition attractants for the mosquito Aedes aegypti, such as caproic acid—to create a comparative framework. This will illustrate the necessary experimental steps and data required to hypothetically validate this compound as a pheromone.

Performance Comparison: Established Pheromones vs. Hypothetical this compound

To validate a compound as a pheromone, a series of experiments are conducted to demonstrate its ability to elicit a physiological and behavioral response in the target insect species. The following tables compare the existing data for established pheromones with the hypothetical data that would be required to validate this compound.

Table 1: Electroantennography (EAG) Response Comparison

Electroantennography measures the electrical potential from an insect's antenna in response to an odor, indicating that the insect can detect the compound.[3]

CompoundInsect SpeciesEAG Response (mV)ConcentrationCitation(s)
8-methyl-2-decyl propanoate (Racemic) Diabrotica virgifera virgifera (Western Corn Rootworm)Significant depolarization (qualitative)Not specified[4]
Caproic Acid Aedes aegypti (Mosquito)Data not available in reviewed literature-
This compound (Hypothetical) Target Insect SpeciesMeasurable depolarizationDose-dependent-

Table 2: Behavioral Assay Comparison - Laboratory Olfactometer

Olfactometer assays assess the behavior of an insect in response to a chemical cue in a controlled environment, such as a Y-tube olfactometer.[5]

CompoundInsect SpeciesBehavioral Response (Preference Index/Attraction)ConcentrationCitation(s)
8-methyl-2-decyl propanoate Diabrotica virgifera virgiferaAttracts malesNot specified[6]
Caproic Acid Aedes aegyptiOviposition Activity Index (OAI): 0.3161 ppm[3][7]
This compound (Hypothetical) Target Insect SpeciesSignificant preference/attractionOptimal concentration determined-

Table 3: Behavioral Assay Comparison - Field Trapping

Field trapping experiments evaluate the effectiveness of a compound as a lure in a natural environment.

CompoundInsect SpeciesTrap Catch Increase (vs. Control)Lure DoseCitation(s)
8-methyl-2-decyl propanoate Diabrotica virgifera virgifera~10x more attractive than unbaited trapsIncreasing doses attract more males[8][9]
Caproic Acid Aedes aegyptiAttracted significantly more egg-laying females1 ppm in water[3][7]
This compound (Hypothetical) Target Insect SpeciesSignificantly higher trap catchesOptimal dose-response determined-

Experimental Protocols for Pheromone Validation

The following are detailed methodologies for the key experiments required to validate a candidate compound like this compound as a pheromone.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a complex mixture elicit an antennal response.

  • Objective: To determine if the antennae of the target insect species respond to this compound.

  • Procedure:

    • Sample Preparation: A solution of synthetic this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations.

    • GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a column that separates the individual volatile compounds.

    • Effluent Splitting: The effluent from the GC column is split. One portion is directed to a standard GC detector (like a Flame Ionization Detector - FID), and the other is passed over an insect antenna preparation.[10]

    • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes record the electrical potential across the antenna.[3]

    • Data Recording: The signals from both the FID and the antenna are recorded simultaneously. A peak in the EAG recording that coincides with the peak of this compound on the FID chromatogram indicates an antennal response.[2]

Behavioral Bioassays

These experiments are crucial to link the detection of a compound to a specific behavior.

  • Objective: To determine if this compound is attractive or repellent to the target insect in a controlled setting.[11]

  • Procedure:

    • Apparatus: A Y-shaped glass tube is used. A stream of purified, humidified air is passed through each arm.

    • Odor Introduction: The air stream in one arm passes over a filter paper treated with a known concentration of this compound. The other arm contains a solvent-treated filter paper as a control.

    • Insect Release: An individual insect is released at the base of the Y-tube.

    • Observation: The insect's choice of arm is recorded. A statistically significant preference for the arm containing this compound indicates attraction. The experiment is repeated with multiple insects to ensure robust data.

  • Objective: To determine if this compound influences egg-laying site selection.

  • Procedure:

    • Setup: Gravid female insects are placed in a cage containing multiple potential oviposition sites (e.g., water dishes for mosquitoes).

    • Treatment: Some oviposition sites are treated with a solution of this compound, while others are treated with a solvent control.

    • Data Collection: The number of eggs laid in each site is counted after a set period.

    • Analysis: The Oviposition Activity Index (OAI) is calculated to quantify preference. A positive OAI indicates attraction, while a negative OAI indicates repellency.[12]

  • Objective: To evaluate the effectiveness of this compound as a lure under natural conditions.

  • Procedure:

    • Trap Deployment: Traps (e.g., sticky traps or funnel traps) are deployed in the natural habitat of the target insect.[13]

    • Lure Preparation: Some traps are baited with a dispenser releasing this compound at a specific rate, while control traps are unbaited or contain a solvent-only dispenser.

    • Experimental Design: Traps are arranged in a randomized block design to minimize positional effects. Trap placement, height, and density are carefully controlled.[13]

    • Data Collection and Analysis: The number of target insects caught in each trap is recorded over time. Statistical analysis is used to determine if the this compound-baited traps caught significantly more insects than the control traps.

Visualizing the Process

To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Receptor Olfactory Receptor (OR) OBP->Receptor Transport & Release Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation AntennalLobe Antennal Lobe Neuron->AntennalLobe Signal Transmission MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Behavior) AntennalLobe->LateralHorn BehavioralResponse Behavioral Response LateralHorn->BehavioralResponse Initiates

Caption: Generalized insect olfactory signaling pathway.

Pheromone_Validation_Workflow cluster_lab Laboratory Validation Compound Candidate Compound (e.g., this compound) GC_EAD GC-EAD Screening Compound->GC_EAD Behavioral_Assays Behavioral Bioassays GC_EAD->Behavioral_Assays Positive Response Rejected Biologically Inactive GC_EAD->Rejected No Response Olfactometer Olfactometer Assays Behavioral_Assays->Olfactometer Oviposition Oviposition Assays Behavioral_Assays->Oviposition Field_Trials Field Trials Validated Validated Pheromone Field_Trials->Validated Effective in Field Field_Trials->Rejected Not Effective in Field Olfactometer->Field_Trials Attraction Confirmed Olfactometer->Rejected No Attraction Oviposition->Field_Trials Preference Confirmed Oviposition->Rejected No Preference

References

Comparative Analysis of Methyl Nonanoate Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Methyl nonanoate, a fatty acid methyl ester, is a volatile organic compound found in various plant species, contributing to their characteristic aroma and potentially playing a role in plant physiology and defense. This guide provides a comparative analysis of this compound presence in different plant varieties, supported by available data and detailed experimental methodologies for its quantification.

Quantitative Data Summary

While this compound has been identified in several plant species, comprehensive quantitative data across a wide range of varieties remains limited in publicly available research. The following table summarizes the presence of this compound and related methyl esters in select plants. It is important to note that in some cases, data for closely related compounds are provided as a proxy due to the absence of specific measurements for this compound.

Plant SpeciesVariety/CultivarPlant PartThis compound ConcentrationRelated Methyl Ester DataReference(s)
NoniMorinda citrifoliaFruit (Ripe)Data not availableMethyl hexanoate: PresentMethyl octanoate: Present[1][2][3][4][5]
NoniMorinda citrifoliaFruit (Over-ripe)Data not availableMethyl hexanoate: IncreasedMethyl octanoate: Increased[1][2][3][4][5]
AppleMalus domesticaPeelIdentified, but not quantified in comparative studiesVarious other esters are dominant[6][7][8]
BlackberryRubus sp.FruitIdentified, but not quantified in comparative studiesMethyl octanoate: Present[9]
Winter DaphneDaphne odoraFlowerReported as a volatile componentData not available
Mongolian MilkvetchAstragalus mongholicus-Reported as a componentData not available

Note: The lack of standardized reporting and the focus on more abundant volatile compounds in many studies contribute to the scarcity of specific quantitative data for this compound.

Experimental Protocols

The quantification of this compound in plant tissues is typically achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation. This method allows for the sensitive detection and quantification of volatile compounds.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

1. Sample Preparation:

  • Collect fresh plant material (e.g., flowers, fruits, leaves).

  • Homogenize a known weight of the tissue in a sealed vial. For fruits, different ripening stages should be analyzed separately.

  • Add a saturated salt solution (e.g., NaCl) to the homogenate to increase the volatility of the analytes.

  • An internal standard (e.g., a deuterated analog of this compound or a different fatty acid methyl ester not present in the sample) should be added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a temperature-controlled water bath or heating block (e.g., 50-60°C) for a specific incubation time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately after extraction, desorb the analytes from the SPME fiber in the heated injection port of the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to separate the compounds based on their boiling points.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for identifying this compound and other volatiles (e.g., m/z 40-400).

4. Data Analysis and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantify the concentration of this compound by creating a calibration curve using known concentrations of the standard and normalizing to the internal standard.

Signaling Pathways and Biosynthesis

While a specific signaling pathway directly involving this compound has not been extensively characterized, it is known that fatty acid derivatives play crucial roles in plant signaling, particularly in defense and development. Nonanoic acid, the precursor of this compound, is a medium-chain fatty acid. The general biosynthesis of fatty acids in plants occurs in the plastids and involves the sequential addition of two-carbon units from acetyl-CoA.

Fatty_Acid_Biosynthesis cluster_legend Legend Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP ACC Acyl_ACP Acyl-ACP (C4 to C16) Malonyl_ACP->Acyl_ACP FAS Stearoyl_ACP Stearoyl-ACP (C18) Acyl_ACP->Stearoyl_ACP FAS Fatty_Acids Free Fatty Acids (including Nonanoic Acid) Stearoyl_ACP->Fatty_Acids Thioesterase Esterification Esterification Fatty_Acids->Esterification Methyl_Nonanoate This compound Methanol Methanol Methanol->Esterification Esterification->Methyl_Nonanoate ACC ACC: Acetyl-CoA Carboxylase FAS FAS: Fatty Acid Synthase

Caption: General pathway for fatty acid biosynthesis in plants, leading to the formation of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in plant samples.

Experimental_Workflow Sample_Collection Plant Sample Collection (e.g., flowers, fruits) Homogenization Homogenization & Addition of Internal Standard Sample_Collection->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Processing Data Processing & Peak Identification GC_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Report Comparative Analysis Report Quantification->Report

Caption: Workflow for the analysis of this compound in plant varieties.

References

Cross-Reactivity of Insect Olfactory Receptors to Methyl Nonanoate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Receptor Response to Methyl Ester Analogs

Insect olfactory receptors often exhibit sensitivity to a range of structurally similar compounds, such as esters with varying carbon chain lengths. The following table illustrates the typical dose-dependent response of a hypothetical insect olfactory receptor to methyl nonanoate and its analogs. This data is representative of responses observed in receptors like the Drosophila sechellia Or22a, which shows high sensitivity to methyl esters.[1] The responses are presented as the mean spike frequency (spikes/s) obtained from single sensillum recordings (SSR) at different concentrations.

CompoundChemical Structure10⁻⁶ M (spikes/s)10⁻⁵ M (spikes/s)10⁻⁴ M (spikes/s)10⁻³ M (spikes/s)
Methyl Octanoate CH₃(CH₂)₆COOCH₃15 ± 345 ± 580 ± 8110 ± 10
This compound CH₃(CH₂)₇COOCH₃25 ± 470 ± 6120 ± 11150 ± 14
Methyl Decanoate CH₃(CH₂)₈COOCH₃20 ± 360 ± 5105 ± 9135 ± 12
Methyl Undecanoate CH₃(CH₂)₉COOCH₃10 ± 235 ± 470 ± 795 ± 9
Methyl Dodecanoate CH₃(CH₂)₁₀COOCH₃5 ± 120 ± 345 ± 565 ± 6

Note: The data presented in this table is illustrative and intended to represent a typical response profile. Actual values will vary depending on the specific insect species, olfactory receptor, and experimental conditions.

Experimental Protocols

The functional characterization of insect olfactory receptors and the determination of their ligand specificity are primarily achieved through two key experimental techniques: heterologous expression of receptors in a host system followed by electrophysiological or imaging analysis, and direct electrophysiological recordings from the insect antenna.

Heterologous Expression and Functional Characterization in Xenopus Oocytes or HEK293 Cells

This in vitro method allows for the functional screening of a large number of ORs.[2]

a. Gene Cloning and Plasmid Construction:

  • RNA is extracted from the antennae of the target insect species.

  • The full-length coding sequences of the candidate odorant receptor (OR) and the obligate co-receptor (Orco) are amplified by RT-PCR.

  • The amplified OR and Orco genes are cloned into a suitable expression vector (e.g., pSP64T).

b. cRNA Synthesis:

  • The recombinant plasmids are linearized.

  • Capped complementary RNA (cRNA) for the OR and Orco is synthesized in vitro using an mMESSAGE mMACHINE SP6 transcription kit.

c. Oocyte Preparation and Injection:

  • Oocytes are surgically removed from a female Xenopus laevis.

  • The oocytes are treated with collagenase to remove the follicular membrane.

  • A mixture of the OR and Orco cRNAs is injected into each oocyte.

  • The injected oocytes are incubated for 3-7 days to allow for receptor expression.

d. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • An injected oocyte is placed in a recording chamber and perfused with a buffer solution.

  • Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Test odorants (this compound and its analogs) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and diluted to the desired concentrations in the perfusion buffer.

  • The odorant solutions are applied to the oocyte, and the resulting inward currents are recorded.

  • Dose-response curves are generated by plotting the current amplitude against the logarithm of the odorant concentration.

Single Sensillum Recording (SSR) from Insect Antennae

This in vivo technique provides a more accurate assessment of receptor function within its native environment.[2]

a. Insect Preparation:

  • An adult insect is immobilized in a pipette tip or on a microscope slide with wax or dental cement, leaving the antennae exposed and accessible.

  • The preparation is placed under a high-magnification microscope equipped with micromanipulators.

b. Electrode Placement:

  • A reference electrode (e.g., a silver wire) is inserted into the insect's eye or another part of the body.

  • A recording electrode, a sharp tungsten microelectrode, is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna.

c. Odorant Stimulation:

  • A continuous stream of humidified, purified air is directed over the antenna.

  • The test odorants are diluted in a solvent (e.g., paraffin oil or hexane) and applied to a filter paper strip placed inside a Pasteur pipette.[2]

  • A puff of air is delivered through the pipette, introducing the odorant into the continuous air stream.

  • The duration and timing of the stimulus are controlled by a stimulus controller.

d. Data Acquisition and Analysis:

  • The electrical signals (action potentials or spikes) from the olfactory receptor neurons within the sensillum are amplified, filtered, and recorded.

  • The number of spikes in a defined time window before and after the stimulus is counted.

  • The response is calculated as the increase in spike frequency relative to the pre-stimulus baseline.

  • Dose-response curves are constructed by plotting the spike frequency against the odorant concentration.

Mandatory Visualization

Signaling_Pathway cluster_sensillum Olfactory Sensillum Odorant Molecule Odorant Molecule OBP OBP Odorant Molecule->OBP Binding OR_Complex OR Orco OBP->OR_Complex:f0 Transport & Release Ion Channel Ion Channel OR_Complex->Ion Channel Activation Neuron Neuron Ion Channel->Neuron Ion Influx (Na+, Ca2+) Action Potential Action Potential Neuron->Action Potential Depolarization Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Signal to Brain

Insect Olfactory Signal Transduction Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis (Heterologous Expression) cluster_in_vivo In Vivo Analysis (Single Sensillum Recording) A1 OR/Orco Gene Cloning A2 cRNA Synthesis A1->A2 A3 Oocyte Injection A2->A3 A4 Two-Electrode Voltage Clamp A3->A4 A5 Dose-Response Data A4->A5 Comparative Analysis Comparative Analysis A5->Comparative Analysis B1 Insect Immobilization B2 Electrode Placement in Sensillum B1->B2 B3 Odorant Stimulation B2->B3 B4 Spike Train Recording B3->B4 B5 Spike Frequency Analysis B4->B5 B5->Comparative Analysis

Workflow for Characterizing Insect Olfactory Receptors.

References

Unveiling the Behavioral Influence of Methyl Nonanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl nonanoate, a fatty acid methyl ester, is a volatile organic compound with a characteristic fruity aroma. While widely utilized in the fragrance and flavor industries, its role as a semiochemical influencing insect behavior is an area of growing research interest. This guide provides a comparative overview of behavioral assays used to elucidate the function of this compound and presents available experimental data to contextualize its effects against other behavior-modifying compounds.

I. Behavioral Assays for Functional Characterization

The primary methods to assess the behavioral impact of volatile compounds like this compound on insects are the Y-tube olfactometer and electroantennography (EAG).

Y-Tube Olfactometer Assay

This assay is a standard method to evaluate the preference or aversion of an insect to a specific odor. The apparatus consists of a Y-shaped tube where an insect is introduced at the base and is presented with a choice between two air streams in the arms of the "Y". One arm carries the test odor (e.g., this compound), while the other contains a control (e.g., solvent only). The choice of the insect to move towards one arm over the other indicates attraction or repulsion.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the average output from the entire insect antenna in response to an odor stimulus. It provides a direct measure of the overall antennal sensitivity to a specific compound. A larger EAG response generally indicates a greater number of olfactory sensory neurons are activated by the compound.

II. Comparative Behavioral Data

While direct, quantitative behavioral data for this compound is limited in publicly available literature, we can draw comparisons from studies on other fatty acid methyl esters (FAMEs) in various insect species. This comparative approach helps to frame the potential functional roles of this compound.

Data Summary: Behavioral Responses to Fatty Acid Methyl Esters in Insects
Insect SpeciesCompound(s)Behavioral AssayObserved Effect
Drosophila melanogaster (Fruit fly)Methyl laurate, Methyl myristate, Methyl palmitateAttraction AssayAttraction[1][2]
Methyl laurateCopulation AssayIncreased copulation success[1][2]
Methyl hexanoateFeeding AssayEnhanced food consumption
Myzus persicae (Green peach aphid)Coconut Fatty Acid Methyl EstersRepellency AssayRepellent effect[3]
Tribolium castaneum (Red flour beetle)Methyl octadecanoateAggregation AssayDiscouraged aggregation[4]
Methyl pentadecanoateCopulation AssayInduced copulation[4]
Aedes aegypti (Yellow fever mosquito)Fatty acid methyl esters (general)Oviposition AssayInfluence on oviposition site selection[5]

III. Experimental Protocols

Y-Tube Olfactometer Protocol for Drosophila melanogaster

Objective: To determine the behavioral response (attraction/repulsion) of Drosophila melanogaster to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier

  • Charcoal filter

  • Test chambers

  • Drosophila melanogaster (e.g., Canton-S strain), 3-5 days old, starved for 2-4 hours

  • This compound (high purity)

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper

Procedure:

  • Preparation: A clean Y-tube olfactometer is set up in a controlled environment (e.g., 25°C, 60% relative humidity) with uniform lighting.

  • Airflow: Purified and humidified air is passed through the two arms of the olfactometer at a constant flow rate (e.g., 100 mL/min).

  • Stimulus Preparation: A solution of this compound is prepared in the chosen solvent (e.g., 1% v/v). A small piece of filter paper is loaded with a specific volume of the this compound solution (e.g., 10 µL) and placed in one of the test chambers connected to an arm of the Y-tube. A control filter paper with the solvent alone is placed in the other test chamber.

  • Insect Introduction: A single fly is introduced at the base of the Y-tube.

  • Observation: The fly's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the fly moves a certain distance into one of the arms (e.g., past a pre-determined line).

  • Data Analysis: The number of flies choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference.

  • Replication: The experiment is repeated with multiple flies (e.g., n=50), and the positions of the treatment and control arms are switched periodically to avoid positional bias.

Electroantennography (EAG) Protocol

Objective: To measure the antennal response of an insect species to this compound.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Insect holder

  • Air stimulus controller

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper strips

Procedure:

  • Insect Preparation: An adult insect is immobilized (e.g., in a pipette tip with the head exposed).

  • Antenna Preparation: The tip of one antenna is carefully excised.

  • Electrode Placement: A recording electrode, filled with saline solution, is placed over the cut end of the antenna. A reference electrode is inserted into another part of the head (e.g., the eye).

  • Stimulus Delivery: A constant stream of humidified, clean air is passed over the antenna. A filter paper strip impregnated with a known concentration of this compound is placed inside a Pasteur pipette. A puff of air is delivered through the pipette, introducing the odorant into the constant air stream.

  • Data Recording: The voltage change across the antenna is recorded. The amplitude of the depolarization is measured as the EAG response.

  • Controls: A solvent control (filter paper with solvent only) is used to measure the baseline response.

  • Dose-Response: The procedure is repeated with a range of concentrations of this compound to generate a dose-response curve.

IV. Signaling Pathways and Experimental Workflows

The detection of volatile compounds like this compound in insects is primarily mediated by the olfactory system. The general signaling pathway and experimental workflows can be visualized as follows:

cluster_0 Insect Olfactory Signaling Pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or Olfactory Receptor (e.g., Or47b in Drosophila) obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) or->orn Activation al Antennal Lobe orn->al Signal Transduction brain Higher Brain Centers (e.g., Mushroom Bodies) al->brain Processing behavior Behavioral Response (Attraction/Repulsion) brain->behavior Decision

Figure 1: Generalized insect olfactory signaling pathway for a volatile compound like this compound.

cluster_1 Y-Tube Olfactometer Experimental Workflow start Start prep Prepare Y-Tube and Test/Control Stimuli start->prep introduce Introduce Insect at Base of Y-Tube prep->introduce observe Observe Insect Choice (e.g., 5 min) introduce->observe record Record Choice (Treatment vs. Control) observe->record analyze Statistical Analysis (e.g., Chi-Square Test) record->analyze end End analyze->end cluster_2 Electroantennography (EAG) Experimental Workflow start_eag Start prep_insect Immobilize Insect & Prepare Antenna start_eag->prep_insect place_electrodes Place Recording & Reference Electrodes prep_insect->place_electrodes deliver_stimulus Deliver Odor Puff (this compound) place_electrodes->deliver_stimulus record_response Record Depolarization (EAG Response) deliver_stimulus->record_response analyze_eag Analyze Amplitude of EAG Signal record_response->analyze_eag end_eag End analyze_eag->end_eag

References

A Comparative Guide: Headspace vs. Solvent Extraction for Methyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of methyl nonanoate, the choice of extraction method is a critical first step. This guide provides an objective comparison of two common techniques: Headspace (HS) extraction, particularly Headspace Solid-Phase Microextraction (HS-SPME), and traditional Solvent Extraction. The selection of an appropriate method is contingent on the specific analytical goals, sample matrix, and desired performance characteristics.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for Headspace SPME and Solvent Extraction for the analysis of volatile compounds like this compound. It is important to note that direct comparative studies for this compound are limited; therefore, this data is a composite of typical performance characteristics for similar volatile esters and fatty acid methyl esters (FAMEs).

Performance MetricHeadspace (HS-SPME)Solvent Extraction
Sample Preparation Time Minimal (typically 5-30 minutes for incubation and extraction)Moderate to Extensive (can involve multiple steps like liquid-liquid extraction, drying, and concentration)
Solvent Consumption Solvent-freeSignificant
Automation Potential HighModerate
Selectivity High (fiber coating can be chosen to target specific analytes)Lower (co-extraction of matrix components is common)
Sensitivity (LOD/LOQ) Generally lower (ng/L to µg/L range achievable with optimization)[1]Potentially higher (can be improved by concentrating the extract)
Recovery Dependent on analyte volatility and fiber affinityGenerally high, but can be affected by analyte solubility and extraction efficiency
Matrix Effects Minimized (only volatile compounds partition into the headspace)Can be significant, potentially requiring cleanup steps
Cost per Sample Lower (reduced solvent and waste disposal costs)Higher (solvent purchase and disposal costs)

Experimental Protocols

Detailed methodologies for both Headspace SPME and Solvent Extraction are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile and semi-volatile compounds in liquid or solid samples.[2][3]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[2]

  • Headspace vials with septa caps

  • Heating block or water bath with agitation capabilities

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a headspace vial. For solid samples, a specific weight should be used. For liquid samples, a defined volume is appropriate.

  • Incubation: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to facilitate the partitioning of this compound into the headspace.[2]

  • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature.[2]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the extracted this compound. The analytes are then separated on the GC column and detected by the mass spectrometer.

Solvent Extraction

This classical technique is suitable for a wide range of sample matrices and can be adapted for different analyte concentrations.

Materials:

  • Organic solvent (e.g., hexane, heptane)[4]

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Anhydrous sodium sulfate (for drying)

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Extraction: To a known amount of the sample, add a specific volume of a suitable organic solvent (e.g., hexane).

  • Agitation: Vigorously mix the sample and solvent using a vortex mixer or shaker for a defined period to ensure efficient extraction of this compound into the organic phase.

  • Phase Separation: Allow the layers to separate. For liquid-liquid extractions, a separatory funnel is used. For solid samples, centrifugation may be necessary to pellet the solid material.

  • Drying: Collect the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen or using a rotary evaporator to increase the analyte concentration.

  • Analysis: Inject a known volume of the final extract into the GC-MS for separation and detection of this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for Headspace SPME and Solvent Extraction.

Headspace_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Incubation Incubation & Agitation Sample->Incubation Seal Vial Extraction HS-SPME Incubation->Extraction Expose Fiber Desorption Thermal Desorption Extraction->Desorption Inject Fiber GCMS GC-MS Analysis Desorption->GCMS

Headspace SPME Workflow

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Solvent Add Solvent Sample->Solvent Agitation Agitation Solvent->Agitation Separation Phase Separation Agitation->Separation Drying Drying (Na2SO4) Separation->Drying Collect Organic Layer Concentration Concentration (Optional) Drying->Concentration GCMS GC-MS Analysis Drying->GCMS Inject Extract (if not concentrated) Concentration->GCMS Inject Extract

Solvent Extraction Workflow

Conclusion

Both Headspace SPME and Solvent Extraction are effective methods for the analysis of this compound.

Headspace SPME is a modern, "green" technique that is rapid, requires minimal sample preparation, and is easily automated. It is particularly advantageous for minimizing matrix effects and is a cost-effective choice for high-throughput screening of volatile analytes.

Solvent Extraction , while more labor-intensive and reliant on organic solvents, offers high analyte recovery and the flexibility to concentrate samples, which can lead to lower detection limits. It remains a robust and widely used method, especially when dealing with complex matrices or when the highest possible sensitivity is required.

The ultimate choice between these two methods will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, budget constraints, and the nature of the sample matrix. For routine analysis of a large number of samples where high sensitivity is not the primary concern, HS-SPME is often the preferred method. For applications requiring the utmost sensitivity or when dealing with challenging matrices, solvent extraction may be more appropriate.

References

A Comparative Guide to Analytical Methods for Methyl Nonanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of methyl nonanoate. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and various stages of drug development. This document outlines the performance characteristics, detailed experimental protocols, and validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and advanced headspace and solid-phase microextraction techniques.

Performance Comparison of Analytical Methods

The following table summarizes the typical quantitative performance of various analytical methods for the determination of this compound. The data presented is illustrative and based on performance characteristics observed for similar fatty acid methyl esters (FAMEs) and volatile compounds. Actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSHPLC-UVHeadspace GC-MSSPME-GC-MS
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Separation based on polarity, with UV absorbance-based quantification.Analysis of volatile compounds in the vapor phase above a sample.Pre-concentration of analytes from the sample matrix onto a coated fiber prior to GC-MS analysis.
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 0.5 µg/mL1 - 10 ng/g0.01 - 0.1 ng/g
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 1.5 µg/mL5 - 30 ng/g0.05 - 0.5 ng/g
Linearity (R²) > 0.995> 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120%80 - 120%
Precision (%RSD) < 10%< 15%< 15%< 20%
Sample Throughput ModerateHighHighModerate
Selectivity HighModerateHighVery High
Matrix Effect ModerateHighLowLow to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: Transfer 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of a suitable extraction solvent (e.g., hexane or diethyl ether).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying (Optional): Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

c. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC can be an alternative for the analysis of this compound, particularly when derivatization is not desired and for samples in complex matrices.

a. Sample Preparation

  • Sample Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Transfer the filtered sample to an HPLC vial.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

c. Method Validation

Similar to GC-MS, the HPLC-UV method must be validated for all relevant parameters as per ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3]

Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

This technique is ideal for the analysis of volatile compounds like this compound in solid or liquid samples without extensive sample preparation.

a. Sample Preparation

  • Sample Aliquoting: Accurately weigh a specific amount of the solid sample (e.g., 1 g) or pipette a specific volume of the liquid sample (e.g., 1 mL) into a headspace vial (e.g., 20 mL).

  • Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., NaCl) can increase the volatility of the analyte.

  • Vial Sealing: Immediately seal the vial with a septum and aluminum cap.

b. Headspace and GC-MS Instrumentation and Conditions

  • Headspace Sampler: Agilent 7697A or equivalent

  • GC-MS System: Same as described for the direct GC-MS method.

  • Vial Incubation Temperature: 80 °C

  • Vial Incubation Time: 20 minutes

  • Syringe Temperature: 90 °C

  • Loop Size: 1 mL

  • Loop Fill Time: 0.5 minutes

  • Injection Time: 1 minute

  • GC-MS Conditions: Same as described for the direct GC-MS method.

c. Method Validation

Validation should be performed to demonstrate the method's performance, paying close attention to the reproducibility of the headspace extraction.[1][2][3]

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that concentrates analytes from a sample onto a coated fiber, offering high sensitivity.

a. Sample Preparation and Extraction

  • Sample Aliquoting: Place a known amount of the sample into a vial with a magnetic stir bar.

  • Vial Sealing: Seal the vial with a septum.

  • Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) and stir for a set time (e.g., 15 minutes) to allow for equilibration.

  • SPME Fiber Exposure: Expose the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes) while maintaining the temperature and stirring.

  • Fiber Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption of the analytes.

b. GC-MS Instrumentation and Conditions

  • GC-MS System: Same as described for the direct GC-MS method.

  • Injector Temperature: 260 °C (optimized for efficient desorption from the SPME fiber).

  • Injection Mode: Splitless.

  • GC Oven Program and MS Conditions: Same as described for the direct GC-MS method.

c. Method Validation

Key validation parameters for SPME-GC-MS include fiber selection, optimization of extraction time and temperature, and assessment of matrix effects, in addition to the standard ICH Q2(R1) parameters.[1][2][3]

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Aliquot Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC-UV Analytical Workflow

Headspace_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Incubation Incubation & Equilibration Sample->Incubation HS_Injection Headspace Injection Incubation->HS_Injection Separation Chromatographic Separation HS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Headspace GC-MS Workflow

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Incubation Incubation & Equilibration Sample->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

SPME-GC-MS Analytical Workflow

References

Investigating the Synergistic Potential of Methyl Nonanoate in Semiochemical Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonanoate, a fatty acid methyl ester, is recognized for its fruity aroma and has applications in the fragrance and flavor industries. In the realm of chemical ecology, its potential as a semiochemical—a chemical cue that carries information between organisms—is an area of growing interest. While research into the specific synergistic effects of this compound with other semiochemicals is currently limited, this guide provides a framework for its evaluation. By examining the principles of semiochemical synergy, presenting a case study of a related compound, and detailing robust experimental protocols, this document serves as a resource for researchers aiming to explore the synergistic potential of this compound in integrated pest management (IPM) and other applications.

Principles of Semiochemical Synergy

In the chemical ecology of insects, synergy occurs when the behavioral response to a mixture of compounds is significantly greater than the sum of the responses to the individual components.[1] This phenomenon is crucial for the specificity and efficacy of chemical communication, particularly in mate finding and host location. Semiochemical blends can include pheromones (intraspecific communication) and allelochemicals such as kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).[2] The precise ratios of compounds in a blend are often critical for eliciting a specific behavioral response.

Case Study: 8-Methylnonyl Nonanoate

Due to the limited publicly available data on this compound's synergistic effects, we present a case study on the closely related compound, 8-methylnonyl nonanoate. This branched-chain ester is a known female-produced sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera), a major pest of maize. While specific synergistic interactions with other semiochemicals are not extensively documented, its efficacy as a standalone attractant has been quantified.

Table 1: Efficacy of 8-Methylnonyl Nonanoate as an Attractant for the Western Corn Rootworm

Trap TypeMean Number of Western Corn Rootworm Beetles CapturedRelative Attractiveness
Unbaited Pherocon AM yellow sticky card traps14081x
Pherocon AM yellow sticky card traps baited with 8-methylnonyl nonanoate lure14250~10x

Data from a study conducted in the Fraser Valley, southern British Columbia, in 2021.

Proposed Experimental Protocols for Evaluating Synergism

To empirically determine the synergistic effects of this compound, a combination of electrophysiological and behavioral assays is recommended.

Electroantennography (EAG) for Screening Potential Synergists

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant, providing a measure of the olfactory system's sensitivity to a compound.[3]

Experimental Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane).

    • Prepare stock solutions of potential synergistic compounds (e.g., other known attractants for the target insect species).

    • Create serial dilutions of each individual compound and various blend ratios. A solvent-only control is essential.

  • Insect Preparation:

    • Anesthetize the target insect by chilling.

    • Excise an antenna at the base and mount it between two electrodes containing a conductive solution.

  • Odor Delivery and Data Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce puffs of air carrying the test compounds into the airstream.

    • Record the amplitude of the negative voltage deflection for each stimulus.

  • Data Analysis:

    • Compare the EAG response amplitudes of the individual compounds to the blends. A significantly larger response to a blend than the sum of the individual component responses suggests a synergistic effect at the peripheral sensory level.

Wind Tunnel Bioassay for Behavioral Validation

A wind tunnel bioassay allows for the controlled study of an insect's flight behavior in response to an odor plume, providing a behavioral validation of synergistic effects.[4]

Experimental Protocol:

  • Preparation of Odor Sources:

    • Apply a standard volume of the individual compounds and the synergistic blends (identified through EAG) to a dispenser (e.g., rubber septum, filter paper).

    • Include a solvent-only control.

  • Insect Acclimatization:

    • Acclimatize the insects to the experimental conditions (temperature, humidity, light) for at least one hour before the assay.

  • Experimental Procedure:

    • Place the odor dispenser at the upwind end of the wind tunnel.

    • Release insects individually at the downwind end.

    • Observe and record key behaviors for a set period (e.g., 2 minutes), including:

      • Taking flight

      • Oriented flight upwind

      • Halfway upwind to the source

      • Approaching the source

      • Landing on the source

  • Data Analysis:

    • Compare the percentage of insects exhibiting each behavior in response to the blends versus the individual compounds and the control. A statistically significant increase in upwind flight and source contact for a blend indicates behavioral synergy.

Visualizing Workflows and Pathways

Insect Olfactory Signaling Pathway

The detection of semiochemicals in insects initiates a complex signaling cascade within the olfactory receptor neurons located in the sensilla of the antennae.[5]

Olfactory_Signaling_Pathway cluster_lymph Odorant Odorant Molecule (e.g., this compound) Pore Sensillar Pore Odorant->Pore OBP_unbound Odorant Binding Protein (OBP) Pore->OBP_unbound Enters OBP_bound Odorant-OBP Complex OBP_unbound->OBP_bound Binds Lymph Sensillar Lymph OR Odorant Receptor (OR-Orco Complex) OBP_bound->OR Activates Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Neuron Olfactory Receptor Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Ions Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Synergism Testing

The following diagram illustrates a logical workflow for the systematic evaluation of semiochemical synergy.

Experimental_Workflow Compound_Selection Select this compound and Potential Synergists EAG_Screening Electroantennography (EAG) Screening Compound_Selection->EAG_Screening Individual_Compounds Test Individual Compounds EAG_Screening->Individual_Compounds Compound_Blends Test Compound Blends EAG_Screening->Compound_Blends Analyze_EAG Analyze EAG Responses for Synergism Individual_Compounds->Analyze_EAG Compound_Blends->Analyze_EAG Wind_Tunnel Wind Tunnel Bioassay Analyze_EAG->Wind_Tunnel Promising blends Behavioral_Observation Observe Behavioral Responses Wind_Tunnel->Behavioral_Observation Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Observation->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion

Caption: Workflow for testing semiochemical synergy.

Conclusion

While direct evidence for the synergistic effects of this compound is yet to be established in the scientific literature, its chemical properties and the known activities of related compounds suggest it is a plausible candidate for enhancing the efficacy of semiochemical blends. The experimental protocols and comparative framework provided here offer a clear path for researchers to systematically evaluate its potential. Such studies will be invaluable in contributing to the development of novel and more effective pest management strategies.

References

A Comparative Analysis of Microbial Strains for Methyl Nonanoate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of specialty chemicals offers a promising and sustainable alternative to traditional chemical synthesis. Among these, methyl nonanoate, a C9 fatty acid methyl ester, holds significant value in the fragrance, flavor, and biofuel industries. This guide provides a comparative analysis of various microbial chassis that have been engineered or show potential for the production of this compound and other odd-chain fatty acids. The comparison is based on reported production metrics, genetic engineering strategies, and key metabolic pathways.

Comparative Production Metrics

Direct quantitative data for this compound production is limited in the current literature. Therefore, this comparison focuses on the production of total odd-chain fatty acids (OCFAs), which serves as a strong indicator of a strain's potential for this compound synthesis. The distribution of fatty acid chain lengths is provided where available.

Microbial StrainGenetic ModificationsCarbon Source(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)OCFA Profile (% of total OCFAs)
Yarrowia lipolytica Overexpression of propionyl-CoA pathway genes, deletion of competing pathways (e.g., PHD1), and enhancement of lipid accumulation.Glucose, Propionate, AcetateUp to 1.87 (Total OCFAs)N/AN/AC17:1 (~72.5%), C15:0, C17:0
Rhodococcus opacus Wild-type and engineered strains.Glucose, PropionateN/AN/AN/APredominantly C15:0, C17:0, and C17:1.
Escherichia coli Engineering of fatty acid biosynthesis and β-oxidation pathways. Expression of specific thioesterases.GlucoseN/A for C9, but engineered for general medium-chain fatty acids.N/AN/AN/A
Saccharomyces cerevisiae Engineering of fatty acid synthase and expression of heterologous thioesterases.GlucoseLow mg/L levels for total short/medium-chain fatty acids.N/AN/APrimarily even-chain, with potential for odd-chain with precursor feeding.
Pseudomonas putida Deletion of β-oxidation genes, overexpression of thioesterases and alcohol acetyltransferases.Fatty acids, GlucoseUp to 0.670 (Total FFAs), 0.302 (FAMEs)N/AN/APrimarily even-chain medium-chain fatty acids.

Note: N/A indicates that specific data for this metric was not available in the reviewed literature. The data for Yarrowia lipolytica represents the highest reported titers for total OCFAs, not specifically this compound. The potential for this compound production in other strains is inferred from their ability to produce other fatty acids.

Key Metabolic Engineering Strategies

The microbial synthesis of this compound, an odd-chain fatty acid methyl ester, hinges on two key metabolic modules: the production of the nonanoyl-CoA precursor and its subsequent esterification to this compound.

Enhancing the Propionyl-CoA Pool

The synthesis of odd-chain fatty acids, including nonanoic acid, requires propionyl-CoA as the starter unit for the fatty acid synthase (FAS) complex. In contrast, even-chain fatty acids utilize acetyl-CoA. Therefore, a primary engineering strategy is to increase the intracellular availability of propionyl-CoA. This can be achieved through several approaches:

  • Precursor Feeding: Supplementing the culture medium with propionate is a direct method to increase the intracellular propionyl-CoA pool.

  • De Novo Synthesis from Glucose: Engineering pathways to channel carbon flux from central metabolism towards propionyl-CoA. A common strategy involves the overexpression of the threonine biosynthesis pathway, which leads to the formation of α-ketobutyrate, a precursor to propionyl-CoA.

  • Blocking Competing Pathways: Deleting genes involved in pathways that consume propionyl-CoA for other purposes, such as the methylcitrate cycle (e.g., deleting the PHD1 gene in Y. lipolytica), can redirect this precursor towards fatty acid synthesis.

Tailoring Fatty Acid Chain Length

Once the propionyl-CoA starter unit is available, the FAS machinery elongates the carbon chain. To favor the production of C9 nonanoic acid, specific enzymes with desired chain-length specificity are often employed:

  • Thioesterase Engineering: Thioesterases are enzymes that cleave the growing fatty acyl chain from the acyl carrier protein (ACP), terminating fatty acid synthesis. Expressing thioesterases with a preference for C8-C10 acyl-ACPs can enrich the cellular pool of nonanoic acid.

Esterification to this compound

The final step is the conversion of nonanoyl-CoA to this compound. This is typically achieved by expressing an alcohol acyltransferase (AAT) that catalyzes the condensation of an acyl-CoA with an alcohol. For methyl esters, methanol is the alcohol substrate. The selection of an AAT with high specificity for medium-chain acyl-CoAs and methanol is crucial for efficient production.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for De Novo Odd-Chain Fatty Acid Synthesis

The following diagram illustrates the engineered metabolic pathway for the de novo synthesis of odd-chain fatty acids from glucose in a microbial host like Yarrowia lipolytica.

DeNovo_OCFA_Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aspartate Aspartate Pathway Oxaloacetate->Aspartate Threonine Threonine Aspartate->Threonine alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate PropionylCoA Propionyl-CoA alphaKetobutyrate->PropionylCoA PDH complex FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FAS OCFA_ACP Odd-Chain Acyl-ACP FAS->OCFA_ACP Elongation Thioesterase Thioesterase OCFA_ACP->Thioesterase OCFA Odd-Chain Fatty Acid (e.g., Nonanoic Acid) Thioesterase->OCFA AAT Alcohol Acyltransferase (AAT) OCFA->AAT MethylEster This compound AAT->MethylEster Methanol Methanol Methanol->AAT

Caption: De novo biosynthesis of this compound from glucose.

Experimental Workflow for Production and Analysis

This diagram outlines a typical experimental workflow for the production, extraction, and quantification of this compound from a microbial culture.

Experimental_Workflow Strain Engineered Microbial Strain Cultivation Cultivation & Fermentation (Optimized medium, temp, pH) Strain->Cultivation Induction Induction of Gene Expression (e.g., with IPTG) Cultivation->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest->Extraction Derivatization Transesterification to FAMEs (e.g., with methanolic HCl) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification (Internal Standard) Analysis->Quantification

Caption: Workflow for this compound production and analysis.

Experimental Protocols

General Microbial Cultivation for OCFA Production

This protocol is a generalized procedure for the cultivation of engineered yeast, such as Yarrowia lipolytica, for the production of odd-chain fatty acids. Specific parameters may need to be optimized for other microorganisms.

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 10 mL of rich medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% glucose) in a 50 mL falcon tube. Incubate at 28-30°C with shaking at 180-200 rpm overnight.

  • Main Culture Inoculation: Wash the pre-culture cells with sterile distilled water. Inoculate a 250 mL baffled flask containing 50 mL of minimal medium with the washed cells to an initial optical density at 600 nm (OD600) of 0.1.

  • Minimal Medium Composition: A typical minimal medium for lipid accumulation contains a nitrogen source (e.g., 0.15% w/v NH₄Cl), a phosphate buffer (e.g., 50 mM KH₂PO₄-Na₂HPO₄, pH 6.8), and a defined carbon source mixture. For OCFA production, a combination of glucose (e.g., 2% w/v), propionate (e.g., 0.5% w/v), and acetate (e.g., 1% w/v) can be used.

  • Cultivation Conditions: Incubate the main culture at 28-30°C with vigorous shaking (180-200 rpm) for 7-8 days to allow for cell growth and lipid accumulation under nitrogen-limiting conditions.

  • Cell Harvesting: After the desired cultivation period, harvest the cells by centrifugation

A Comparative Guide to the Biological Activity of Synthetic vs. Natural Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comparative overview of the biological activity of synthetic versus natural methyl nonanoate, offering insights into their potential applications and the methodologies for their assessment.

This compound, a fatty acid methyl ester, is recognized for its presence in a variety of natural sources, including fruits and plants, and is also chemically synthesized for use in fragrances, flavors, and scientific research.[1][2] Its biological activities, including antimicrobial, antifungal, and nematicidal effects, make it a compound of interest for various applications.[1]

While the inherent biological activity of the this compound molecule remains the same regardless of its origin, the primary difference between the synthetic and natural forms lies in their purity and the presence of co-occurring compounds in natural extracts. Synthetic this compound is typically a highly purified compound, whereas natural this compound is part of a complex mixture of other volatile and non-volatile compounds. These accompanying molecules in natural extracts can significantly influence the observed biological activity, potentially leading to synergistic or antagonistic effects.

Comparison of Biological Activity Data

The following table summarizes hypothetical comparative data on the biological activities of synthetic and natural this compound. It is crucial to note that these values are illustrative and would need to be determined experimentally. The "Natural (Crude Extract)" column represents a hypothetical natural extract containing this compound, while "Natural (Purified)" would be the activity of this compound isolated from a natural source.

Biological ActivityOrganism/Cell LineParameterSynthetic this compoundNatural this compound (Crude Extract)Natural this compound (Purified)
Antimicrobial Escherichia coliMinimum Inhibitory Concentration (MIC)150 µg/mL120 µg/mL150 µg/mL
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)200 µg/mL180 µg/mL200 µg/mL
Antifungal Candida albicansMinimum Inhibitory Concentration (MIC)250 µg/mL210 µg/mL250 µg/mL
Nematicidal Meloidogyne incognitaLC50 (24h)50 µg/mL40 µg/mL50 µg/mL
Cytotoxicity Human fibroblast cellsCC50>500 µg/mL400 µg/mL>500 µg/mL

Note: The hypothetical data suggests that the crude natural extract may exhibit enhanced activity due to synergistic effects of other components. The purified natural compound would be expected to have activity identical to the synthetic version.

Experimental Protocols

To empirically determine the data presented above, the following experimental protocols are recommended.

Antimicrobial Activity Assay (Broth Microdilution Method)[3]
  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the target microorganism (e.g., E. coli, S. aureus).

  • Preparation of Test Compounds: Serial dilutions of synthetic this compound and the natural this compound extract/purified compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that visibly inhibits bacterial growth.

Antifungal Activity Assay (Broth Microdilution Method)[4][5]
  • Preparation of Inoculum: A standardized fungal spore or yeast suspension is prepared.

  • Preparation of Test Compounds: Serial dilutions of the test compounds are made in a suitable broth (e.g., Sabouraud Dextrose Broth).

  • Inoculation and Incubation: The procedure follows the same steps as the antimicrobial assay, with incubation conditions adjusted for the specific fungus (e.g., 28°C for 48 hours for Candida albicans).

  • Determination of MIC: The MIC is determined as the lowest concentration that inhibits fungal growth.

Nematicidal Activity Assay[6][7]
  • Nematode Culture: A culture of the target nematode (e.g., Meloidogyne incognita) is maintained on a suitable host plant.

  • Preparation of Test Solutions: Aqueous emulsions of the test compounds are prepared at various concentrations.

  • Exposure: A defined number of second-stage juveniles (J2) are exposed to the test solutions in a multi-well plate.

  • Mortality Assessment: After a specific exposure time (e.g., 24, 48, 72 hours), nematode mortality is assessed under a microscope. Nematodes that are immobile and do not respond to a physical stimulus are considered dead.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Test_Compounds Synthetic & Natural This compound Samples Antimicrobial Antimicrobial Assay (MIC Determination) Test_Compounds->Antimicrobial Antifungal Antifungal Assay (MIC Determination) Test_Compounds->Antifungal Nematicidal Nematicidal Assay (LC50 Determination) Test_Compounds->Nematicidal Microorganisms Bacterial, Fungal & Nematode Cultures Microorganisms->Antimicrobial Microorganisms->Antifungal Microorganisms->Nematicidal Data_Collection Collect Inhibition & Mortality Data Antimicrobial->Data_Collection Antifungal->Data_Collection Nematicidal->Data_Collection Comparison Compare Bioactivity of Synthetic vs. Natural Data_Collection->Comparison

Workflow for comparing the biological activity of this compound.

Signaling_Pathway Methyl_Nonanoate This compound Cell_Membrane Microbial Cell Membrane Methyl_Nonanoate->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Hypothesized mechanism of antimicrobial action for this compound.

References

Safety Operating Guide

Proper Disposal of Methyl Nonanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl nonanoate, a combustible liquid commonly used in laboratory settings.

Key Safety and Physical Properties

Adherence to safety protocols begins with understanding the substance's properties. Below is a summary of key quantitative data for this compound.

PropertyValue
CAS Number 1731-84-6
Molecular Formula C10H20O2
Molecular Weight 172.27 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Odor Aromatic
Boiling Point 213 °C / 415.4 °F @ 760 mmHg[2]
Melting Point -30 °C / -22 °F[2]
Flash Point 81 °C / 177.8 °F - 87 °C / 188.6 °F[2][3]
Density 0.875 g/cm³ at 20 °C (68 °F)[4]
Solubility in Water Not miscible or difficult to mix[4]

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid[2][4]. Therefore, it is crucial to keep it away from heat, sparks, open flames, and hot surfaces[1][2][4][5]. When handling this chemical, always wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection[4][5]. Ensure adequate ventilation to avoid inhalation of vapors[3].

In the event of a spill, immediately remove all sources of ignition. For small spills, absorb the liquid with an inert material such as sand, diatomite, or universal binders[3][4]. For larger spills, first cover with sand or earth before collection[6]. The collected material should be placed in a suitable, closed container for disposal[2][3]. Do not allow the product to enter sewers or surface and ground water[4].

Step-by-Step Disposal Procedure

The proper disposal of this compound must be in accordance with local, regional, and national regulations[4]. It is imperative to consult these regulations to ensure complete and accurate classification of the waste[2].

Experimental Protocol for Disposal:

  • Waste Identification: Characterize the this compound waste. Determine if it is mixed with other substances, which may alter its hazardous properties.

  • Containerization: Place the waste this compound in a clearly labeled, sealed, and compatible container. Ensure the container is suitable for flammable liquids.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3]. The storage area should be a designated and approved location for hazardous waste.

  • Waste Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any other relevant information about the waste.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your institution and local regulations.

It is important to note that this compound should not be disposed of with household garbage or allowed to reach the sewage system[4].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Accidental Spill? start->spill assess Assess Waste: Pure or Mixed? containerize Containerize in a Labeled, Sealed, Compatible Container assess->containerize Pure or characterized mixture ppe->assess storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs documentation Document Disposal Details contact_ehs->documentation end End: Proper Disposal Complete documentation->end spill->ppe No cleanup Follow Spill Cleanup Procedure: - Remove Ignition Sources - Absorb with Inert Material - Collect in Closed Container spill->cleanup Yes cleanup->containerize

Fig. 1: this compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Methyl nonanoate, including personal protective equipment (PPE) recommendations, storage and disposal procedures, and emergency plans.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1][2][3]
Molecular Weight 172.27 g/mol [1][2][3][4]
Appearance Clear, colorless liquid[3][5][6]
Odor Aromatic, fruity[5][6]
Boiling Point 213-214 °C (415.4-417.2 °F) at 760 mmHg[4][5][7]
Melting Point -30 °C to -35 °C (-22 °F to -31°F)[5][6]
Flash Point 81-87 °C (177.8-188.6 °F)[5][8][9]
Density 0.875 g/cm³ at 20 °C (68 °F)[4][7][8]
Solubility Insoluble in water. Soluble in organic solvents like ethanol and ether.[2][8]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

  • Eye and Face Protection: Safety goggles are recommended, especially when refilling or handling larger quantities, to protect against splashes.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. For normal use, nitrile rubber with a penetration time of about 1 hour is suitable. For direct or prolonged contact, butyl rubber with a penetration time of over 4 hours is recommended.[8]

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4][8]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[8] However, in case of a large spill or inadequate ventilation, a NIOSH-approved respirator should be used.[10]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidents.

Handling
  • Avoid contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][8]

  • Ensure adequate ventilation in the work area.[4]

  • Take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly sealed to prevent evaporation and contamination.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5][11]

Spill and Disposal Procedures

In the event of a spill or the need for disposal, the following procedures should be followed.

Spill Response

A logical workflow for handling a chemical spill of this compound is outlined below.

Spill_Response_Workflow This compound Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Restrict Access B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Absorb with Inert Material (e.g., sand, vermiculite) E->F G Collect and Place in Sealed Container F->G H Decontaminate Spill Area G->H I Dispose of Waste According to Regulations H->I J Report the Incident I->J

Caption: Workflow for handling a this compound spill.

Immediate actions for a spill:

  • Evacuate and Secure: Immediately evacuate the affected area and alert others. Restrict access to the spill site.

  • Protect Yourself: Put on the appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]

  • Contain and Absorb: For small spills, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[8] Prevent the spill from entering sewers or waterways.[8]

  • Collect and Clean: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • This compound should not be disposed of with household garbage or into the sewage system.[8]

  • Waste disposal must be conducted in accordance with local, regional, and national regulations.[5][8][11]

  • Empty containers should be handled as hazardous waste and disposed of accordingly.[11]

First Aid Measures

In case of exposure to this compound, follow these first-aid guidelines:

  • After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, consult a physician.[4]

  • After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, consult a specialist.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice immediately.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.